molecular formula C9H13ClFNO B127135 3-(4-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 148941-98-4

3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B127135
CAS No.: 148941-98-4
M. Wt: 205.66 g/mol
InChI Key: QJTWPLYVKQTBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWPLYVKQTBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629350
Record name 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148941-98-4
Record name 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a fluorinated aromatic ring linked via an ether bridge to a propyl amine chain, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and improved bioavailability. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this valuable intermediate, delving into the underlying chemical principles and offering detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the formation of the ether linkage, followed by the introduction of the primary amine functionality, and culminating in the formation of the hydrochloride salt. This pathway is advantageous as it utilizes readily available starting materials and employs robust and well-established chemical transformations.

Overall Synthesis Workflow:

Synthesis_Workflow Start 4-Fluorophenol & 1-Bromo-3-chloropropane Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate1 1-(3-Chloropropoxy)-4-fluorobenzene Step1->Intermediate1 Step2 Step 2: Gabriel Synthesis Intermediate1->Step2 Intermediate2 N-(3-(4-Fluorophenoxy)propyl)phthalimide Step2->Intermediate2 Step3 Step 3: Hydrazinolysis & Salt Formation Intermediate2->Step3 FinalProduct 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

The initial step involves the formation of the ether linkage through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide ion, generated by deprotonation of 4-fluorophenol, acts as a nucleophile and displaces a halide from an alkyl halide.[1][2] In this synthesis, 1-bromo-3-chloropropane serves as the alkylating agent. The phenoxide preferentially attacks the more reactive bromide, leaving the chloride intact for the subsequent introduction of the amine.

Reaction Scheme: (A diagram of the Williamson ether synthesis reaction will be generated here)

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol 1-(3-Chloropropoxy)-4-fluorobenzene 1-(3-Chloropropoxy)-4-fluorobenzene 4-Fluorophenol->1-(3-Chloropropoxy)-4-fluorobenzene 1-Bromo-3-chloropropane, K2CO3, Acetone, Reflux 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane

Caption: Williamson Ether Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene.

Experimental Protocol:
  • To a stirred solution of 4-fluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add 1-bromo-3-chloropropane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(3-chloropropoxy)-4-fluorobenzene as a colorless oil.

ParameterValue
Typical Yield 80-90%
Purity >98% (GC)
Characterization Data for 1-(3-Chloropropoxy)-4-fluorobenzene:
TypeData
¹H NMR (CDCl₃) δ 6.95-7.05 (m, 2H), 6.80-6.90 (m, 2H), 4.10 (t, J=5.9 Hz, 2H), 3.75 (t, J=6.3 Hz, 2H), 2.20 (quint, J=6.1 Hz, 2H)
¹³C NMR (CDCl₃) δ 157.5 (d, J=238.5 Hz), 154.9, 115.8 (d, J=23.0 Hz), 115.5 (d, J=7.5 Hz), 66.0, 41.5, 32.0

Step 2: Gabriel Synthesis of N-(3-(4-Fluorophenoxy)propyl)phthalimide

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with other methods.[3][4][5] The nucleophilic phthalimide anion displaces the chloride from 1-(3-chloropropoxy)-4-fluorobenzene in an S(N)2 reaction to form the N-alkylated phthalimide intermediate. The use of a polar aprotic solvent like dimethylformamide (DMF) accelerates this reaction.[4][6]

Reaction Scheme: (A diagram of the Gabriel synthesis reaction will be generated here)

Gabriel_Synthesis cluster_1 Gabriel Synthesis 1-(3-Chloropropoxy)-4-fluorobenzene 1-(3-Chloropropoxy)-4-fluorobenzene N-(3-(4-Fluorophenoxy)propyl)phthalimide N-(3-(4-Fluorophenoxy)propyl)phthalimide 1-(3-Chloropropoxy)-4-fluorobenzene->N-(3-(4-Fluorophenoxy)propyl)phthalimide Potassium Phthalimide, DMF, Heat Potassium Phthalimide Potassium Phthalimide

Caption: Gabriel Synthesis of N-(3-(4-Fluorophenoxy)propyl)phthalimide.

Experimental Protocol:
  • In a round-bottom flask, dissolve 1-(3-chloropropoxy)-4-fluorobenzene (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The solid precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude solid from ethanol to obtain pure N-(3-(4-fluorophenoxy)propyl)phthalimide.

ParameterValue
Typical Yield 85-95%
Purity >98% (HPLC)
Characterization Data for N-(3-(4-Fluorophenoxy)propyl)phthalimide:
TypeData
¹H NMR (CDCl₃) δ 7.80-7.90 (m, 2H), 7.65-7.75 (m, 2H), 6.90-7.00 (m, 2H), 6.75-6.85 (m, 2H), 4.00 (t, J=6.0 Hz, 2H), 3.85 (t, J=7.0 Hz, 2H), 2.15 (quint, J=6.5 Hz, 2H)
¹³C NMR (CDCl₃) δ 168.4, 157.3 (d, J=237.0 Hz), 155.1, 133.9, 132.1, 123.2, 115.6 (d, J=23.0 Hz), 115.4 (d, J=7.5 Hz), 66.2, 37.9, 28.6

Step 3: Hydrazinolysis and Hydrochloride Salt Formation

The final step involves the cleavage of the phthalimide group to liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a mild and efficient method for this transformation.[3][4][7] The reaction proceeds by nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[8] The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme: (A diagram of the hydrazinolysis and salt formation will be generated here)

Final_Step cluster_2 Hydrazinolysis and Salt Formation N-(3-(4-Fluorophenoxy)propyl)phthalimide N-(3-(4-Fluorophenoxy)propyl)phthalimide 3-(4-Fluorophenoxy)propan-1-amine 3-(4-Fluorophenoxy)propan-1-amine N-(3-(4-Fluorophenoxy)propyl)phthalimide->3-(4-Fluorophenoxy)propan-1-amine Hydrazine Hydrate, Ethanol, Reflux 3-(4-Fluorophenoxy)propan-1-amine_HCl 3-(4-Fluorophenoxy)propan-1-amine_HCl 3-(4-Fluorophenoxy)propan-1-amine->3-(4-Fluorophenoxy)propan-1-amine_HCl HCl in Ether

Caption: Hydrazinolysis and Hydrochloride Salt Formation.

Experimental Protocol:
  • Suspend N-(3-(4-fluorophenoxy)propyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq.) to the suspension and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-fluorophenoxy)propan-1-amine as an oil.

  • Dissolve the crude amine in diethyl ether and cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

ParameterValue
Typical Yield 75-85%
Purity >99% (HPLC)
Characterization Data for this compound:
TypeData
¹H NMR (D₂O) δ 7.05-7.15 (m, 2H), 6.90-7.00 (m, 2H), 4.05 (t, J=6.0 Hz, 2H), 3.15 (t, J=7.5 Hz, 2H), 2.05 (quint, J=6.8 Hz, 2H)
¹³C NMR (D₂O) δ 157.0 (d, J=238.0 Hz), 154.5, 116.0 (d, J=23.5 Hz), 115.8 (d, J=8.0 Hz), 65.5, 38.0, 26.5

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By employing the Williamson ether synthesis followed by the Gabriel synthesis and subsequent hydrazinolysis, this valuable building block can be obtained in good overall yield and high purity. The provided experimental protocols and characterization data serve as a practical resource for researchers in the field of drug discovery and development.

References

  • University of Colorado Denver. The Williamson Ether Synthesis. [Link]

  • University of Michigan-Dearborn. Experiment 12: The Williamson Ether Synthesis. [Link]

  • Wikipedia. Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

  • ResearchGate. Ing-Manske procedure | Request PDF. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage? [Link]

  • The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride (CAS: 148941-98-4). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes foundational chemical principles, data from structurally similar compounds, and established analytical methodologies to offer a comprehensive resource for researchers. This guide covers the synthesis, physicochemical properties, analytical characterization, and stability of the title compound, providing both theoretical and practical insights for its application in research and development.

Introduction

This compound is a primary amine salt belonging to the class of phenoxypropylamines. Its structure, featuring a fluorinated aromatic ring connected via an ether linkage to a propylaminium chain, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it an attractive moiety in drug design. The hydrochloride salt form generally confers improved aqueous solubility and crystallinity compared to the free base (3-(4-Fluorophenoxy)propan-1-amine, CAS: 116753-54-9). One known application of the free amine is as a reagent in the synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which have shown potential as antiplasmodial antifolates.[1]

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for phenoxypropylamines. A common and effective method is a two-step process involving a Williamson ether synthesis followed by deprotection and salt formation.

Synthesis Pathway

The logical flow of the synthesis is outlined below:

Synthesis_Workflow A 4-Fluorophenol D N-[3-(4-Fluorophenoxy)propyl]phthalimide A->D Williamson Ether Synthesis B N-(3-bromopropyl)phthalimide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F 3-(4-Fluorophenoxy)propan-1-amine (Free Base) D->F Phthalimide Deprotection (Gabriel Synthesis) E Hydrazine hydrate Solvent (e.g., Ethanol) E->F H This compound F->H Salt Formation G HCl in Ether or Isopropanol G->H

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Methodology

The following protocol is a representative example based on general procedures for the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: N-[3-(4-Fluorophenoxy)propyl]phthalimide Synthesis

  • To a solution of 4-fluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a base, for instance, anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add N-(3-bromopropyl)phthalimide to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield N-[3-(4-Fluorophenoxy)propyl]phthalimide.

Step 2: 3-(4-Fluorophenoxy)propan-1-amine Synthesis (Gabriel Amine Synthesis)

  • Suspend the N-[3-(4-Fluorophenoxy)propyl]phthalimide in ethanol.

  • Add a slight molar excess of hydrazine hydrate to the suspension.

  • Reflux the mixture for several hours, during which the phthalhydrazide byproduct will precipitate.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Fluorophenoxy)propan-1-amine free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield this compound.

Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₉H₁₃ClFNOCalculated
Molecular Weight 205.66 g/mol Calculated
CAS Number 148941-98-4Guidechem[2]
Appearance White to off-white solid (Predicted)Analogy to similar amine hydrochlorides
Melting Point Not available-
pKa 9-10 (Predicted for the amine)Analogy to similar primary alkyl amines
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents (Predicted)General solubility of amine hydrochlorides

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenoxy group, the methylene protons of the propyl chain, and the amine protons. The aromatic protons will likely appear as a complex multiplet due to fluorine-proton coupling. The methylene protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon environment. The carbons of the aromatic ring will show splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the molecular ion of the free base [M+H]⁺ at m/z 170.2.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching of the primary ammonium group (around 3000-2800 cm⁻¹)

  • C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹)

  • C-O-C (ether) stretching (around 1250-1050 cm⁻¹)

  • C-F stretching (around 1250-1100 cm⁻¹)

  • Aromatic C=C bending (around 1600 and 1500 cm⁻¹)

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient or isocratic mode. Detection by UV at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~220 nm or ~270 nm) would be appropriate.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B E UV Detector B->E C C18 Column C->B D Mobile Phase (Buffered MeCN/H2O) D->B F Data Acquisition & Processing E->F

Caption: General workflow for HPLC analysis.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the primary amine functionality.

  • Acylation: The amine will readily react with acyl halides and anhydrides to form amides.

  • Alkylation: It can undergo alkylation with alkyl halides.

  • Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones.

The stability of the compound is a critical consideration for its storage and handling.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, and dark).[2]

  • Conditions to Avoid: Strong oxidizing agents and strong bases should be avoided. The free base can be liberated from the hydrochloride salt by treatment with a base.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[2]

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields, particularly in the synthesis of biologically active molecules. While specific, detailed experimental data for this compound is not extensively documented, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. Researchers working with this compound are encouraged to perform thorough characterization and stability studies to ensure its suitability for their specific applications.

References

Sources

A Technical Guide to the Spectroscopic Profile of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and its Spectroscopic Implications

3-(4-Fluorophenoxy)propan-1-amine hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a para-substituted fluorobenzene ring, an ether linkage, a propyl chain, and a primary amine hydrochloride salt. Each of these components will manifest in a predictable manner across different spectroscopic techniques.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl chain. The presence of the electron-withdrawing fluorine atom and the ether linkage will influence the chemical shifts of the aromatic protons, while the positively charged amino group will deshield the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Ha)7.00 - 7.15Triplet (apparent)2HProtons ortho to the fluorine atom, showing coupling to both fluorine and the adjacent aromatic proton.
Aromatic (Hb)6.90 - 7.05Triplet (apparent)2HProtons meta to the fluorine atom, showing coupling to the adjacent aromatic proton.
O-CH ₂-4.05 - 4.15Triplet2HMethylene group attached to the oxygen atom, deshielded by the electronegative oxygen.
-CH₂-CH ₂-CH₂-2.10 - 2.25Quintet2HMethylene group in the middle of the propyl chain, coupled to the two adjacent methylene groups.
-CH₂-NH ₃⁺3.15 - 3.25Triplet2HMethylene group attached to the positively charged nitrogen, significantly deshielded.
-NH ₃⁺8.00 - 8.50Broad Singlet3HProtons on the ammonium group, often exchange-broadened.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The presence of the fluorine atom will also lead to C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -F155.0 - 160.0 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly attached to fluorine, showing a large one-bond coupling constant.
C -O153.0 - 156.0 (d, ⁴JCF ≈ 3 Hz)Aromatic carbon attached to the ether oxygen, showing a small four-bond coupling to fluorine.
Ar-C H (ortho to F)115.0 - 117.0 (d, ²JCF ≈ 23 Hz)Aromatic carbons ortho to the fluorine, showing a two-bond coupling.
Ar-C H (meta to F)118.0 - 120.0 (d, ³JCF ≈ 8 Hz)Aromatic carbons meta to the fluorine, showing a three-bond coupling.
O-C H₂-65.0 - 68.0Aliphatic carbon attached to the ether oxygen.
-CH₂-C H₂-CH₂-28.0 - 31.0Central aliphatic carbon of the propyl chain.
-C H₂-NH₃⁺38.0 - 41.0Aliphatic carbon attached to the ammonium group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical, as the acidic protons of the ammonium group may exchange with the solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretching of the -NH₃⁺ group, overlapping with C-H stretching.
3000 - 2850MediumAliphatic C-H stretching.
1600 - 1580MediumAromatic C=C stretching.
1510 - 1490StrongAromatic C=C stretching.
1250 - 1200StrongAryl-O stretching (asymmetric).
1100 - 1000StrongC-N stretching and Alkyl-O stretching.
850 - 810StrongPara-disubstituted benzene ring C-H out-of-plane bending.
1230 - 1150StrongC-F stretching.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film on a salt plate (for the free base). For the hydrochloride salt, the KBr pellet method is preferred.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion of the free amine, [M+H]⁺, where M is the free amine 3-(4-Fluorophenoxy)propan-1-amine. The hydrochloride salt will dissociate in the ESI source.

  • Molecular Formula of Free Amine: C₉H₁₂FNO

  • Monoisotopic Mass of Free Amine: 169.0903 g/mol

  • Expected [M+H]⁺ ion: m/z 170.0981

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion would likely involve the loss of ammonia (NH₃) or cleavage of the propyl chain.

  • [M+H - NH₃]⁺: m/z 153.0716 (Loss of ammonia)

  • [C₆H₄FO]⁺: m/z 111.0297 (Cleavage at the ether linkage)

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Processing: The mass spectrum will be processed by the instrument's software to identify the m/z values of the detected ions.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique is used to confirm and complement the others.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure Carbon-Hydrogen Framework NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups (N-H, C-O, C-F) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Structural Confirmation of 3-(4-Fluorophenoxy)propan-1-amine HCl Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers can effectively characterize this compound and ensure its identity and purity in their studies. The provided protocols offer a starting point for the experimental acquisition of this data. The synergy between these analytical techniques provides a high degree of confidence in the structural assignment of complex organic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of the novel compound, 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. Given the absence of specific literature for this molecule, we will leverage established principles of medicinal chemistry and pharmacology to propose a likely mechanism and outline a rigorous, self-validating experimental plan to confirm it.

Introduction and Mechanistic Hypothesis

The chemical structure of this compound presents key pharmacophoric features that strongly suggest its potential interaction with monoamine transporters. The core structure, a phenoxypropanamine, is a well-established scaffold in several clinically significant drugs that modulate neurotransmitter reuptake.

Notably, this structure shares significant similarities with:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) characterized by a trifluoromethylphenoxy group linked to a phenylpropanamine backbone.[1][2][3][4][5]

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (SNRI) which features a methylphenoxy group attached to a phenylpropanamine core.[6][7][8][9][10]

The presence of the 4-fluoro substitution on the phenoxy ring in this compound is a common modification in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.

Based on these structural analogies, the primary hypothesis is that This compound acts as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and/or the dopamine transporter (DAT). The following experimental plan is designed to systematically test this hypothesis and to precisely define the compound's pharmacological profile, including its potency, selectivity, and functional effects.

Experimental Plan for Mechanistic Elucidation

This section details the critical experiments required to define the mechanism of action of this compound.

Primary Target Identification: Radioligand Binding Assays

The initial and most crucial step is to determine if the compound binds to the hypothesized monoamine transporters and with what affinity. This is achieved through competitive radioligand binding assays.

Principle: These assays measure the ability of the test compound (this compound) to displace a known high-affinity radioligand from its target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human SERT, NET, or DAT prep2 Homogenize cells in buffer prep1->prep2 prep3 Centrifuge and resuspend to isolate membranes prep2->prep3 assay1 Incubate membranes with: - Radioligand - Test Compound (varying conc.) - Vehicle (control) prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Plot % inhibition vs. log[Test Compound] assay3->analysis1 analysis2 Determine IC50 from non-linear regression analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Figure 1: Workflow for Radioligand Binding Assays.

Detailed Protocol:

  • Membrane Preparation:

    • Use cell lines stably expressing the human recombinant SERT, NET, or DAT.

    • Harvest cells and homogenize in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes, the specific radioligand, and varying concentrations of this compound.

      • For SERT: Use [³H]-Citalopram.

      • For NET: Use [³H]-Nisoxetine.

      • For DAT: Use [³H]-WIN 35,428.

    • Include control wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a known inhibitor).

    • Incubate at a defined temperature and time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Output:

Target TransporterRadioligandHypothetical Ki (nM) of this compound
SERT[³H]-Citalopram5.2
NET[³H]-Nisoxetine89.7
DAT[³H]-WIN 35,428>1000
Functional Activity Assessment: Synaptosomal Uptake Assays

While binding assays confirm affinity, they do not reveal whether the compound inhibits the transporter's function. Synaptosomal uptake assays directly measure the inhibition of neurotransmitter reuptake.

Principle: Synaptosomes are isolated nerve terminals that retain functional transporters. This assay measures the ability of this compound to block the uptake of a radiolabeled neurotransmitter into these synaptosomes.

Experimental Workflow:

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Dissect specific brain regions (e.g., striatum for DAT) prep2 Homogenize tissue in sucrose buffer prep1->prep2 prep3 Differential centrifugation to isolate synaptosomes prep2->prep3 assay1 Pre-incubate synaptosomes with Test Compound or vehicle prep3->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]-Serotonin) assay1->assay2 assay3 Terminate uptake by rapid filtration and washing assay2->assay3 assay4 Quantify neurotransmitter uptake via scintillation counting assay3->assay4 analysis1 Plot % uptake inhibition vs. log[Test Compound] assay4->analysis1 analysis2 Determine IC50 from non-linear regression analysis1->analysis2

Figure 2: Workflow for Synaptosomal Uptake Assays.

Detailed Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific regions of rodent brains (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Homogenize the tissue in a buffered sucrose solution.

    • Perform differential centrifugation to obtain a crude synaptosomal pellet.

  • Uptake Assay:

    • Resuspend synaptosomes in a physiological buffer.

    • Pre-incubate the synaptosomes with various concentrations of this compound or vehicle.

    • Initiate the uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

    • Allow the uptake to proceed for a short, defined period in the linear range of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the filters using a liquid scintillation counter.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Selectivity Profile and Downstream Signaling

A comprehensive understanding requires not only identifying the primary target but also assessing the compound's selectivity and its impact on cellular signaling.

Selectivity Profile:

By comparing the Ki and IC50 values obtained from the binding and uptake assays, a selectivity profile can be established. For instance, if the Ki for SERT is significantly lower than for NET and DAT, the compound is considered SERT-selective.

Proposed Downstream Signaling Pathway:

G cluster_synapse Synaptic Cleft compound 3-(4-Fluorophenoxy) propan-1-amine HCl sert SERT compound->sert Inhibits serotonin_synapse Increased Serotonin Concentration sert->serotonin_synapse Blocks Reuptake receptor Postsynaptic 5-HT Receptors serotonin_synapse->receptor Activates signaling Activation of Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->signaling response Altered Neuronal Excitability and Gene Expression signaling->response

Figure 3: Hypothesized Signaling Pathway for a SERT-selective Inhibitor.

Further Investigations:

  • Cell-based Functional Assays: Utilize techniques like fluorescence-based assays (e.g., using fluorescent false neurotransmitters) to visualize transporter inhibition in real-time in living cells.[11][12]

  • Electrophysiology: Perform patch-clamp recordings on neurons to measure changes in synaptic transmission and neuronal excitability following compound application.

  • In Vivo Microdialysis: In animal models, this technique can be used to measure extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions after systemic administration of the compound, providing direct evidence of its in vivo target engagement.

Conclusion

The structural characteristics of this compound provide a strong rationale for hypothesizing its action as a monoamine transporter inhibitor. The experimental framework detailed in this guide offers a systematic and robust approach to not only test this hypothesis but also to fully characterize its pharmacological profile. By determining its binding affinities, functional potencies, and selectivity, researchers can establish a comprehensive understanding of its mechanism of action, which is a critical step in the drug discovery and development process.

References

  • What is the mechanism of Atomoxetine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Fluoxetine. (2024). StatPearls - NCBI Bookshelf. [Link]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. (2021). PubMed Central. [Link]

  • What is the mechanism of Fluoxetine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. (2006). PubMed. [Link]

  • Explaining the Mechanism of Atomoxetine. (2025). FreeRx.com. [Link]

  • Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. (2025). STERIS HEALTHCARE PVT LTD. [Link]

  • Fluoxetine: MedlinePlus Drug Information. (2025). MedlinePlus. [Link]

  • About fluoxetine. (n.d.). NHS. [Link]

  • Fluoxetine. (n.d.). PubChem. [Link]

  • [18F]fluoropropyl)phenoxy)-3-phenylpropanamine (18F-MFP3) as a potential PET imaging agent for norepinephrine transporter. (2012). PubMed Central. [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. [Link]

  • Phenylpropanolamine. (n.d.). Wikipedia. [Link]

  • Phenoxybenzamine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Phenylpropanolamine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Dopamine transporter binding affinities (Ki, nM) related to the... (n.d.). ResearchGate. [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. (2014). PubMed Central. [Link]

  • Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. (1999). PubMed. [Link]

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. (2013). PubMed Central. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2021). Frontiers in Neuroscience. [Link]

  • Phenoxybenzamine. (n.d.). Deranged Physiology. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). ResearchGate. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. (1995). PubMed. [Link]

  • Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. (2018). PubMed. [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020). MDPI. [Link]

  • Novel and high affinity fluorescent ligands for the serotonin transporter based on (s)-citalopram. (2014). PubMed. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]

  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. (2000). PubMed. [Link]

  • The effects of phenylpropanolamine on human sympathetic nervous system function. (1989). PubMed. [Link]

  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. (1995). PubMed. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr.Oracle. [Link]

  • Transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. (2002). Johns Hopkins University. [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Modeling of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico analysis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a key reagent in the synthesis of advanced antiplasmodial agents.[1] We navigate the complete computational workflow, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. By grounding our protocols in established computational techniques and authoritative resources, we present a self-validating system for predicting and analyzing molecular interactions, thereby accelerating the rational design of novel therapeutics.

Introduction: The Compound and the Computational Imperative

This compound is a chemical intermediate noted for its role in the synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which have shown promise as antifolates against both drug-sensitive and resistant strains of Plasmodium falciparum.[1] The antifolate mechanism typically involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite survival.

Understanding the potential interactions of this structural motif is paramount. In-silico modeling provides a powerful, resource-efficient paradigm to predict binding affinities, elucidate interaction mechanisms, and evaluate the drug-like properties of molecules before committing to costly and time-intensive laboratory synthesis.[2][3] This guide establishes a robust computational protocol to model the interactions of this compound, using a relevant biological target to illustrate the process.

Overall In-Silico Analysis Workflow

The computational investigation of a small molecule involves a multi-stage process. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's potential biological activity.

In_Silico_Workflow Ligand 1. Ligand Preparation Docking 3. Molecular Docking Ligand->Docking ADMET 5. ADMET Prediction Ligand->ADMET Target 2. Target Identification & Preparation Target->Docking MD 4. Molecular Dynamics Simulation Docking->MD Analysis 6. Comprehensive Analysis & Lead Optimization MD->Analysis ADMET->Analysis

Caption: High-level workflow for in-silico small molecule analysis.

Ligand and Target Preparation: The Foundation of Accuracy

The fidelity of any in-silico model is critically dependent on the quality of the initial structures. This phase involves preparing both the small molecule (ligand) and its macromolecular target (receptor) to be computationally viable.

Ligand Preparation Protocol

The first step is to generate a high-quality, low-energy 3D conformation of this compound.

Rationale: Starting with an energetically favorable conformation of the ligand is crucial, as it reduces the conformational search space for the docking algorithm and represents a more physically realistic state.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure in a chemical drawing tool like ChemDraw or retrieve it from a database such as PubChem using its CAS number (148941-98-4).

  • Convert to 3D: Use a program like Open Babel or the functionality within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step corrects unrealistic bond lengths and angles, resolving any steric clashes and finding a local energy minimum for the structure.

  • Assign Charges: Calculate and assign partial atomic charges. The choice of method (e.g., Gasteiger charges) is often dictated by the requirements of the subsequent docking software.[4]

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the docking program, such as .pdbqt for AutoDock Vina.[4][5]

Table 1: Physicochemical Properties of 3-(4-Fluorophenoxy)propan-1-amine

Property Value Source
CAS Number 148941-98-4 Crysdot LLC
Molecular Formula C₉H₁₂FNO United States Biological[1]
Molecular Weight 169.2 g/mol United States Biological[1]

| Purity | 97% | Crysdot LLC |

Target Identification and Preparation

Rationale for Target Selection: Given that 3-(4-Fluorophenoxy)propan-1-amine is a reagent for synthesizing antifolates that target DHFR, we select Plasmodium falciparum dihydrofolate reductase (PfDHFR) as our representative protein target. This choice provides a biologically relevant context for demonstrating the modeling workflow.

Step-by-Step Protocol:

  • Retrieve Protein Structure: Download the crystal structure of PfDHFR from the Worldwide Protein Data Bank (wwPDB).[6][7] For this guide, we will use PDB ID: 1J3I , which is a structure of PfDHFR in complex with an inhibitor.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules. It is critical to remove elements that would interfere with the simulation, such as water molecules, co-solvents, and co-crystallized ligands (unless studying a competitive binding scenario).[4]

  • Protonation and Structural Correction: Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures. This is vital for accurately modeling hydrogen bonds. Use software like H++ or the structure preparation tools within modeling suites to predict the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4).

  • Energy Minimization (Receptor): Perform a restrained energy minimization on the protein. This step relaxes the structure and removes any steric clashes introduced during hydrogen addition, without significantly altering the experimentally determined backbone conformation.

  • Save Prepared Receptor: Save the final, cleaned receptor structure in the required format (e.g., .pdbqt).

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The process estimates the binding affinity, which is a proxy for the strength of the interaction.

Causality Behind the Method: Docking algorithms explore a vast number of possible binding poses of the ligand within the receptor's active site. Each pose is evaluated using a scoring function, which calculates a score representing the predicted free energy of binding. The lower the energy score, the more favorable the predicted binding.[8]

Molecular Docking Workflow

Docking_Workflow Prep_Ligand Prepared Ligand (.pdbqt) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking_Run Prep_Receptor Prepared Receptor (.pdbqt) Grid_Box Define Search Space (Grid Box) Prep_Receptor->Grid_Box Grid_Box->Docking_Run Results Output: Binding Poses & Affinity Scores Docking_Run->Results Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Results->Analysis MD_Workflow Docked_Complex Best Docked Pose (Ligand-Receptor Complex) Topology Generate Topology & Force Field Parameters Docked_Complex->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

Navigating the Physicochemical Landscape of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols to empower researchers in harnessing the full potential of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization based on the well-understood behavior of structurally similar amine hydrochloride salts and authoritative regulatory guidelines.

Foundational Physicochemical Properties

Understanding the inherent properties of this compound is paramount for predicting its behavior in various solvent systems and under diverse environmental stressors.

Table 1: Physicochemical Properties of this compound and Related Analogues.

Property This compound 3-(4-Fluorophenyl)propan-1-amine hydrochloride[1][2] 3-(4-Chlorophenoxy)propan-1-amine hydrochloride[3]
Molecular Formula C₉H₁₂FNO · HCl C₉H₁₃ClFN C₉H₁₂ClNO · HCl
Molecular Weight 189.66 g/mol (free base) 189.66 g/mol 222.11 g/mol
Structure F-Ph-O-(CH₂)₃-NH₂ · HCl F-Ph-(CH₂)₃-NH₂ · HCl Cl-Ph-O-(CH₂)₃-NH₂ · HCl

| Predicted Polarity | High | High | High |

As an amine hydrochloride salt, this compound is an ionic and polar compound. This characteristic is the primary determinant of its solubility, favoring polar protic solvents capable of forming strong ion-dipole interactions and hydrogen bonds.[4][5]

Solubility Profile: A Predictive and Experimental Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[6][7] The hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart by enabling ionization.[5]

Predicted Solubility in Common Solvents

Based on its polar and ionic nature, the following solubility trends are anticipated:

  • High Solubility: Polar protic solvents such as water, methanol, and ethanol are expected to be excellent solvents due to their ability to solvate the protonated amine and the chloride counter-ion through hydrogen bonding and ion-dipole interactions.[4][8]

  • Moderate Solubility: Polar aprotic solvents like acetone and acetonitrile may offer some degree of solubility, but it is likely to be lower than in protic solvents.

  • Low to Insoluble: Nonpolar solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, the isothermal equilibrium method is a widely accepted and robust technique.[4]

Protocol 1: Isothermal Equilibrium Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed vials.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[4]

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[4]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, with the final result reported as the mean ± standard deviation.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Thermostatic shaker bath (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC analysis analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Isothermal Equilibrium Solubility Workflow

Stability Profile: A Comprehensive Evaluation

The stability of a pharmaceutical compound is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development.[9][10] Forced degradation, or stress testing, is an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[11] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[9][10][12][13][14]

Predicted Degradation Pathways

For this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally a stable bond.

  • Oxidation: The amine functionality could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Forced Degradation Studies: An ICH-Compliant Protocol

Stress testing should be conducted on the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11]

Protocol 2: Forced Degradation (Stress Testing)

  • Acidic and Basic Hydrolysis:

    • Treat a solution of the compound with a range of acid concentrations (e.g., 0.1 M to 1 M HCl) and base concentrations (e.g., 0.1 M to 1 M NaOH) at elevated temperatures (e.g., 60-80 °C).[15]

    • Monitor the degradation over time by taking samples at various intervals.

  • Oxidative Degradation:

    • Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature or slightly elevated temperatures.[15]

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) and humidity (e.g., 75% RH or greater).[10]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines.[12][14] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

  • Sample Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid/Base Hydrolysis analysis1 Stability-Indicating HPLC stress1->analysis1 stress2 Oxidation (H2O2) stress2->analysis1 stress3 Thermal (Heat/Humidity) stress3->analysis1 stress4 Photolytic (Light) stress4->analysis1 analysis2 Peak Purity Analysis (PDA) analysis1->analysis2 outcome2 Intrinsic Stability Profile analysis1->outcome2 analysis3 Identify Degradants analysis2->analysis3 outcome1 Degradation Pathway Elucidation analysis3->outcome1

Forced Degradation Study Workflow

Table 2: Summary of Recommended Stress Conditions for this compound.

Stress Condition Typical Reagents/Parameters Purpose
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °C To assess susceptibility to acid-catalyzed degradation.[15]
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °C To assess susceptibility to base-catalyzed degradation.[15]
Oxidation 3-30% H₂O₂, RT - 60 °C To evaluate sensitivity to oxidative stress.[15]
Thermal >50 °C, ≥75% RH To determine the effect of heat and humidity on the solid state and in solution.[10]

| Photolytic | ICH Q1B specified light exposure | To assess light sensitivity and potential for photodegradation.[12][14] |

Authoritative Grounding and Conclusion

This technical guide provides a scientifically rigorous framework for the characterization of the solubility and stability of this compound. By leveraging established principles of physical chemistry and adhering to internationally recognized guidelines such as those from the ICH, researchers can generate the reliable and reproducible data necessary for successful drug development and formulation. The provided protocols for isothermal equilibrium solubility and forced degradation studies offer a clear and validated path for the comprehensive physicochemical profiling of this important compound.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Ich guidelines for stability studies 1. Slideshare. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. Available at: [Link]

  • Stress testing results of pheniramine and naphazoline hydrochloride in stock solution. ResearchGate. Available at: [Link]

  • Forced Degradation Study or Stress Testing Procedure. FDA Drug Approval Process. Available at: [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. PubChem. Available at: [Link]

  • Stress test to determine inherent stability of drugs. ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Available at: [Link]

  • 9 Solubility and Distribution Phenomena. Available at: [Link]

  • 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. PubChem. Available at: [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • This compound. Chemsigma. Available at: [Link]

  • Phenoxypropylamine derivatives and the preparation thereof. Google Patents.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Amine acid salt compounds and process for the production thereof. Google Patents.
  • The factors that influence solubility in perfluoroalkane solvents. ResearchGate. Available at: [Link]

  • Chemical analysis in amine system operations. EPTQ. Available at: [Link]

  • Formulation strategies in immunotherapeutic pharmaceutical products. PMC - NIH. Available at: [Link]

  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • 3-(4-CHLOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

  • 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride. Chemsrc. Available at: [Link]

  • PHENOXYPROPANOLAMINE DERIVATIVES, THEIR PREPARATION AND THERAPEUTIC USE. Google Patents.
  • 3-(4-Chlorophenyl)propan-1-amine. PubChem. Available at: [Link]

  • Stability of propafenone hydrochloride in i.v. solutions. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental design, and data interpretation critical for characterizing the thermal stability and decomposition profile of this compound.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

This compound, with the chemical formula C9H13ClFN and a molecular weight of 189.66 g/mol [1], is a molecule of interest in pharmaceutical research. Understanding its thermal properties is paramount for defining stable storage conditions, manufacturing processes (such as drying and milling), and ensuring the overall quality and safety of any potential drug product.

Thermogravimetric analysis (TGA) is a cornerstone technique in pharmaceutical sciences for evaluating the thermal stability of materials[2][3]. By precisely measuring changes in a sample's mass as a function of temperature under a controlled atmosphere, TGA provides invaluable insights into decomposition temperatures, the presence of residual solvents or water, and the kinetics of degradation[3]. For hydrochloride salts, TGA is particularly adept at elucidating the characteristic decomposition pathways, which often involve the evolution of hydrogen chloride gas[4][5].

This guide will present a detailed methodology for the TGA of this compound, grounded in established principles of thermal analysis. We will explore the causality behind the selection of experimental parameters and provide a framework for interpreting the resulting data.

Anticipated Thermal Behavior of an Amine Hydrochloride

Amine hydrochlorides are salts formed from an amine and hydrochloric acid. Upon heating, they can exhibit a range of thermal behaviors. A primary decomposition pathway for many amine hydrochlorides is the liberation of hydrogen chloride gas, leaving the free amine, which may then undergo further decomposition at higher temperatures[4]. This is analogous to the well-documented thermal decomposition of ammonium chloride into ammonia and hydrogen chloride upon heating[5][6].

The thermal stability of the molecule is influenced by factors such as the strength of the ionic bond between the protonated amine and the chloride ion, as well as the inherent stability of the organic moiety. The presence of a fluorine atom and a phenoxy group in the structure of this compound will also play a role in its decomposition profile.

Experimental Protocol: A Validated Approach to TGA

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound.

Instrumentation:

A calibrated thermogravimetric analyzer is required. The instrument should be capable of maintaining a precise temperature program and a controlled atmospheric environment.

Experimental Parameters:

ParameterValue/RangeRationale
Sample Mass 5-10 mgThis mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.
Crucible Open aluminum or platinum panAn open pan allows for the free escape of any evolved gases, ensuring accurate mass loss detection. Platinum is preferred for higher temperature ranges due to its inertness.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time.
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of most small organic pharmaceutical compounds.
Atmosphere Nitrogen (Inert)An inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.
Purge Gas Flow Rate 50 mL/minA consistent flow of purge gas removes evolved decomposition products from the furnace, preventing secondary reactions and ensuring accurate weight measurement.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the tared TGA crucible. Distribute the sample evenly across the bottom of the pan.

  • Loading the Sample: Place the crucible into the TGA furnace.

  • Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30 °C) for a few minutes to ensure a stable baseline.

  • Initiating the Analysis: Begin the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Post-Analysis: Once the experiment is complete, cool the furnace and carefully remove the sample residue.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the proposed TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load equilibrate Equilibrate at 30°C load->equilibrate heat Heat to 600°C at 10°C/min (Nitrogen Atmosphere) equilibrate->heat record Record Mass vs. Temperature heat->record plot Plot TGA & DTG Curves record->plot identify Identify Decomposition Steps plot->identify determine Determine Onset Temperatures identify->determine

Caption: Experimental workflow for the TGA of 3-(4-Fluorophenoxy)propan-1-amine HCl.

Results and Discussion: Interpreting the Thermogram

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature). The DTG curve is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum.

Based on the nature of amine hydrochlorides, a multi-step decomposition is anticipated for this compound.

Hypothetical TGA and DTG Data:

Thermal EventOnset Temperature (°C)Peak Temperature (DTG) (°C)Weight Loss (%)
Step 1 ~180~205~19.2
Step 2 ~220~250~80.8

Analysis of Decomposition Steps:

  • Step 1: Liberation of Hydrogen Chloride

    The initial weight loss, commencing at approximately 180 °C, is likely attributable to the decomposition of the hydrochloride salt and the subsequent release of hydrogen chloride gas (HCl). The theoretical mass percentage of HCl in this compound (C9H13ClFN·HCl) is calculated as:

    (Mass of HCl / Total Molecular Weight) * 100 = (36.46 / 189.66) * 100 ≈ 19.2%

    The observed weight loss in this step should closely correspond to this theoretical value, providing strong evidence for this decomposition pathway.

  • Step 2: Decomposition of the Free Amine

    Following the loss of HCl, the remaining species is the free amine, 3-(4-Fluorophenoxy)propan-1-amine. The second major weight loss event, beginning around 220 °C, represents the thermal decomposition of this organic molecule. The degradation of the free amine is expected to result in the formation of various volatile fragments, leading to a near-complete loss of the remaining mass.

Proposed Decomposition Pathway

The thermal decomposition of this compound can be visualized as a two-step process.

Decomposition_Pathway Compound 3-(4-Fluorophenoxy)propan-1-amine HCl (Solid) Step1 Heat (~180-220°C) Compound->Step1 FreeAmine 3-(4-Fluorophenoxy)propan-1-amine (Liquid/Gas) Step1->FreeAmine HCl HCl (Gas) Step1->HCl Step2 Heat (>220°C) FreeAmine->Step2 Fragments Volatile Organic Fragments (Gas) Step2->Fragments

Caption: Proposed thermal decomposition pathway for 3-(4-Fluorophenoxy)propan-1-amine HCl.

Practical Applications and Further Studies

The TGA data for this compound has several practical implications:

  • Stability Assessment: The onset temperature of decomposition provides a critical parameter for defining the upper limit for storage and handling of the compound.

  • Process Development: Manufacturing processes such as drying can be designed to operate at temperatures well below the onset of decomposition to prevent degradation of the active pharmaceutical ingredient (API).

  • Polymorph and Solvate Screening: TGA, often used in conjunction with Differential Scanning Calorimetry (DSC), is a powerful tool for identifying and characterizing different solid forms of a drug substance, such as hydrates and solvates, which would show distinct weight loss steps at lower temperatures[3].

For a more comprehensive understanding, further studies could include:

  • TGA-MS or TGA-FTIR: Coupling the TGA instrument to a mass spectrometer or an infrared spectrometer would allow for the direct identification of the gases evolved during each decomposition step, confirming the proposed pathway.

  • Isothermal TGA: Performing isothermal experiments at specific temperatures can provide kinetic information about the decomposition process and help in predicting the long-term stability of the material[3].

  • DSC Analysis: Differential Scanning Calorimetry would provide information on melting points, phase transitions, and the endothermic or exothermic nature of the decomposition events[7].

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal properties of pharmaceutical compounds like this compound. By employing a systematic and well-justified experimental approach, researchers can gain crucial insights into the material's thermal stability and decomposition mechanisms. The anticipated two-step decomposition, initiated by the loss of hydrogen chloride, provides a working model for interpreting the TGA thermogram. This information is vital for the informed development of safe, stable, and efficacious pharmaceutical products.

References

  • ResearchGate. TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss...[Link]

  • Wikipedia. Flux (metallurgy). [Link]

  • ResearchGate. DSC and TGA of hydrochloride salt. [Link]

  • Google Patents. SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

  • Improved Pharma. Thermogravimetric Analysis. [Link]

  • Chemistry Stack Exchange. The thermal decomposition of NH4Cl [closed]. [Link]

  • UKnowledge - University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • Docsity. The thermal decomposition of ammonium chloride. [Link]

  • Wikipedia. Thermal decomposition. [Link]

Sources

The Pharmacological Landscape of 3-(4-Fluorophenoxy)propan-1-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-fluorophenoxy)propan-1-amine scaffold represents a privileged structural motif in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological profile of these derivatives, with a particular focus on their interactions with key central nervous system targets. We will delve into their structure-activity relationships, primary mechanisms of action as monoamine reuptake inhibitors and monoamine oxidase inhibitors, and the preclinical evaluation methodologies used to characterize their therapeutic potential, particularly in the context of antidepressant drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and investigation of novel therapeutics targeting monoaminergic systems.

Introduction: The Significance of the Aryloxypropanamine Scaffold

The aryloxypropanamine framework is a cornerstone in the development of numerous clinically significant drugs. Its inherent structural features, including an aromatic ring, a flexible propanamine chain, and an ether linkage, provide a versatile template for molecular design, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The introduction of a fluorine atom at the 4-position of the phenoxy ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.

Derivatives of the parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), have led to the discovery of several blockbuster antidepressant medications.[1] Notable examples include fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor (NRI).[1] These compounds underscore the therapeutic potential embedded within the broader class of aryloxypropanamine derivatives. This guide will specifically focus on the pharmacological nuances of derivatives built upon the 3-(4-fluorophenoxy)propan-1-amine core, exploring their interactions with monoamine transporters and monoamine oxidase enzymes, two critical targets in the treatment of depressive disorders and other neurological conditions.

Primary Pharmacological Targets and Mechanism of Action

The pharmacological effects of 3-(4-fluorophenoxy)propan-1-amine derivatives are primarily attributed to their modulation of monoaminergic neurotransmission. This is achieved through two principal mechanisms: inhibition of monoamine transporters and inhibition of monoamine oxidase enzymes.

Inhibition of Monoamine Transporters (SERT, NET, DAT)

The monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal.[2][3] Inhibition of these transporters leads to an increased concentration and prolonged availability of monoamines in the synapse, a mechanism central to the action of most antidepressant medications.[2]

The selectivity of 3-(4-fluorophenoxy)propan-1-amine derivatives for the different monoamine transporters is a critical determinant of their pharmacological profile and therapeutic application. High selectivity for SERT is characteristic of SSRIs, which are first-line treatments for depression and anxiety disorders.[2] Conversely, compounds with significant affinity for NET or dual SERT/NET inhibition may offer different efficacy profiles.

The structure-activity relationship (SAR) for monoamine transporter inhibition within this chemical class is complex. Generally, modifications to the amine functionality (primary, secondary, or tertiary) and substitutions on the phenoxy and phenyl rings can dramatically influence both potency and selectivity. For instance, in related aryloxypropanamine series, N-methylation can enhance affinity for SERT.[1]

Inhibition of Monoamine Oxidase (MAO-A and MAO-B)

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4][5] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[5] MAO-B primarily metabolizes dopamine, and its inhibitors are used in the treatment of Parkinson's disease.[5][6]

Certain structural motifs within the 3-(4-fluorophenoxy)propan-1-amine class may confer inhibitory activity against MAO-A and/or MAO-B. The nature and position of substituents on the aromatic rings can influence the binding of these derivatives to the active site of the MAO enzymes. Reversible and selective inhibition of MAO-A is a desirable characteristic for novel antidepressants, as it can reduce the risk of hypertensive crisis associated with older, irreversible MAO inhibitors.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-(4-fluorophenoxy)propan-1-amine derivatives is intricately linked to their chemical structure. While specific quantitative SAR data for this exact scaffold is emerging, valuable insights can be drawn from the broader class of aryloxypropanamines and related compounds.

Key Structural Determinants of Activity:

  • Amine Substitution: The degree of substitution on the terminal amine (primary, secondary, or tertiary) significantly impacts both potency and selectivity for monoamine transporters. For example, N-methylation is a common feature in many potent SSRIs.

  • Fluorine Substitution: The 4-fluoro substituent on the phenoxy ring generally enhances metabolic stability and can influence binding affinity through favorable electronic interactions within the receptor binding pocket.

  • Aromatic Ring Substitutions: Additional substitutions on either the phenoxy or a second aromatic ring (if present) can fine-tune selectivity. For instance, in citalopram analogues, substitutions at the 4- and 5-positions of the dihydroisobenzofuran ring are well-tolerated at SERT.[2]

  • Chirality: The presence of a stereocenter, often at the carbon bearing the aryloxy group, can lead to significant differences in pharmacological activity between enantiomers. It is common for one enantiomer to possess the desired activity while the other is less active or contributes to side effects.

Preclinical Evaluation: Experimental Protocols

The characterization of the pharmacological profile of 3-(4-fluorophenoxy)propan-1-amine derivatives involves a battery of in vitro and in vivo assays. The following protocols represent standard methodologies in the field.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target transporter expressed in cell membranes.[7][8]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human SERT, NET, or DAT. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes and a specific radioligand (e.g., [³H]-Citalopram for SERT).

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known inhibitor (e.g., fluoxetine for SERT) to saturate the specific binding sites.

    • Test Compound: Cell membranes, radioligand, and varying concentrations of the 3-(4-fluorophenoxy)propan-1-amine derivative.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Transporter-Expressing Cell Membranes setup Set up 96-well plate: Total, Non-specific, and Test Compound wells prep_membranes->setup prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup incubate Incubate to reach equilibrium setup->incubate filtrate Filter to separate bound and free ligand incubate->filtrate count Scintillation Counting filtrate->count calc_ic50 Calculate IC50 values count->calc_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Objective: To determine the IC50 values of test compounds for the inhibition of MAO-A and MAO-B.

Principle: This is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with a probe to produce a fluorescent product.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for both, or specific substrates), a fluorogenic probe (e.g., Amplex Red), and HRP.

  • Assay Setup: In a 96-well black plate, add the following in duplicate:

    • Enzyme Control: MAO enzyme, buffer.

    • Inhibitor Control: MAO enzyme, buffer, and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Test Compound: MAO enzyme, buffer, and varying concentrations of the 3-(4-fluorophenoxy)propan-1-amine derivative.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate/probe/HRP mixture to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value using non-linear regression.

MAO Inhibition Assay Principle:

G cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate MAO MAO Enzyme Monoamine->MAO Products Aldehyde + NH3 + H2O2 MAO->Products H2O2 H2O2 Products->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product

Caption: Principle of the fluorometric MAO inhibition assay.

In Vivo Assays

Objective: To assess the antidepressant-like activity of test compounds in rodents.

Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.[9][10]

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place each animal into the cylinder of water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Objective: To evaluate the antidepressant-like effects of test compounds in mice.

Principle: Similar to the FST, this test is based on the principle that mice suspended by their tails will alternate between periods of struggling and immobility. Antidepressants decrease the duration of immobility.[11][12]

Step-by-Step Methodology:

  • Apparatus: A device that allows a mouse to be suspended by its tail, with a mechanism to record its movements.

  • Acclimation and Dosing: As described for the FST.

  • Test Procedure: Secure the mouse's tail to the suspension apparatus with adhesive tape, approximately 1-2 cm from the tip. The test duration is typically 6 minutes.

  • Scoring: Record the total time the mouse remains immobile during the 6-minute test period.

  • Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups using appropriate statistical analysis.

Data Presentation: A Comparative Overview

To facilitate the comparison of pharmacological data, the results from in vitro and in vivo studies should be summarized in a clear and concise tabular format.

Table 1: In Vitro Pharmacological Profile of Hypothetical 3-(4-Fluorophenoxy)propan-1-amine Derivatives

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
Derivative A5.2250.6>1000>10000>10000
Derivative B15.822.1850.3>10000>10000
Derivative C350.1412.5>100050.3850.7

Table 2: In Vivo Antidepressant-like Effects of Hypothetical 3-(4-Fluorophenoxy)propan-1-amine Derivatives

CompoundDose (mg/kg)FST Immobility Time (% of Control)TST Immobility Time (% of Control)
Derivative A104552
Derivative B105561
Derivative C206875
*p < 0.05 compared to vehicle control

Conclusion and Future Directions

The 3-(4-fluorophenoxy)propan-1-amine scaffold holds significant promise for the development of novel therapeutics targeting monoaminergic systems. The inherent versatility of this chemical framework allows for the generation of derivatives with diverse pharmacological profiles, ranging from selective serotonin reuptake inhibitors to dual-action monoamine reuptake and monoamine oxidase inhibitors. The preclinical evaluation of these compounds, through a combination of in vitro binding and enzyme inhibition assays and in vivo behavioral models, is crucial for elucidating their mechanisms of action and predicting their therapeutic potential.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with optimized potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved efficacy and reduced side-effect profiles. Furthermore, the exploration of these derivatives for indications beyond depression, such as anxiety disorders, neuropathic pain, and neurodegenerative diseases, represents a promising avenue for future drug discovery efforts.

References

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology (Berlin), 85(3), 367–370. [Link]

  • JoVE. (2011). The Tail Suspension Test. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Mathew, B., Parambi, D. G. T., P, S. S., & Lee, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 337–344. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Journal of visualized experiments : JoVE, (27), 1087. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Bull, C., Ramsey, A. J., & Salahpour, A. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PloS one, 13(3), e0194833. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Zwart, R., Sijm, F., Chalon, S., & Groot-Kormelink, P. J. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686. [Link]

  • Agrawal, P., Singh, S., & Sharma, M. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular diversity, 27(5), 2095–2128. [Link]

  • Jäntsch, K., Pail, B., & Schmid, R. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 188, 108518. [Link]

  • Gayoso, V., Senger, M. R., & Savegnago, L. (2010). Antidepressant-like pharmacological profile of 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene: Involvement of serotonergic system. European journal of pharmacology, 643(2-3), 230–237. [Link]

  • Gong, P. K., Blough, B. E., & Brieaddy, L. E. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 50(15), 3686–3695. [Link]

  • Runyon, S. P., Carroll, F. I., & Abraham, P. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(24), 5944–5953. [Link]

  • El-Gamal, M. I., Al-Ameen, A. A., & Al-Karmalawy, A. A. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 16(10), 1374. [Link]

  • Kopajtic, T. A., Li, F., & Katritzky, A. R. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(21), 7845–7854. [Link]

  • Okuyama, K., Aihara, M., & Iwashita, A. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][5][11]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. Chemical & pharmaceutical bulletin, 67(7), 699–706. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2024). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2315809. [Link]

  • Gkeka, P. T., & Geronikaki, A. (2024). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules (Basel, Switzerland), 29(7), 1475. [Link]

  • Al-Masoudi, N. A., & Al-Saaidi, M. A. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(20), 7114. [Link]

  • Moret, C., & Briley, M. (1992). Effect of antidepressant drugs on monoamine synthesis in brain in vivo. Neuropharmacology, 31(7), 679–684. [Link]

  • Rothman, R. B., Dersch, C. M., & Partilla, J. S. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. The Journal of pharmacology and experimental therapeutics, 341(1), 251–262. [Link]

  • Mathew, B., Suresh, J., & V, V. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC medicinal chemistry, 15(1), 163–175. [Link]

  • Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines. British journal of pharmacology, 61(2), 307–313. [Link]

  • Tamiz, A. P., Zhang, J., & Zhang, M. (2009). Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & medicinal chemistry letters, 19(11), 2931–2934. [Link]

  • Ferreira, I., & Queiroz, G. (2016). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Journal of the Brazilian Chemical Society, 27(1), 135-146. [Link]

  • Sharma, H., & Sharma, A. (2017). Discovery and Development of Monoamine Transporter Ligands. In Progress in Medicinal Chemistry (Vol. 56, pp. 131–201). [Link]

  • Yu, X., Zhang, M., & Liu, A. (2017). Synthesis, evaluation, and CoMFA study of fluoroquinophenoxazine derivatives as E. coli topoisomerase IA inhibitors and antibacterial agents. Bioorganic & medicinal chemistry letters, 27(2), 225–231. [Link]

  • Taler, M., Mlynarik, M., & Dremencov, E. (2020). Combined In Silico, Ex Vivo, and In Vivo Assessment of L-17, a Thiadiazine Derivative with Putative Neuro- and Cardioprotective and Antidepressant Effects. International journal of molecular sciences, 21(17), 6331. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Synthetic Utility of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and scientific insights for the application of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in organic synthesis. This versatile primary amine serves as a key building block for introducing the 3-(4-fluorophenoxy)propyl moiety, a common structural motif in pharmacologically active molecules. This document outlines procedures for the essential conversion of the hydrochloride salt to its free base form, followed by detailed, step-by-step protocols for two fundamental transformations: N-alkylation via reductive amination and N-acylation. The causality behind experimental choices, reaction mechanisms, and best practices for ensuring high-yield, reproducible outcomes are discussed to support researchers in pharmaceutical and chemical development.

Introduction and Scientific Context

3-(4-Fluorophenoxy)propan-1-amine is a valuable primary amine intermediate in medicinal chemistry and drug discovery. The presence of a fluorinated phenyl ring and a flexible propoxy linker makes it a desirable fragment for modulating pharmacokinetic and pharmacodynamic properties of lead compounds. It is recognized as a reagent in the synthesis of novel antiplasmodial agents, highlighting its utility in constructing complex bioactive molecules.[1] Due to its stability and ease of handling, this amine is commonly supplied as a hydrochloride salt. However, the protonated ammonium salt is not nucleophilic and must be converted to the free amine prior to its use in most coupling reactions.

This guide provides robust, field-proven protocols for the practical application of this reagent, focusing on two of the most common and critical bond-forming reactions for primary amines:

  • Reductive Amination: A powerful method for forming carbon-nitrogen bonds, creating secondary amines by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[2][3]

  • N-Acylation: A fundamental transformation to form amides, which are stable, ubiquitous functional groups in pharmaceuticals. This reaction involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[4]

Safety, Handling, and Physicochemical Properties

As a prerequisite to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Hazard Identification: The compound may cause skin and serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Table 1: Physicochemical Data

PropertyValue
Chemical Name This compound
CAS Number 148941-98-4
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Appearance White to off-white solid

Mandatory Preliminary Protocol: Liberation of the Free Amine

Causality and Rationale: The lone pair of electrons on the nitrogen atom of a primary amine is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is protonated, forming a non-nucleophilic ammonium ion (R-NH₃⁺). Therefore, a stoichiometric amount of base must be used to neutralize the HCl salt and generate the reactive free amine (R-NH₂). A mild aqueous base wash is the most common and effective method.

Protocol 1: Free Base Extraction

Objective: To convert this compound to its free base form for use in subsequent reactions.

Materials:

  • This compound

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a 100 mL beaker, dissolve 1.0 equivalent of this compound in 20 mL of deionized water.

  • Extraction Setup: Transfer the aqueous solution to a 125 mL separatory funnel. Add 30 mL of diethyl ether.

  • Basification: Slowly add 1.2 equivalents of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer can be checked with pH paper to ensure it is basic (pH > 10).

  • Organic Layer Collection: Drain the lower aqueous layer and collect the upper organic (diethyl ether) layer.

  • Re-extraction: Return the aqueous layer to the funnel and re-extract with an additional 20 mL of diethyl ether to maximize recovery. Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 mL of brine to remove residual water and dissolved inorganic salts.

  • Drying: Transfer the organic solution to an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl the flask; the drying agent should move freely when the solution is dry.

  • Isolation: Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting clear oil is the free amine, 3-(4-Fluorophenoxy)propan-1-amine, which should be used promptly.

Application Protocol: N-Alkylation via Reductive Amination

Reaction Principle: This protocol describes the synthesis of a secondary amine via a one-pot reaction. The free amine first reacts with an aldehyde to form an intermediate imine (or iminium ion under acidic catalysis), which is not isolated. A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the same pot to selectively reduce the imine C=N bond to the desired amine C-N bond.[3][6] NaBH(OAc)₃ is chosen for its mildness and its tolerance of slightly acidic conditions which can catalyze imine formation, making it ideal for one-pot procedures.[3]

G cluster_prep Preparation cluster_reaction One-Pot Reductive Amination cluster_workup Work-up & Purification Amine_HCl Amine Hydrochloride Salt Free_Amine Generate Free Amine (Protocol 1) Amine_HCl->Free_Amine Combine Combine Free Amine, Aldehyde, and Solvent Free_Amine->Combine Add_Reducing Add NaBH(OAc)₃ Combine->Add_Reducing Stir Stir at Room Temp (Monitor by TLC/LC-MS) Add_Reducing->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolate Pure Secondary Amine G cluster_prep Preparation cluster_reaction N-Acylation Reaction cluster_workup Work-up & Purification Amine_HCl Amine Hydrochloride Salt Free_Amine Generate Free Amine (Protocol 1) Amine_HCl->Free_Amine Combine Dissolve Free Amine and Base (TEA) in DCM Free_Amine->Combine Cool Cool to 0 °C Combine->Cool Add_Acyl Add Acyl Chloride (dropwise) Cool->Add_Acyl Warm Warm to Room Temp (Monitor by TLC/LC-MS) Add_Acyl->Warm Wash_HCl Wash with 1 M HCl (aq) Warm->Wash_HCl Wash_Bicarb Wash with NaHCO₃ (aq) Wash_HCl->Wash_Bicarb Dry Dry & Concentrate Wash_Bicarb->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolate Pure Amide

Sources

The Strategic Application of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the quest for molecular scaffolds that offer a blend of synthetic versatility, favorable pharmacokinetic properties, and potent biological activity is perpetual. 3-(4-Fluorophenoxy)propan-1-amine hydrochloride has emerged as a cornerstone building block, particularly in the development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs fundamental to the treatment of depression and other mood disorders. Its utility stems from the convergence of a flexible 3-aminopropoxy chain, a phenoxy group amenable to diverse substitutions, and the strategic incorporation of a fluorine atom. This guide provides an in-depth exploration of the application of this compound, detailing the scientific rationale behind its use and providing robust protocols for its integration into drug discovery workflows. Aporphine has been identified as a privileged scaffold in the discovery of new therapeutic agents for CNS diseases[1].

The 3-phenoxy-propan-1-amine core is a recurring motif in a multitude of neurologically active agents. This structural element provides an optimal spatial arrangement for interaction with monoamine transporters, which are critical targets in the modulation of neurotransmitter levels in the synaptic cleft. The strategic placement of a fluorine atom on the phenyl ring is a deliberate design choice rooted in the principles of modern medicinal chemistry.

The Role of Fluorine: A Subtle Modification with Profound Impact

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and pharmacokinetic properties.[2][3] This is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[3]

Key Advantages of Fluorine Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing a metabolically labile C-H bond with a C-F bond can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Lipophilicity and Permeability: A single fluorine substitution can subtly increase lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS drugs.[6][7] However, the effect of fluorine on lipophilicity is complex and context-dependent.[4]

  • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the primary amine in our title compound.[4] This can influence the ionization state of the molecule at physiological pH, impacting its solubility, protein binding, and interaction with its biological target.[4]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable interactions with the target protein, potentially increasing binding affinity and potency.[2][3]

The strategic placement of fluorine in the para position of the phenoxy ring in this compound is a calculated decision to leverage these benefits in the pursuit of optimized CNS drug candidates.

Application in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound is a key intermediate in the synthesis of various SSRIs. These drugs function by blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing neurotransmission.

Signaling Pathway of SSRIs

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SSRI SSRI (e.g., Dapoxetine) SSRI->SERT Blocks Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates

Caption: Mechanism of action of SSRIs at the synapse.

A primary synthetic route for constructing more complex SSRI candidates from this compound is through N-arylation or N-alkylation reactions. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is particularly well-suited for this purpose, allowing for the formation of a C-N bond between the primary amine of our building block and an aryl halide.[8]

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Generalized workflow for Buchwald-Hartwig N-arylation.

Protocol: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of an N-aryl derivative of 3-(4-fluorophenoxy)propan-1-amine, a common step in the elaboration of this building block into a potential SSRI candidate.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-bromobenzonitrile (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-cyanophenyl)-3-(4-fluorophenoxy)propan-1-amine.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and a sterically hindered biarylphosphine ligand like XPhos is crucial for efficient C-N bond formation with a wide range of substrates and functional group tolerance.[8]

  • Base: Cesium carbonate is a strong yet relatively mild base that is effective in deprotonating the amine hydrochloride in situ and facilitating the catalytic cycle without promoting side reactions.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst system.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield.

Structure-Activity Relationship (SAR) Data

The 3-(4-fluorophenoxy)propan-1-amine scaffold provides a versatile platform for exploring structure-activity relationships. The following table summarizes the binding affinities of representative citalopram analogues, which share a similar core structure, at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Citalopram HCN1.838905230
Analogue 1 ClCN2.545006100
Analogue 2 BrCN3.148006500
Analogue 3 HNO₂5.2>10000>10000
Analogue 4 HH25.6>10000>10000

Data is hypothetical and for illustrative purposes.

This data illustrates how modifications to the aryl ring attached to the core scaffold can significantly impact binding affinity and selectivity for the serotonin transporter.

Conclusion

This compound is a valuable and strategically designed building block in medicinal chemistry. Its inherent structural features, combined with the beneficial properties imparted by the fluorine atom, make it an ideal starting material for the synthesis of novel CNS drug candidates, particularly SSRIs. The robust and versatile synthetic methodologies available for its derivatization, such as the Buchwald-Hartwig amination, further enhance its utility in modern drug discovery programs. A thorough understanding of the principles outlined in this guide will enable researchers to effectively leverage this important scaffold in the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. PubChem. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. PubChem. Available at: [Link]

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of a series of bifunctional ligands of Opioids/SSRIs. PubMed Central. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ResearchGate. Available at: [Link]

  • Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. PubMed. Available at: [Link]

  • Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. PubMed Central. Available at: [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ResearchGate. Available at: [Link]

  • Aporphines: A privileged scaffold in CNS drug discovery. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Shunyuansheng bio-pharmtech co., ltd. Available at: [Link]

Sources

The Versatile Building Block: 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In contemporary drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and lipophilicity. 3-(4-Fluorophenoxy)propan-1-amine hydrochloride emerges as a valuable and versatile building block, offering a trifunctional handle—a primary amine, a flexible propyl linker, and a fluorinated aromatic ring—for the construction of diverse and complex heterocyclic compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this building block, complete with detailed protocols and mechanistic insights.

Core Applications: Gateway to Privileged Heterocyclic Scaffolds

This compound is a key starting material for the synthesis of various heterocyclic systems, most notably tetrahydroquinolines. The inherent reactivity of the primary amine allows for its participation in a range of classical and modern organic transformations. This guide will focus on its application in the renowned Pictet-Spengler reaction and related cyclization strategies to forge the core of biologically relevant heterocyclic frameworks.

Mechanistic Cornerstone: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[1][2] A variation of this reaction, utilizing an aniline derivative with an appropriate tethered electrophile, can lead to the formation of tetrahydroquinolines. In the context of 3-(4-Fluorophenoxy)propan-1-amine, the reaction proceeds through the initial formation of an imine or enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to construct the heterocyclic ring.

The general mechanism involves the following key steps:

  • Imine/Enamine Formation: The primary amine of 3-(4-Fluorophenoxy)propan-1-amine reacts with a carbonyl compound (aldehyde or ketone) to form a reactive iminium ion or enamine intermediate under acidic conditions.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenoxy group attacks the electrophilic iminium ion or a related species in an intramolecular fashion.

  • Rearomatization: The resulting carbocation intermediate is quenched, and the aromaticity of the newly formed heterocyclic system is restored.

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Amine 3-(4-Fluorophenoxy) propan-1-amine Imine Iminium Ion Intermediate Amine->Imine + R-CHO, H+ Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product Tetrahydroquinoline Derivative Intermediate->Product - H+

Caption: Generalized mechanism of tetrahydroquinoline synthesis.

Protocol 1: Synthesis of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline

This protocol details a potential synthetic route for a tricyclic heterocyclic compound, leveraging the reactivity of this compound. This transformation is analogous to established methods for tetrahydroquinoline synthesis from anilines and α,β-unsaturated aldehydes, as described in the broader chemical literature.[3]

Reaction Scheme:

reaction_scheme reactant1 3-(4-Fluorophenoxy)propan-1-amine (as free base) product 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline reactant1->product  [H+], Heat reactant2 Acrolein reactant2->product

Caption: Synthesis of a tricyclic quinoline derivative.

Materials and Equipment:
Reagent/EquipmentGradeSupplier
This compound≥98%Commercial Source
Acrolein (stabilized)Reagent GradeCommercial Source
Hydrochloric acid, concentrated (37%)ACS ReagentCommercial Source
Sodium hydroxidePellets, ACS ReagentCommercial Source
Dichloromethane (DCM)HPLC GradeCommercial Source
Anhydrous sodium sulfateAnhydrous, granularCommercial Source
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--
Silica gel for column chromatography60 Å, 230-400 mesh-
Experimental Procedure:

Part A: Liberation of the Free Amine

  • Dissolution: In a 250 mL beaker, dissolve 10.0 g of this compound in 100 mL of deionized water.

  • Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the solution reaches 12-14, as indicated by pH paper or a pH meter. This will precipitate the free amine.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil. Caution: Handle the free amine in a well-ventilated fume hood.

Part B: Cyclization Reaction

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the freshly prepared 3-(4-Fluorophenoxy)propan-1-amine (assume quantitative yield from Part A).

  • Acidification: Add 50 mL of a suitable high-boiling inert solvent (e.g., toluene or xylene). To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 equivalents).

  • Addition of Aldehyde: Slowly add a stoichiometric equivalent of acrolein to the stirred solution at room temperature. Caution: Acrolein is highly toxic and volatile. This step must be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (typically 80-140 °C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Characterization:

The final product, 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic and aliphatic protons consistent with the product structure.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR: To identify key functional groups.

ParameterExpected Outcome
Yield 40-60% (unoptimized)
Appearance Yellow to brown oil or low-melting solid
Purity (TLC) Single major spot after purification

Protocol 2: Synthesis of N-(3-(4-Fluorophenoxy)propyl)piperidine Derivatives (Acyclic Application)

While the primary focus is on heterocyclic synthesis via cyclization, this compound is also an excellent precursor for synthesizing acyclic compounds with potential biological activity, which can then be further elaborated into more complex heterocyclic systems. This protocol describes the synthesis of a piperidine derivative.[4][5]

Reaction Scheme:

reaction_scheme_2 reactant1 3-(4-Fluorophenoxy)propan-1-amine (as free base) product 1-(3-(4-Fluorophenoxy)propyl)piperidine reactant1->product  K2CO3, Acetonitrile, Reflux reactant2 1,5-Dibromopentane reactant2->product

Caption: Synthesis of a piperidine derivative.

Materials and Equipment:
Reagent/EquipmentGradeSupplier
This compound≥98%Commercial Source
1,5-Dibromopentane97%Commercial Source
Potassium carbonate (K₂CO₃)Anhydrous, powderCommercial Source
Acetonitrile (ACN)AnhydrousCommercial Source
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with heating mantle--
Standard laboratory glassware for workup--
Experimental Procedure:
  • Liberation of Free Amine: Prepare the free base of 3-(4-Fluorophenoxy)propan-1-amine as described in Protocol 1, Part A.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the free amine (1.0 equivalent), 1,5-dibromopentane (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in 50 mL of anhydrous acetonitrile.

  • Reflux: Heat the mixture to reflux (approximately 82 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically eluting with a mixture of dichloromethane and methanol.

Expected Results and Characterization:

The product, 1-(3-(4-Fluorophenoxy)propyl)piperidine, is expected to be an oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ParameterExpected Outcome
Yield 60-75% (unoptimized)
Appearance Colorless to pale yellow oil
Purity (TLC) Single major spot after purification

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of heterocyclic and acyclic compounds of interest to the pharmaceutical and materials science industries. The protocols provided herein offer a solid foundation for the exploration of its synthetic utility. Further research could involve the use of this building block in multicomponent reactions, the development of asymmetric cyclization methods, and its incorporation into libraries of compounds for biological screening. The strategic placement of the fluorine atom provides a valuable tool for fine-tuning the properties of the final molecules, making this building block a continued asset in the pursuit of novel chemical entities.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
  • Pictet–Spengler reaction. Wikipedia.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Quinoline derivatives, process for their preparation and their use as medicaments.
  • RU2291861C2 - Method for preparing quinoline derivatives.
  • The Pictet-Spengler Reaction Upd
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
  • This compound Suppliers. Echemi.
  • This compound. Benzene Compounds - Crysdot LLC.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • 3-(4-CHLOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE | 152973-80-3. Chemicalbook.
  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • United States P
  • DE69731392T2 - PICTET-SPENGLER REACTION FOR THE PREPARATION OF TETRAHYDROISOCHINOLINES AND RELATED HETEROCYCLIC COMPOUNDS.
  • CAS 1260761-73-6 | 3-(4-Fluorophenyl)propan-1-amine hydrochloride. Synblock.
  • US4617395A - Preparation of quinolines.
  • Pictet-Spengler Reaction. NROChemistry.
  • Synthesis and biological activity of novel piperidin-4-ol deriv
  • A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines.
  • T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5- a ]pyridines.
  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.

Sources

Use of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in the synthesis of antiplasmodial agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in the Synthesis of Novel Antiplasmodial Agents

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Introduction: The Imperative for New Antiplasmodial Agents

Malaria, a devastating infectious disease caused by parasites of the Plasmodium genus, continues to pose a significant global health threat, responsible for hundreds of thousands of deaths annually.[1][2] The most lethal species, Plasmodium falciparum, has developed widespread resistance to many frontline chemotherapies, including the historically effective quinoline-based drugs like chloroquine (CQ).[3][4][5] This escalating resistance necessitates an urgent and continuous effort in the discovery and development of new antiplasmodial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.[1][6]

The 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug design.[3][5] Research has shown that modifications to the basic amine side chain attached to the quinoline nucleus are crucial for overcoming CQ resistance.[3][5] The strategic selection of these side chains can influence the drug's physicochemical properties, pharmacokinetic profile, and its ability to accumulate in the parasite's digestive vacuole to inhibit heme detoxification—a primary target of quinoline drugs.[7] This document provides a detailed guide on the application of a key building block, This compound , for the synthesis of next-generation 4-aminoquinoline-based antiplasmodial agents.

The Strategic Value of the 3-(4-Fluorophenoxy)propan-1-amine Moiety

The selection of this compound as a synthetic precursor is a deliberate choice rooted in established structure-activity relationship (SAR) principles for antiplasmodial compounds.[8] Each component of this molecule imparts specific, advantageous properties to the final drug candidate.

  • The Propylamine Linker: Extensive studies on 4-aminoquinolines have demonstrated that a short alkyl spacer between the two amine groups is critical for potency.[3] A three-carbon propyl chain, as present in this reagent, has consistently yielded compounds with superior antiplasmodial activity compared to longer chain variants.[3] This specific length is believed to optimize the spatial orientation of the terminal basic amine, allowing for crucial interactions within the drug's target site or influencing its accumulation.

  • The Fluorophenoxy Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[9][10] The 4-fluoro substituent offers several benefits:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation (e.g., aromatic hydroxylation), which can extend the drug's half-life.[9]

    • Enhanced Lipophilicity: Fluorine can increase the molecule's lipophilicity, potentially improving its ability to cross biological membranes and access the parasite within infected red blood cells.[9][10]

    • Modulated Basicity: The electron-withdrawing nature of fluorine can subtly modulate the basicity (pKa) of the nearby amine, which can be critical for cellular uptake and lysosomotropic accumulation.

    • Binding Interactions: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with biological targets, thereby increasing binding affinity and potency.[10]

  • The Hydrochloride Salt: The use of the hydrochloride salt form is a practical consideration that enhances the reagent's stability, crystallinity, and solubility in polar solvents, facilitating easier handling and more reliable reaction kinetics.

Application Protocol: Synthesis of a 7-Chloro-4-(3-(4-fluorophenoxy)propylamino)quinoline Analog

This protocol details a robust and widely applicable method for coupling this compound with a 4,7-dichloroquinoline core via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow

The overall process from starting materials to biological evaluation is outlined below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis & Evaluation reagent_prep Reagent Preparation & Weighing reaction_setup Reaction Assembly (Inert Atmosphere) reagent_prep->reaction_setup solvent_prep Solvent Degassing & Drying solvent_prep->reaction_setup reaction_run Heating & Reflux (TLC Monitoring) reaction_setup->reaction_run workup Aqueous Workup & Extraction reaction_run->workup purification Column Chromatography workup->purification solvent_removal Solvent Evaporation purification->solvent_removal characterization Structural Characterization (NMR, LC-MS) solvent_removal->characterization bio_assay In Vitro Antiplasmodial Screening characterization->bio_assay

Caption: General workflow for synthesis and evaluation.
Reaction Scheme

The core chemical transformation is depicted in the following scheme.

Caption: Nucleophilic substitution reaction scheme.
Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
4,7-Dichloroquinoline86-98-6198.051.0Limiting reagent
This compound1017781-80-6205.661.11.1 equivalents
Phenol108-95-294.11~5 gActs as both solvent and acid scavenger
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction
1M Sodium Hydroxide (NaOH)1310-73-240.00~50 mLFor workup, to neutralize phenol
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mLFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 gFor drying organic layer
Silica Gel (230-400 mesh)7631-86-9-As neededFor column chromatography
Ethyl Acetate / Hexanes--As neededEluent for column chromatography
Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.0 mmol, 198 mg), this compound (1.1 mmol, 226 mg), and phenol (~5 g).

    • Scientist's Note: Phenol serves as a high-boiling solvent and also acts as a mild acid scavenger, reacting with the HCl generated during the reaction to drive the equilibrium forward. Using the amine hydrochloride salt directly is convenient.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously. The mixture should become a homogenous solution upon heating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5-10% Methanol in Dichloromethane eluent system. The reaction is typically complete within 4-6 hours.

    • Scientist's Note: A new, less polar spot (the product) should appear, and the starting 4,7-dichloroquinoline spot should diminish over time.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature. The mixture will likely solidify.

    • Add Dichloromethane (~50 mL) to the flask and stir until the solid dissolves.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH solution (3 x 25 mL) to remove the phenol.

    • Scientist's Note: The aqueous layer will be basic. Check with pH paper. This step is crucial for removing the bulk of the phenol, which simplifies purification.

    • Wash the organic layer with saturated brine solution (1 x 50 mL) to remove residual water and base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a viscous oil or solid. Purify the crude material using flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Load the crude product onto the silica gel and elute with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% EtOAc). The desired product is typically eluted with a small addition of a more polar solvent like methanol or triethylamine to prevent streaking.

    • Scientist's Note: Adding ~1% triethylamine to the eluent system can improve peak shape and recovery by neutralizing the acidic sites on the silica gel.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final compound.

Characterization and Biological Evaluation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Following confirmation, the compound's antiplasmodial activity must be assessed.

Protocol: In Vitro Antiplasmodial Assay (Schizont Maturation Inhibition)

This assay is a standard method for determining the efficacy of compounds against the blood stages of P. falciparum.[4]

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.[6][11]

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds to wells containing synchronized ring-stage parasites (1% parasitemia, 1% hematocrit). Include positive (e.g., Chloroquine, Artemisinin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Quantification of Parasite Growth: After incubation, quantify parasite growth using a DNA-intercalating dye like SYBR Green I. Lyse the cells and measure fluorescence on a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the compound that inhibits parasite growth by 50%.[11]

Data Interpretation and SAR Insights

The biological data obtained from the antiplasmodial assay provides crucial insights into the compound's potential.

Sample Data Table
CompoundIC₅₀ (nM) vs. 3D7 (CQ-Sensitive)IC₅₀ (nM) vs. Dd2 (CQ-Resistant)Resistance Index (RI) (IC₅₀ Dd2 / IC₅₀ 3D7)
Synthesized Analog 25451.8
Chloroquine2040020.0
Artemisinin551.0

Data are hypothetical and for illustrative purposes only.

A low Resistance Index (RI) suggests that the compound is effective against both drug-sensitive and drug-resistant parasite strains, a highly desirable characteristic for a new antimalarial candidate.[12] The data from this synthesized analog, when compared with other derivatives, helps build a structure-activity relationship (SAR) profile.[8][13] For example, comparing this 4-fluoro analog with a non-fluorinated or a 3-fluoro analog can directly quantify the impact of fluorine's position on antiplasmodial activity.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of novel antiplasmodial agents. Its rational design, incorporating an optimal linker length and a pharmacologically advantageous fluorine atom, makes it an excellent starting point for generating 4-aminoquinoline derivatives with potent activity against multi-drug resistant strains of P. falciparum. The synthetic protocols and evaluation methods described herein provide a comprehensive framework for researchers aiming to leverage this reagent in the critical mission of antimalarial drug discovery.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (Source: Google Search)
  • Synthesis of quinoline analogs 4a–f.
  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. (Source: PubMed Central)
  • Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (Source: MDPI)
  • Antimalarial drug discovery: progress and approaches. (Source: PMC - NIH)
  • Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. (Source: PubMed)
  • Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. (Source: PubMed)
  • (PDF) Review on structural-activity relationship (SAR) using antimalarial drug design as a case study.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (Source: NIH)
  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. (Source: NIH)
  • Fluorinated scaffolds for antimalarial drug discovery. (Source: PubMed)
  • In vitro and ex vivo antiplasmodial activity of 1-(3-benzyloxy-4-methoxy-phenyl). (Source: SciELO)
  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. (Source: PMC - NIH)
  • Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary t… (Source: OUCI)
  • Antiplasmodial and Leishmanicidal Activities of 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) Quinoxaline 1,4-Dioxide Derivatives.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (Source: Google Search)
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (Source: PMC - NIH)
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. (Source: PMC - PubMed Central)
  • New Amide Derivatives of Quinoxaline 1,4-di-N-oxide With Leishmanicidal and Antiplasmodial Activities. (Source: PubMed)
  • Preparation and antiplasmodial activity of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin). (Source: Google Search)
  • New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities. (Source: MDPI)
  • (PDF) Expert Opinion on Drug Discovery Fluorinated scaffolds for antimalarial drug discovery Fluorinated scaffolds for antimalarial drug discovery.
  • Synthesis of novel anti malarial agents. (Source: Okayama University)

Sources

Application Notes and Protocols for the Biological Characterization of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Focused Pharmacological Investigation

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a synthetic compound featuring a phenoxypropylamine scaffold. This structural motif is prevalent in a significant class of pharmacologically active agents, particularly those targeting monoamine neurotransmitter systems. The presence of a flexible propanamine chain linked to a substituted phenyl ring suggests a high probability of interaction with monoamine transporters—such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—or monoamine oxidase (MAO) enzymes. Consequently, a systematic evaluation of this compound's activity against these key regulators of neurotransmission is a logical and scientifically driven starting point for its biological characterization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust biological assays for profiling this compound. The protocols herein are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility. We will detail fluorescence-based transporter uptake assays, competitive radioligand binding assays, and fluorometric monoamine oxidase inhibition assays.

Part 1: Monoamine Transporter Inhibition Profile

Monoamine transporters are critical regulators of synaptic neurotransmitter concentrations and are the primary targets for many antidepressant and psychostimulant drugs.[1][2][3] Assessing the inhibitory potential of this compound on these transporters is a crucial first step in understanding its potential neuropharmacological activity.

Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This assay provides a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into cells. It utilizes a fluorescent substrate that acts as a mimic for biogenic amines, which is actively transported into cells expressing the target transporter (SERT, NET, or DAT).[4][5] Inhibition of this transport by a test compound results in a decreased intracellular fluorescence signal. This homogeneous, no-wash assay format is highly amenable to high-throughput screening (HTS).[6][7][8]

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well black, clear-bottom plates incubate_cells Incubate overnight to form a confluent monolayer prep_cells->incubate_cells add_compound Add serial dilutions of 3-(4-Fluorophenoxy)propan-1-amine HCl or control inhibitors incubate_cells->add_compound pre_incubate Pre-incubate for 10-20 minutes at 37°C add_compound->pre_incubate add_substrate Add fluorescent substrate/masking dye solution to all wells pre_incubate->add_substrate read_plate Immediately begin kinetic fluorescence reading (bottom-read, 30-60 min) add_substrate->read_plate calc_roc Calculate rate of uptake (slope of kinetic curve) read_plate->calc_roc plot_curve Plot % inhibition vs. log[compound] calc_roc->plot_curve calc_ic50 Determine IC50 using non-linear regression (sigmoidal dose-response) plot_curve->calc_ic50

Caption: Workflow for the fluorescence-based neurotransmitter transporter uptake assay.

Materials:

  • HEK293 cells stably transfected with human SERT, NET, or DAT.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).[5]

  • This compound.

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader with bottom-read capabilities and kinetic mode.

Procedure:

  • Cell Plating: The day before the assay, seed the transporter-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[5] Incubate overnight to ensure a confluent monolayer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer. Also prepare serial dilutions of the appropriate reference inhibitor.

  • Assay Initiation: a. Gently remove the culture medium from the cells. b. Wash each well once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of Assay Buffer to each well. d. Add 25 µL of the compound dilutions or reference inhibitors to the appropriate wells. For control wells (100% activity and 0% activity), add 25 µL of Assay Buffer with and without a high concentration of a known inhibitor, respectively. e. Pre-incubate the plate at 37°C for 10-20 minutes.

  • Substrate Addition and Measurement: a. Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., from a kit like Molecular Devices R8174).[5] This typically includes a masking dye to quench extracellular fluorescence.[6] b. Add 25 µL of the substrate working solution to all wells. c. Immediately place the plate into the fluorescence microplate reader (pre-set to 37°C). d. Begin kinetic measurement of fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm) every minute for 30-60 minutes.

  • Data Analysis: a. For each well, determine the rate of substrate uptake by calculating the slope of the linear portion of the kinetic fluorescence curve. b. Normalize the data: % Inhibition = 100 * (1 - (Slope_Test - Slope_NoTransporter) / (Slope_Vehicle - Slope_NoTransporter)). c. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

ParameterRecommended ValueRationale
Cell Density40,000-60,000 cells/wellEnsures a confluent monolayer for a robust signal window.[5]
Compound Pre-incubation10-20 minutesAllows the inhibitor to bind to the transporter before substrate addition.
Assay ModeKineticProvides real-time measurement of uptake, offering more robust data than endpoint reads.[6][8]
ControlsVehicle (0% inh.), Max Inhibitor (100% inh.)Essential for data normalization and calculating the assay window (Z'-factor).
Competitive Radioligand Binding Assay

While the uptake assay measures functional inhibition, a radioligand binding assay determines the affinity of a compound for the transporter protein itself.[9] This is considered a gold standard for quantifying ligand-receptor interactions.[10] The assay measures the ability of this compound to compete with a known high-affinity radioligand for binding to membranes prepared from cells expressing the target transporter.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells overexpressing hSERT, hNET, or hDAT.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Non-specific binding definer: High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

    • 50 µL of this compound dilutions (in Binding Buffer).

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.

  • Detection: a. Allow the filters to dry completely. b. Add scintillation fluid to each well. c. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the compound concentration. c. Determine the IC50 value using non-linear regression. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTargetRadioligandNon-specific Definer
Affinity (Ki)SERT[³H]-Citalopram10 µM Fluoxetine
Affinity (Ki)NET[³H]-Nisoxetine10 µM Desipramine
Affinity (Ki)DAT[³H]-WIN 35,42810 µM GBR-12909

Part 2: Monoamine Oxidase (MAO) Inhibition Profile

MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[11] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[12] Given the structural features of the test compound, assessing its inhibitory activity against both MAO-A and MAO-B is warranted.

Fluorometric MAO Inhibition Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[12][13] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (like Amplex® Red) to produce the highly fluorescent resorufin, which can be measured over time.[12] A reduction in the rate of fluorescence generation indicates MAO inhibition.

G cluster_MAO MAO Enzymatic Reaction cluster_Detection Fluorometric Detection Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Substrate->MAO + O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ (Hydrogen Peroxide) MAO->Products H2O2 H₂O₂ Products->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Inhibitor 3-(4-Fluorophenoxy)propan-1-amine HCl Inhibitor->MAO Inhibits

Caption: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[12]

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and MAO-B).[12]

  • Fluorogenic Probe: Amplex® Red or similar.

  • Horseradish Peroxidase (HRP).

  • Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective).[12][14]

  • 96-well black, solid-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrate, probe, HRP, and inhibitors in appropriate solvents (DMSO or buffer).

    • On the day of the assay, prepare a "Working Reagent" mix containing Assay Buffer, p-Tyramine, Amplex Red, and HRP.[15]

  • Assay Setup: a. To appropriate wells of a 96-well plate, add 45 µL of either MAO-A or MAO-B enzyme diluted in Assay Buffer. b. Add 5 µL of this compound dilutions or reference inhibitor dilutions. For control wells, add 5 µL of buffer or DMSO. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation and Measurement: a. Add 50 µL of the Working Reagent to all wells to start the reaction. b. Immediately place the plate in a fluorescence microplate reader (e.g., Excitation: 530-560 nm, Emission: 585-595 nm). c. Measure fluorescence kinetically every 1-2 minutes for 20-30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the % Inhibition vs. log[compound] and determine the IC50 value using non-linear regression.

ParameterMAO-A AssayMAO-B Assay
EnzymeRecombinant Human MAO-ARecombinant Human MAO-B
Substratep-Tyraminep-Tyramine
Selective InhibitorClorgylinePargyline / Selegiline
Expected OutcomeIC50 value for MAO-AIC50 value for MAO-B

Conclusion

This document provides a detailed framework for the initial biological characterization of this compound. By systematically applying these robust and validated assay protocols, researchers can effectively determine the compound's inhibitory potency and selectivity against key monoamine transporters and monoamine oxidase enzymes. The resulting data will be critical for elucidating its mechanism of action and guiding future drug discovery and development efforts.

References

  • Aarhus University. 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Available from: [Link]

  • Semantic Scholar. 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Available from: [Link]

  • Frontiers in Pharmacology. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Available from: [Link]

  • PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Available from: [Link]

  • PubMed. 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]

  • Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • ResearchGate. Analysis of SERT expression/binding sites by radioligand saturation... Available from: [Link]

  • PubMed. Radioligand binding assays and their analysis. Available from: [Link]

  • SpringerLink. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

  • antibodies-online.com. Monoamine Oxidase Assay Kit | ABIN1000321. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Phenoxy-Propan-Amine Derivatives

The 3-(4-fluorophenoxy)propan-1-amine hydrochloride scaffold represents a promising area of investigation in modern medicinal chemistry. This structural motif is reminiscent of known pharmacophores present in a variety of biologically active agents, most notably those that interact with the monoamine neurotransmitter transporters. Derivatives of this core structure have been explored for a range of therapeutic applications, from enzyme inhibition to receptor modulation.[1] The strategic placement of a fluorine atom on the phenyl ring can significantly alter the compound's lipophilicity, metabolic stability, and target-binding affinity, making this class of molecules a rich field for drug discovery.

This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the biological activity of novel this compound derivatives. As these compounds bear a structural resemblance to known monoamine reuptake inhibitors, the primary focus of this document will be on assays to characterize their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2][3][4] Furthermore, we will address essential secondary assays, including cytotoxicity assessments to determine the therapeutic window and assays to probe for potential off-target effects on G-protein coupled receptors (GPCRs).

The protocols herein are presented with the understanding that robust and reproducible data is the bedrock of successful drug development. Therefore, each step is accompanied by an explanation of its underlying principles, ensuring that the researcher can not only execute the experiment but also critically evaluate the results and troubleshoot potential issues.

Logical Workflow for Compound Characterization

A systematic approach is crucial for the efficient and comprehensive evaluation of a new chemical entity. The following workflow outlines a logical progression of experiments to characterize the biological activity of this compound derivatives.

Compound Characterization Workflow A Initial Compound Synthesis and Purification B Primary Screening: Cytotoxicity Assessment A->B C Primary Target Engagement: Monoamine Transporter Uptake Assays (SERT, DAT, NET) B->C Proceed with non-toxic concentrations D Potency Determination: IC50 Determination for Active Compounds C->D E Selectivity Profiling: Comparison of IC50 values for SERT, DAT, and NET D->E F Mechanism of Action Studies: Efflux Assays E->F G Secondary Screening: Off-Target Effects (e.g., GPCR Signaling) E->G I Lead Candidate Selection E->I H High-Content Screening (HCS): Phenotypic and Advanced Toxicity Profiling G->H H->I

Caption: A logical workflow for the characterization of novel compounds.

Part 1: Foundational Assays - Cytotoxicity Profiling

Before investigating the specific biological targets of your compounds, it is imperative to determine their inherent cytotoxicity. This initial screen establishes the concentration range at which the compounds can be tested without inducing cell death, thereby ensuring that any observed effects in subsequent assays are due to specific target interactions rather than general toxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Seed a human cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO or PBS).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

ParameterRecommended Value
Cell LineHEK293, SH-SY5Y
Seeding Density5,000-10,000 cells/well
Compound Concentration0.1 µM - 100 µM
Incubation Time24-48 hours
Wavelength570 nm

Part 2: Primary Target Engagement - Monoamine Transporter Uptake Assays

The structural similarity of the 3-(4-fluorophenoxy)propan-1-amine core to known monoamine reuptake inhibitors strongly suggests that the primary biological targets are likely to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[2][3][4] Inhibition of these transporters leads to an increase in the extracellular concentration of the neurotransmitter.

Radioligand Uptake Inhibition Assay

This is the gold-standard method for determining the potency of compounds as inhibitors of monoamine transporters. The assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) for uptake into cells expressing the respective transporter.[6][7]

Protocol: Radioligand Uptake Inhibition Assay (General Protocol)

  • Cell Culture:

    • Use cell lines stably expressing the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET) (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET).

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of the test compounds in KRH buffer.

    • Prepare a solution of the radiolabeled substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) at a concentration close to its Km value for the respective transporter.

  • Inhibition Assay:

    • Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature or 37°C.[2]

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Detection:

    • Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor, such as fluoxetine for SERT, GBR-12909 for DAT, or desipramine for NET) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound and plot a dose-response curve to determine the IC50 value.

ParameterSERTDATNET
Cell LineHEK293-hSERTHEK293-hDATHEK293-hNET
Radioligand[3H]Serotonin[3H]Dopamine[3H]Norepinephrine
Known InhibitorFluoxetineGBR-12909Desipramine
Incubation Time10-15 min5-10 min10-15 min

Part 3: Secondary and Mechanistic Assays

Once the primary activity and potency of the compounds at the monoamine transporters have been established, further assays are necessary to understand their selectivity, potential off-target effects, and broader cellular impact.

GPCR Signaling Assay - cAMP Measurement

Monoamine neurotransmitters can also activate G-protein coupled receptors (GPCRs). It is therefore important to assess whether the this compound derivatives have any direct agonist or antagonist activity at relevant GPCRs, such as serotonin or dopamine receptors. A common method is to measure the intracellular levels of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways.[8][9]

Protocol: cAMP Measurement Assay (HTRF-based)

This protocol utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) technology, a highly sensitive and robust method for measuring cAMP levels.[10]

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the GPCR of interest (e.g., a serotonin or dopamine receptor).

    • Plate the cells in a 384-well plate.

  • Compound Treatment:

    • For agonist testing, add serial dilutions of the test compounds to the cells.

    • For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist for the receptor.

    • Incubate for an appropriate time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-camp antibody and a d2-labeled cAMP analog).

    • In the absence of cellular cAMP, the two HTRF reagents are in close proximity, leading to a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the change in the HTRF ratio and plot dose-response curves to determine EC50 values for agonists or IC50 values for antagonists.

GPCR Signaling Pathway cluster_0 Cell Membrane Agonist Agonist (e.g., Serotonin) GPCR GPCR (e.g., 5-HT Receptor) Agonist->GPCR Binds G_protein G-protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway leading to cAMP production.

High-Content Screening (HCS) for Neurite Outgrowth and Toxicity

High-content screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters.[11][12][13] This powerful technique can provide valuable insights into the phenotypic effects of the compounds on neuronal cells, such as changes in neurite outgrowth, as well as more subtle indicators of cytotoxicity.[11]

Protocol: HCS for Neurite Outgrowth

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96- or 384-well imaging plate.

    • Differentiate the cells using an appropriate protocol (e.g., with retinoic acid for SH-SY5Y cells).

  • Compound Treatment:

    • Treat the differentiated cells with a range of concentrations of the test compounds.

    • Include positive controls (e.g., a known neurotrophic factor) and negative controls (vehicle).

    • Incubate for 24-72 hours.

  • Staining:

    • Fix the cells and stain them with fluorescent dyes to visualize different cellular components. For example:

      • A nuclear stain (e.g., Hoechst) to identify and count cells.

      • A neuronal marker (e.g., an antibody against β-III tubulin) to visualize neurites.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to automatically identify cells and trace neurites.

    • Quantify parameters such as neurite length, number of neurites per cell, and number of branch points.

Data Analysis: Compare the neurite outgrowth parameters in compound-treated cells to the vehicle control. This can reveal potential neurotrophic or neurotoxic effects of the compounds.

ParameterRecommended Value
Cell LineSH-SY5Y, PC12
StainsHoechst (nuclei), β-III tubulin (neurites)
Key ReadoutsNeurite length, neurite number, branch points
Incubation Time24-72 hours

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound derivatives. By systematically assessing cytotoxicity, primary target engagement at monoamine transporters, and potential off-target effects, researchers can build a comprehensive pharmacological profile of these novel compounds. The integration of traditional pharmacological assays with modern high-content screening approaches will enable a deeper understanding of their therapeutic potential and guide further drug development efforts.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). High Content Screening Service. Retrieved from [Link]

  • Roth, B. L., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22.
  • Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12-15.
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Sharma, S., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
  • Aeke. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]

  • Serono Pharmaceutical Research Institute. (2006). High content screening as a screening tool in drug discovery. Methods in Molecular Biology, 356, 379-390.
  • Springer Nature Experiments. (n.d.). Flow Cytometry to Determine Serotonin Transporter Function in Human Peripheral Blood Cells. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657.
  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

  • AFG Scientific. (n.d.). Mouse NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Serotonin Transporter (SERT). Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Roth, B. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 1-7.
  • Sitte, H. H., et al. (2012). The Serotonin Transporter Undergoes Constitutive Internalization and is Primarily Sorted to Late Endosomes and Lysosomal Degradation. Journal of Biological Chemistry, 287(48), 40576-40588.
  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Pax Neuroscience. (2022). Protein-Based Biomarker Could Enable Precision Medicine For Depression. Retrieved from [Link]

  • bioRxiv. (2021). Multiplexed fluorescence imaging of GPCR downstream signaling dynamics at the single-cell level. Retrieved from [Link]

  • Taylor, D. L. (2009). Applications of High Content Screening in Life Science Research. Methods in Molecular Biology, 587, 1-15.
  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Retrieved from [Link]

  • Biodock. (2021). High-Content Screening and Imaging. Retrieved from [Link]

  • Li, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism.
  • ResearchGate. (n.d.). Assessment of dopamine transporter (DAT) function and cell surface.... Retrieved from [Link]

  • Vecchio, L. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0108-23.2023.
  • Almeida, J. F., et al. (2022). Cell Model of Depression: Reduction of Cell Stress with Mirtazapine. International Journal of Molecular Sciences, 23(9), 4811.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Rasenick, M. M., et al. (2019). Potential depression and antidepressant-response biomarkers in human lymphoblast cell lines from treatment-responsive and treatment-resistant subjects: roles of SSRIs and omega-3 polyunsaturated fatty acids.
  • Food & Function. (2021). An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 627-632.
  • Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer Drugs, 27(4), 278-285.
  • PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)propan-1-amine hydrochloride and its analogs represent a class of compounds with potential therapeutic applications in neuropsychiatric disorders. While the precise mechanism of action is often compound-specific, structural similarities to known psychoactive agents suggest possible modulation of monoaminergic systems, such as serotonin and norepinephrine transporters, which are key targets for antidepressant and anxiolytic drugs.[1] Therefore, the preclinical evaluation of these analogs necessitates the use of robust and validated animal models that can predict potential efficacy in humans.[2]

This guide provides a comprehensive overview of appropriate animal models and detailed protocols for assessing the antidepressant and anxiolytic-like effects of novel this compound analogs. The experimental designs described herein are grounded in established pharmacological principles to ensure scientific rigor and data reliability.

Scientific Rationale for Model Selection

The choice of animal models is critical for elucidating the therapeutic potential of a new chemical entity. Given the likely neuropharmacological targets of 3-(4-Fluorophenoxy)propan-1-amine analogs, a battery of behavioral tests is recommended to build a comprehensive efficacy profile. These tests are designed to assess distinct but complementary aspects of depressive and anxiety-like behaviors.

For assessing antidepressant-like activity:

  • Forced Swim Test (FST): This is a widely used primary screening tool for acute antidepressants.[3][4] The test is based on the principle of "behavioral despair," where animals, after initial escape attempts, adopt an immobile posture.[5][6] A reduction in immobility time is indicative of an antidepressant-like effect.[4][7]

  • Tail Suspension Test (TST): Similar to the FST, the TST is a model of behavioral despair sensitive to antidepressant treatment.[8][9][10] Mice are suspended by their tails, and the duration of immobility is measured.[8][9][11] This test is particularly useful for high-throughput screening.[8][10]

For assessing anxiolytic-like activity:

  • Elevated Plus Maze (EPM): The EPM is a well-validated model for assessing anxiety-like behavior in rodents.[12][13][14][15] It leverages the natural aversion of rodents to open and elevated spaces.[13][16][17][18] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[14]

  • Novelty-Suppressed Feeding (NSF) Test: This test is based on the conflict between the drive to eat and the fear of a novel environment.[19][20] It is particularly sensitive to chronic antidepressant and anxiolytic treatment, mirroring the delayed therapeutic effect often seen in humans.[20][21][22]

Experimental Workflows

A logical progression of experiments is crucial for efficient drug development. The following workflow is recommended for evaluating novel this compound analogs.

G cluster_0 Initial Screening cluster_1 Secondary Efficacy Testing cluster_2 Mechanism of Action Studies Acute_Toxicity Acute Toxicity & Tolerability FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) Acute_Toxicity->FST_TST Dose Selection EPM Elevated Plus Maze (EPM) FST_TST->EPM Promising Candidates NSF Novelty-Suppressed Feeding (NSF) EPM->NSF Confirmation of Anxiolytic Effect Receptor_Binding Receptor Binding Assays NSF->Receptor_Binding Further Characterization Neurochemical_Analysis Neurochemical Analysis Receptor_Binding->Neurochemical_Analysis

Caption: Experimental workflow for efficacy testing.

Detailed Protocols

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of the test compound.

Materials:

  • Cylindrical tanks (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[23]

  • Test compound and vehicle control.

  • Stopwatch or automated tracking software.

  • Dry towels and a heated cage for recovery.

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Gently place each mouse individually into a cylinder of water.[5][23]

  • The test duration is typically 6 minutes.[6][23][24] The first 2 minutes are considered a habituation period and are not scored.[5][23]

  • During the final 4 minutes, record the total time the mouse remains immobile.[23] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.[5]

  • After the test, remove the mice from the water, dry them gently, and place them in a heated cage to prevent hypothermia until they are fully recovered.[5]

Data Analysis:

  • Calculate the mean immobility time for each treatment group.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle Control-150 ± 10
Compound A10110 ± 8
Compound A2085 ± 7
Positive Control2090 ± 9
p < 0.05, *p < 0.01 compared to Vehicle Control
Tail Suspension Test (TST) in Mice

Objective: To screen for potential antidepressant drugs.[8][9]

Materials:

  • Tail suspension apparatus with individual compartments to prevent mice from seeing each other.[8]

  • Adhesive tape.

  • Stopwatch or automated scoring system.

Procedure:

  • Administer the test compound or vehicle to the mice 30-60 minutes prior to the test.

  • Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.[9]

  • Suspend the mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces.[8][10]

  • The test duration is typically 6 minutes.[8][9][25]

  • Record the total duration of immobility during the test period.[9] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[11]

  • At the end of the test, carefully remove the mouse and return it to its home cage.[8]

Data Analysis:

  • Calculate the mean immobility time for each treatment group.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test.

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle Control-180 ± 12
Compound B10135 ± 10
Compound B20100 ± 9
Positive Control20110 ± 11
p < 0.05, *p < 0.01 compared to Vehicle Control
Elevated Plus Maze (EPM) in Rats or Mice

Objective: To assess the anxiolytic-like effects of the test compound.[13][18]

Materials:

  • Elevated plus maze apparatus, consisting of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[14][16]

  • Video camera and tracking software for automated recording and analysis.[17][26]

Procedure:

  • Administer the test compound or vehicle to the animals 30-60 minutes before the test.

  • Place the animal in the center of the maze, facing one of the open arms.[15][26]

  • Allow the animal to freely explore the maze for a 5-minute session.[15]

  • Record the number of entries into and the time spent in the open and closed arms.[17]

  • Clean the maze thoroughly between each animal to eliminate olfactory cues.[17]

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each animal.

  • Analyze the data using a one-way ANOVA or a t-test, as appropriate.

Treatment GroupDose (mg/kg)% Time in Open Arms ± SEM% Open Arm Entries ± SEM
Vehicle Control-15 ± 220 ± 3
Compound C525 ± 330 ± 4
Compound C1035 ± 4 40 ± 5
Positive Control138 ± 5 42 ± 6
*p < 0.05, *p < 0.01 compared to Vehicle Control
Novelty-Suppressed Feeding (NSF) Test in Mice

Objective: To evaluate the anxiolytic and antidepressant-like effects of chronic drug treatment.[21]

Materials:

  • A novel, brightly lit open field arena (e.g., 50 x 50 cm).

  • A single food pellet placed on a white paper platform in the center of the arena.

  • Home cage with pre-weighed food.

Procedure:

  • Food deprive the mice for 24 hours prior to the test.[19][20]

  • Administer the test compound or vehicle chronically for a predetermined period (e.g., 14-21 days).

  • On the test day, place the mouse in a corner of the novel arena.

  • Measure the latency to begin eating the food pellet (maximum test duration of 10 minutes).[19]

  • Immediately after the test, return the mouse to its home cage and measure the amount of food consumed in the following 5 minutes to control for appetite effects.[20]

Data Analysis:

  • Compare the latency to eat between treatment groups using a one-way ANOVA.

  • Analyze the home cage food consumption data to ensure that the effects on latency are not due to changes in appetite.

Treatment GroupDose (mg/kg)Latency to Eat (s) ± SEMHome Cage Consumption (g) ± SEM
Vehicle Control-480 ± 300.5 ± 0.05
Compound D10 (chronic)320 ± 250.52 ± 0.06
Compound D20 (chronic)210 ± 20 0.48 ± 0.05
Positive Control10 (chronic)230 ± 220.51 ± 0.07
p < 0.05, *p < 0.01 compared to Vehicle Control

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following measures should be implemented:

  • Blinding: The experimenter should be blind to the treatment conditions during behavioral testing and data analysis to minimize bias.[13]

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Positive Controls: The inclusion of a known antidepressant or anxiolytic drug as a positive control is essential to validate the sensitivity of the assay.

  • Vehicle Controls: A vehicle control group is necessary to account for any effects of the drug solvent.

  • Habituation: Animals should be habituated to the testing room for at least 60 minutes before the experiment to reduce stress from a novel environment.[5][17]

  • Consistent Environmental Conditions: Maintain consistent lighting, temperature, and noise levels throughout the experiments, as these can influence animal behavior.[17]

Advanced Characterization

Following initial efficacy screening, promising compounds should be subjected to further investigation to elucidate their mechanism of action.

G cluster_0 In Vitro Studies cluster_1 Ex Vivo / In Vivo Neurochemistry cluster_2 Pharmacokinetics Receptor_Binding Receptor & Transporter Binding Assays Microdialysis In Vivo Microdialysis Receptor_Binding->Microdialysis Target Identification Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO) Enzyme_Inhibition->Microdialysis Tissue_Analysis Post-mortem Tissue Neurotransmitter Analysis Microdialysis->Tissue_Analysis Confirmation PK_Studies Pharmacokinetic Profiling (Blood & Brain) PK_Studies->Microdialysis Dose-Exposure Relationship

Caption: Advanced characterization workflow.

These advanced studies will provide a deeper understanding of the compound's pharmacological profile and its potential as a therapeutic agent.

References

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). Taylor & Francis Online. [Link]

  • The Tail Suspension Test. (n.d.). PMC - NIH. [Link]

  • Animal models for the study of antidepressant activity. (1995). PubMed. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • The Tail Suspension Test. (2012). JoVE. [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). Taylor & Francis Online. [Link]

  • A standardization of the Novelty-Suppressed Feeding Test protocol in rats. (n.d.). ResearchGate. [Link]

  • Animal models of depression. (n.d.). Wikipedia. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (2024). Allied Academies. [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC - NIH. [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). PMC - PubMed Central. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • Novelty-Suppressed Feeding in the Mouse. (n.d.). Samuels Lab. [Link]

  • A standardization of the Novelty-Suppressed Feeding Test protocol in rats. (2017). PubMed. [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). Protocols.io. [Link]

  • Tail suspension test. (n.d.). Wikipedia. [Link]

  • Experimental Models for Screening Anxiolytic Activity. (n.d.). Jetir.Org. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Video: The Mouse Forced Swim Test. (2011). JoVE. [Link]

  • Novelty-suppressed feeding in the mouse. (2011). Rutgers, The State University of New Jersey. [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (2017). JoVE. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]

  • (PDF) Elevated plus maze protocol v1. (2023). ResearchGate. [Link]

  • Novelty-Suppressed Feeding in the Mouse | Request PDF. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Monoamine Transporters with Phenoxypropanamine Scaffolds

The 3-(4-fluorophenoxy)propan-1-amine hydrochloride scaffold is a privileged structure in neuropharmacology. Its core architecture is shared by well-established drugs such as fluoxetine (Prozac®), a selective serotonin reuptake inhibitor (SSRI), and atomoxetine (Strattera®), a selective norepinephrine reuptake inhibitor (NRI)[1][2][3]. These drugs exert their therapeutic effects by binding to monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—and inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. This modulation of monoaminergic neurotransmission is a cornerstone in the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD)[4][5].

Given this pharmacological precedent, libraries of this compound analogs represent a rich source for the discovery of novel modulators of monoamine transporters. High-throughput screening (HTS) is an indispensable tool for rapidly and efficiently interrogating these large chemical libraries to identify "hit" compounds with desired biological activity.[6] This guide provides a detailed framework for designing and executing HTS campaigns for such libraries, focusing on assays that are robust, scalable, and biologically relevant to monoamine transporter function. We will delve into the principles behind various assay formats, provide step-by-step protocols, and discuss the critical aspects of data analysis and quality control.

I. Strategic Considerations for HTS Campaign Design

The selection of an appropriate HTS assay is paramount and should be guided by the specific research question. Are you seeking potent inhibitors, allosteric modulators, or compounds with a specific selectivity profile? The two primary HTS approaches are biochemical (target-based) assays and cell-based (phenotypic) assays.[7]

  • Biochemical Assays: These assays utilize purified transporters or membrane preparations to directly measure the interaction between a compound and its target. They are excellent for identifying direct binders and determining binding affinities.

  • Cell-Based Assays: These assays are conducted in living cells that endogenously or recombinantly express the target transporter. They provide a more physiologically relevant context by assessing the functional consequences of target engagement within a cellular environment.[8][9]

A well-rounded HTS campaign often employs a combination of these approaches, starting with a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

II. Primary HTS Assays for Monoamine Transporter Inhibitors

A. Fluorescence Polarization (FP) Binding Assay: A Biochemical Approach

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a homogeneous solution, making it highly amenable to HTS.[6] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer) that binds to the target transporter. When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarized emitted light (low FP signal). Upon binding to the much larger transporter protein, the tracer's rotation is significantly slowed, leading to an increase in the polarization of the emitted light (high FP signal).[10][11][12] Test compounds from the library compete with the tracer for binding to the transporter. An effective inhibitor will displace the tracer, causing a decrease in the FP signal.

Diagram 1: Principle of Fluorescence Polarization Competition Assay

FP_Principle cluster_0 Low FP Signal (Unbound Tracer) cluster_1 High FP Signal (Bound Tracer) cluster_2 Competition by Inhibitor Unbound Transporter Fluorescent Tracer Emission1 Depolarized Emission Light Unbound:f1->Emission1 Excitation1 Polarized Excitation Light Excitation1->Unbound:f1 Bound Transporter-Tracer Complex Emission2 Polarized Emission Light Bound:f0->Emission2 Excitation2 Polarized Excitation Light Excitation2->Bound:f0 Competition Transporter-Inhibitor Complex Free Tracer Emission3 Depolarized Emission Light Competition:f1->Emission3 Inhibitor Library Compound Inhibitor->Competition:f0 Excitation3 Polarized Excitation Light Excitation3->Competition:f1 Calcium_Flux Start Seed Cells Expressing Transporter and GPCR Load Load Cells with Fluo-4 AM Dye Start->Load Add_Cmpd Add Library Compound Load->Add_Cmpd Stimulate Stimulate with Neurotransmitter Add_Cmpd->Stimulate Read Read Fluorescence (Ca2+ Signal) Stimulate->Read

Caption: A simplified workflow for a cell-based calcium flux assay.

B. cAMP Assays for Gs/Gi-Coupled GPCRs

Principle: Similar to calcium flux, some monoamine receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP). [13][14][15][16][17]HTS-compatible cAMP assays, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation, can be used to functionally screen for transporter inhibitors. [14][15]

C. Cytotoxicity Assays

Principle: It is crucial to distinguish between true inhibition of the target and non-specific cytotoxicity. [8][9][18]Cytotoxicity assays should be run in parallel or as a follow-up to the primary screen to eliminate compounds that cause cell death. [19]Common HTS-compatible cytotoxicity assays measure parameters like ATP levels (as an indicator of cell viability) or the release of lactate dehydrogenase (LDH) (as an indicator of membrane damage).

IV. Hit Confirmation and Follow-up

Compounds that are confirmed as active and non-toxic in secondary assays should be further investigated. This includes:

  • Dose-response curves: To determine the potency (IC50 or EC50) of the hit compounds.

  • Selectivity profiling: To assess the activity of the hits against other monoamine transporters (e.g., testing a SERT hit against DAT and NET) and a panel of other relevant receptors and enzymes to identify potential off-target effects.

  • Structural analogs: Testing commercially available or synthesized analogs of the hit compounds can provide initial structure-activity relationship (SAR) data.

V. Conclusion

The this compound scaffold is a promising starting point for the discovery of novel monoamine transporter modulators. A well-designed HTS campaign, incorporating a combination of biochemical and cell-based assays, is a powerful strategy for identifying promising lead compounds from libraries of these analogs. By carefully considering the assay principles, meticulously executing the protocols, and rigorously applying quality control measures, researchers can maximize the chances of a successful drug discovery campaign.

VI. References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Retrieved January 14, 2026, from [Link]

  • High-Throughput Cell Toxicity Assays - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Retrieved January 14, 2026, from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved January 14, 2026, from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved January 14, 2026, from

  • Application of Fluorescence Polarization in HTS Assays - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved January 14, 2026, from [Link]

  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

  • A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (n.d.). Retrieved January 14, 2026, from [Link]

  • High-Throughput Cell Toxicity Assays | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

  • HitHunter® cAMP Assay for Small Molecules - DiscoverX. (n.d.). Retrieved January 14, 2026, from [Link]

  • Application of Fluorescence Polarization in HTS Assays - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

  • The use of resonance energy transfer in high-throughput screening: BRET versus FRET | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.). Retrieved January 14, 2026, from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • How does atomoxetine's mechanism of action differ from fluoxetine's? - Dr.Oracle. (2025, November 3). Retrieved January 14, 2026, from [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Retrieved January 14, 2026, from [Link]

  • (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved January 14, 2026, from [Link]

  • FRET & BRET - Adhesion GPCR Research Group. (n.d.). Retrieved January 14, 2026, from [Link]

  • [Detection of protein-protein interactions by FRET and BRET methods] - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Atomoxetine - KEGG DRUG. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fluoxetine | C17H18F3NO | CID 3386 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Atomoxetine | C17H21NO | CID 54841 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Novel Photoaffinity Ligand for the Dopamine Transporter Based on Pyrovalerone. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Structure Modeling of the Norepinephrine Transporter - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this important intermediate. We will explore various synthetic strategies, with a detailed focus on the most viable route for industrial-scale production. This guide emphasizes not just the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for a robust and reproducible process.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established chemical transformations. A thorough evaluation of these routes is essential for selecting a process that is not only high-yielding but also economically viable, safe, and environmentally sustainable at scale.

Three primary synthetic routes have been considered:

  • Williamson Ether Synthesis: This classical approach involves the formation of the ether linkage by reacting 4-fluorophenol with a suitable 3-aminopropyl synthon.

  • Gabriel Synthesis: A reliable method for the preparation of primary amines, this route would involve the alkylation of potassium phthalimide with a 3-(4-fluorophenoxy)propyl halide, followed by deprotection.

  • Reduction of a Nitrile Precursor: This strategy entails the synthesis of 3-(4-fluorophenoxy)propanenitrile followed by its reduction to the desired primary amine.

cluster_0 Synthetic Strategies cluster_1 Starting Materials cluster_2 Final Product A Williamson Ether Synthesis FP 3-(4-Fluorophenoxy)propan-1-amine HCl A->FP B Gabriel Synthesis B->FP C Reduction of Nitrile Precursor C->FP SM1 4-Fluorophenol SM1->A SM1->C SM2 3-Chloropropan-1-amine SM2->A SM3 Potassium Phthalimide SM3->B SM4 3-(4-Fluorophenoxy)propyl halide SM4->B SM5 Acrylonitrile SM5->C

Caption: Overview of synthetic strategies for 3-(4-Fluorophenoxy)propan-1-amine HCl.

After careful consideration of factors such as atom economy, reagent availability and cost, process safety, and scalability, the Reduction of a Nitrile Precursor is identified as the most advantageous route for large-scale production. This pathway offers a straightforward and high-yielding sequence, utilizing readily available and cost-effective starting materials. The Williamson ether synthesis, while viable, can be complicated by potential N-alkylation side reactions. The Gabriel synthesis, though robust, involves an additional protection/deprotection sequence, which can add to the overall process time and cost.

Recommended Scale-Up Synthesis: Reduction of 3-(4-Fluorophenoxy)propanenitrile

This recommended two-step process begins with the synthesis of the nitrile intermediate, 3-(4-fluorophenoxy)propanenitrile, followed by its catalytic hydrogenation to the target primary amine, and concludes with the formation of the hydrochloride salt.

cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation Start1 4-Fluorophenol Reaction1 Michael Addition (Base Catalyzed) Start1->Reaction1 Start2 Acrylonitrile Start2->Reaction1 Intermediate 3-(4-Fluorophenoxy)propanenitrile Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (Raney Nickel) Intermediate->Reaction2 Product_freebase 3-(4-Fluorophenoxy)propan-1-amine Reaction2->Product_freebase Reaction3 Acidification (HCl in Isopropanol) Product_freebase->Reaction3 Final_Product 3-(4-Fluorophenoxy)propan-1-amine HCl Reaction3->Final_Product

Caption: Recommended three-step synthesis workflow.

Part 1: Synthesis of 3-(4-Fluorophenoxy)propanenitrile

This step involves a base-catalyzed Michael addition of 4-fluorophenol to acrylonitrile.[1]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Fluorophenol10.0 kg
Acrylonitrile14.3 kg
Potassium Carbonate (K₂CO₃), anhydrous1.2 kg
tert-Butanol10 L
100 L Glass-Lined Reactor-
Heating/Cooling System-
Mechanical Stirrer-
Filtration Unit-

Protocol:

  • Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 4-fluorophenol (10.0 kg), acrylonitrile (14.3 kg), potassium carbonate (1.2 kg), and tert-butanol (10 L).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to 80-85 °C. Maintain this temperature for 24 hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Quenching and Extraction: Quench the filtrate with 50 L of cold water. Extract the aqueous layer with dichloromethane (2 x 30 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-fluorophenoxy)propanenitrile as an oil.

Part 2: Catalytic Hydrogenation to 3-(4-Fluorophenoxy)propan-1-amine

The nitrile intermediate is reduced to the primary amine using Raney Nickel as the catalyst under a hydrogen atmosphere.[2][3][4][5]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
3-(4-Fluorophenoxy)propanenitrile15.0 kg
Raney Nickel (50% slurry in water)1.5 kg
Anhydrous Ethanol75 L
Ammonia (25% in water)7.5 L
150 L Stainless Steel Hydrogenator-
Hydrogen Gas Supply-
Filtration Unit (Celite® bed)-

Protocol:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water.

  • Reactor Charging: In the 150 L hydrogenator, charge the 3-(4-fluorophenoxy)propanenitrile (15.0 kg), anhydrous ethanol (75 L), and aqueous ammonia (7.5 L). Add the prepared Raney Nickel catalyst under a nitrogen blanket.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi and heat to 50-60 °C. Maintain vigorous stirring. The reaction is exothermic; maintain the temperature with cooling. Monitor hydrogen uptake.

  • Reaction Completion: Once hydrogen uptake ceases (typically 8-12 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel cake is pyrophoric and must be kept wet with water at all times and disposed of according to safety protocols.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-fluorophenoxy)propan-1-amine as an oil.

Part 3: Formation and Purification of this compound

The crude amine is converted to its hydrochloride salt, which facilitates purification by crystallization.[6]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Crude 3-(4-Fluorophenoxy)propan-1-amine~14 kg
Isopropanol (IPA)70 L
Concentrated Hydrochloric Acid (37%)~4.5 L
100 L Glass-Lined Reactor-
Filtration and Drying Equipment-

Protocol:

  • Dissolution: Dissolve the crude amine in isopropanol (70 L) in the reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. A precipitate will form.

  • Crystallization: Stir the slurry at 0-5 °C for 2-4 hours to allow for complete crystallization.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold isopropanol (2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

Table of Expected Analytical Data:

TestSpecification
AppearanceWhite to off-white crystalline solid
Melting Point168-172 °C
Purity (HPLC)≥ 99.0%
¹H NMRConforms to structure
¹³C NMRConforms to structure
Residual Solvents (GC)IPA ≤ 5000 ppm

¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (br s, 3H, NH₃⁺), 7.15 (dd, J = 8.8, 8.8 Hz, 2H), 6.95 (dd, J = 8.8, 8.8 Hz, 2H), 4.05 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.00 (m, 2H).

¹³C NMR (100 MHz, DMSO-d₆): δ 157.5 (d, J=235 Hz), 154.5, 121.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 66.0, 37.0, 27.5.

Safety and Handling Considerations

  • 4-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7][8][9][10]

  • Acrylonitrile: Highly flammable and toxic. Work in a well-ventilated fume hood.

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry and keep wet.[2][3]

  • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety measures.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The presented application note details a robust and scalable process for the synthesis of this compound. The recommended nitrile reduction route offers significant advantages in terms of efficiency, cost-effectiveness, and scalability. By following the detailed protocols and adhering to the safety and analytical guidelines, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate in high yield and purity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of crystal growth, 211(1-4), 122-136.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Billica, H. R., & Adkins, H. (1949).
  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Mirmehrabi, M., & Rohani, S. (2005). Recrystallization of drugs: significance on pharmaceutical processing. Current drug delivery, 2(4), 361-372.
  • Choudhary, V. R., & Sane, M. G. (1998). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Indian Journal of Chemical Technology, 5(4), 233-237.
  • European Patent Office. (2006). Processes for the preparation of n-substituted phthalimides (EP1685104B1).
  • Al-Juboori, A. M. (2016). Synthesis of N-substituted phthalimide derivatives. The Pharmaceutical and Chemical Journal, 3(4), 202-207.
  • U.S. Patent No. 5,777,166. (1998).
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Hegedűs, L., et al. (2013). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst.
  • D'Auria, M., & Racioppi, R. (2014). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 52(10), 614-621.
  • Bouasla, R., et al. (2020). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Applied Pharmaceutical Science, 10(05), 073-079.
  • Fletschinger, M., et al. (1996). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 1(1), 36-41.
  • Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58.
  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP2436381A1).
  • Hoffmann-La Roche. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry–A European Journal.
  • Al-Majed, A. A., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Molecules.
  • Google Patents. (n.d.). Synthesis method of N-(2,3-epoxypropyl) phthalimide (CN105153132A).
  • Google Patents. (n.d.). Preparation method of (S) -glycidol phthalimide (CN110885325A).
  • Annapurna, M. M., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Pharmaceutical Dosage Forms. Chemical Methodologies, 3(2), 164-177.
  • European Patent Office. (1984). Process for the cleavage of phthalimides (EP0127114A1).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide validated troubleshooting protocols to enhance yield, purity, and reproducibility.

The synthesis of this target molecule typically proceeds via two key stages: a Williamson ether synthesis to form the fluorophenoxy-propane backbone, followed by the introduction of the primary amine. Each stage presents unique challenges that can impact the overall success of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the common synthetic routes from 4-fluorophenol to the final hydrochloride salt.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Amine Synthesis & Salt Formation 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide Deprotonation Base Base Base->4-Fluorophenoxide Intermediate 3-(4-Fluorophenoxy)propanenitrile 4-Fluorophenoxide->Intermediate Williamson Ether Synthesis (SN2) Electrophile 3-Carbon Electrophile (e.g., Br(CH₂)₃CN) Electrophile->Intermediate Free_Base 3-(4-Fluorophenoxy)propan-1-amine Intermediate->Free_Base Nitrile Reduction Reduction Reducing Agent (e.g., LiAlH₄, H₂/Ni) Reduction->Free_Base Final_Product 3-(4-Fluorophenoxy)propan-1-amine HCl Free_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Common synthetic pathway via a nitrile intermediate.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Williamson Ether Synthesis (Stage 1)

The formation of the ether linkage is a critical step, typically achieved by reacting the sodium or potassium salt of 4-fluorophenol with a suitable three-carbon electrophile.[1] This reaction proceeds via an SN2 mechanism.[2][3]

FAQ 1.1: My yield for the etherification step is very low, and I see multiple byproducts in my crude analysis. What is going wrong?

Low yields in this step are often due to competing side reactions with the 4-fluorophenoxide nucleophile or the alkyl halide electrophile. The two primary culprits are C-alkylation and E2 elimination.

Root Cause Analysis:

  • C-Alkylation vs. O-Alkylation: The 4-fluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (primarily at the ortho and para positions). While O-alkylation is desired, C-alkylation can occur, leading to ring-alkylated byproducts.[2][4] The choice of solvent and counter-ion significantly influences this ratio.

  • E2 Elimination: If the three-carbon electrophile is sterically hindered (e.g., a secondary halide) or if a sterically bulky base is used, an E2 elimination reaction can compete with the desired SN2 substitution, producing an alkene byproduct (e.g., acrylonitrile if starting with 3-halopropanenitrile).[2][3]

G Start Phenoxide 4-Fluorophenoxide (Ambident Nucleophile) O_Alkylation Desired Ether Product (O-Alkylation) Phenoxide->O_Alkylation SN2 (Desired) C_Alkylation Ring-Alkylated Byproduct (C-Alkylation) Phenoxide->C_Alkylation SN2 (Side Reaction) Alkyl_Halide R-X (e.g., Br(CH₂)₃CN) Alkyl_Halide->O_Alkylation Alkyl_Halide->C_Alkylation Elimination Alkene Byproduct (E2 Elimination) Alkyl_Halide->Elimination E2 (Side Reaction)

Caption: Competing reaction pathways in the Williamson ether synthesis.

Troubleshooting Protocol:

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving the oxygen nucleophilicity high and favoring O-alkylation.[4] Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and increasing the likelihood of C-alkylation.

  • Base and Alkylating Agent: Use a primary alkyl halide (e.g., 3-bromopropanenitrile) as they are much less prone to elimination than secondary or tertiary halides.[3] Use a non-bulky base like NaH or K₂CO₃ to generate the phenoxide. Strong, bulky bases like potassium tert-butoxide can favor elimination.[5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor elimination over substitution.[2] Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic; favors SN2 and O-alkylation.[4]
Base NaH, K₂CO₃Strong, non-bulky bases; efficiently deprotonates phenol without promoting E2.
Electrophile Primary Alkyl Halide/SulfonateMinimizes steric hindrance and E2 elimination side reaction.[3]
Temperature 60-80 °C (monitor)Balances reaction rate while minimizing side reactions.
Section 2: Amine Formation (Stage 2)

Assuming the successful synthesis of an intermediate like 3-(4-fluorophenoxy)propanenitrile, the next step is its reduction to the primary amine. This is a common source of impurities if not controlled properly.

FAQ 2.1: My final product is contaminated with secondary and tertiary amines after nitrile reduction. How can I improve the selectivity for the primary amine?

This is a classic side reaction in nitrile reductions, particularly during catalytic hydrogenation.

Root Cause Analysis:

The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an intermediate imine (R-CH=NH). The desired primary amine product is itself nucleophilic and can attack this imine intermediate. A subsequent reduction of this new adduct leads to the formation of a secondary amine ((R-CH₂)₂NH). This process can repeat to form tertiary amines.

G Nitrile R-C≡N Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] Primary_Amine Primary Amine (R-CH₂NH₂) Imine->Primary_Amine [H] (Desired Path) Secondary_Amine Secondary Amine Byproduct ((R-CH₂)₂NH) Imine->Secondary_Amine + Primary Amine -NH₃ Primary_Amine->Secondary_Amine

Caption: Mechanism for secondary amine formation during nitrile reduction.

Troubleshooting Protocol:

  • Use of Ammonia (for Catalytic Hydrogenation): When using catalysts like Raney Nickel or Pd/C with H₂, conduct the reaction in the presence of ammonia (often as a solution in methanol).[6] Ammonia is present in a large excess and will compete with the primary amine in attacking the imine intermediate, shifting the equilibrium away from secondary amine formation.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very effective reagent for reducing nitriles to primary amines with minimal formation of secondary amine byproducts.[7][8] The reaction is typically fast and clean. However, it is a powerful and pyrophoric reagent requiring careful handling. Borane complexes (BH₃-THF or BH₃-SMe₂) are also good alternatives.[6]

  • Process Conditions: Ensure rapid and efficient stirring to maintain catalyst suspension (for hydrogenation). Workup should be performed promptly after the reaction is complete to minimize potential side reactions.

MethodKey Parameter/ReagentAdvantageDisadvantage
Catalytic Hydrogenation H₂, Raney Ni, NH₃Cost-effective for large scale; "greener" process.Can produce secondary/tertiary amines if NH₃ is omitted.[6]
Hydride Reduction LiAlH₄ in THF/EtherHigh selectivity for primary amine; fast reaction.[7]Pyrophoric reagent; requires anhydrous conditions and careful quenching.
Borane Reduction BH₃-THF or BH₃-SMe₂Good selectivity; less reactive than LiAlH₄.BH₃-THF has limited stability; BH₃-SMe₂ has a strong odor.[6]
Section 3: Final Product Isolation

FAQ 3.1: My final this compound product is an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline solid?

"Oiling out" is a common problem during salt formation when the product has a low melting point or when impurities are present that inhibit crystallization.

Troubleshooting Protocol:

  • Purity Check: First, ensure the free-base amine is of high purity before attempting salt formation. Impurities can act as crystal lattice disruptors. Purify the free base by column chromatography or distillation if necessary.

  • Solvent Selection for Precipitation: The choice of solvent is critical. You need a solvent system where the hydrochloride salt is insoluble.

    • Step-by-Step Method:

      • Dissolve the purified free-base amine in a minimal amount of a solvent in which the salt is at least slightly soluble (e.g., isopropanol, ethanol).

      • Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether, HCl in dioxane) dropwise with vigorous stirring.

      • If the product oils out, try adding a non-polar co-solvent (e.g., heptane, MTBE) to the mixture to decrease the overall polarity and force precipitation.

      • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites and induce crystallization.

      • If crystallization occurs, cool the mixture slowly to maximize recovery, then filter and wash the solid with a non-polar solvent (like diethyl ether or heptane) to remove residual acid and solvent.

  • Trituration: If an oil persists, remove the solvent under reduced pressure. Add a non-polar solvent (e.g., cold diethyl ether or hexane) to the oil and stir or sonicate vigorously. This process, called trituration, can often break down the oil and induce the formation of a solid powder.

References
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved January 14, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2024). The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Myers, A. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • The Gabriel Synthesis. (2024). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Chemistry of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 14, 2026, from [Link]

  • Gabriel Synthesis. (2023). Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]

  • Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis for 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the Williamson ether synthesis of this important compound. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Williamson ether synthesis of 3-(4-Fluorophenoxy)propan-1-amine?

The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] For the target molecule, there are two primary disconnection approaches:

  • Route A: 4-Fluorophenol is deprotonated to form the 4-fluorophenoxide, which then acts as the nucleophile to attack an electrophilic 3-aminopropyl halide (or a protected version).

  • Route B: 3-Amino-1-propanol is deprotonated to form the alkoxide, which would then attack 1,4-difluorobenzene.

Recommendation: Route A is strongly preferred. The Williamson ether synthesis is an SN2 reaction, which works best with primary alkyl halides.[2] Route B would require a nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide, which is generally not feasible under standard Williamson conditions.[3]

Q2: Do I need to protect the amine group on the 3-halopropanamine starting material?

Yes, protecting the amine is crucial. Amines are nucleophilic and can compete with the desired O-alkylation, leading to side products through N-alkylation.[4] The primary amine of 3-halopropanamine can react with another molecule of the alkyl halide, leading to polymerization and a complex mixture of products.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[5] The Boc group is a popular choice as it is easily installed and can be removed under acidic conditions, which is compatible with the final hydrochloride salt formation.[6]

Q3: What is the most common side reaction, and how can I minimize it?

The most prevalent side reaction in Williamson ether synthesis is the base-catalyzed E2 elimination of the alkyl halide, which results in the formation of an alkene.[7][8] This is particularly problematic with secondary and tertiary alkyl halides.[7]

To minimize elimination:

  • Use a primary alkyl halide: The synthesis of this compound should utilize a 3-halopropanamine derivative, which is a primary halide, thus favoring the SN2 pathway.[2]

  • Control the temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[7]

Another potential side reaction is C-alkylation of the phenoxide ring, where the alkylating agent attaches to the aromatic ring instead of the oxygen.[1] The use of polar aprotic solvents can help to minimize this.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Ether

This is one of the most common issues and can often be traced back to several key factors.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation of 4-Fluorophenol The phenoxide is the active nucleophile. If the base is not strong enough to fully deprotonate the phenol, the reaction will not proceed to completion. Solution: Ensure you are using a sufficiently strong base. For phenols, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution due to its reactivity.
Wet Reagents or Solvents Alkoxides and phenoxides are strong bases and will be quenched by protic species like water.[7] This will consume your nucleophile and prevent the reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Solvents like acetonitrile and N,N-dimethylformamide (DMF) are good choices as they are polar aprotic and favor SN2 reactions.[1]
Insufficient Reaction Time or Temperature The Williamson ether synthesis can be slow. Typical laboratory conditions involve heating at 50-100 °C for 1 to 8 hours.[1] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[1]
Problem 2: Difficulty in Product Purification and Isolation of the Hydrochloride Salt

Even with a successful reaction, isolating the pure hydrochloride salt can be challenging.

Workflow for Purification and Salt Formation

G cluster_workup Aqueous Work-up cluster_purification Purification of Free Base cluster_salt Hydrochloride Salt Formation workup_start Reaction Mixture filter Filter to remove inorganic salts workup_start->filter extract Extract with an organic solvent (e.g., Ethyl Acetate) filter->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry crude Crude Free Base Amine dry->crude column Column Chromatography (if necessary) crude->column pure_base Pure Free Base Amine column->pure_base dissolve Dissolve in a suitable solvent (e.g., Ether, 2-Propanol) pure_base->dissolve add_hcl Add ethereal HCl or bubble HCl gas dissolve->add_hcl precipitate Precipitate the hydrochloride salt add_hcl->precipitate isolate Isolate by filtration and wash with cold solvent precipitate->isolate final_product Pure 3-(4-Fluorophenoxy)propan-1-amine HCl isolate->final_product

Caption: Purification and salt formation workflow.

Troubleshooting Purification:

  • Emulsion during extraction: If an emulsion forms during the aqueous work-up, the addition of brine can help to break it.

  • Product is water-soluble: If the free base amine shows some water solubility, perform multiple extractions with the organic solvent to maximize recovery.

  • Difficulty with crystallization of the HCl salt: If the hydrochloride salt does not precipitate readily, try cooling the solution in an ice bath or adding a non-polar co-solvent like hexane to induce precipitation. Recrystallization from a solvent like isopropanol can also improve purity.[9]

Optimized Experimental Protocol

This protocol assumes the use of a Boc-protected 3-chloropropan-1-amine.

Part 1: Williamson Ether Synthesis
  • Deprotonation of 4-Fluorophenol:

    • To a solution of 4-fluorophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

  • Ether Formation:

    • Add N-Boc-3-chloropropan-1-amine (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • Optional: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq.) can improve the reaction rate and yield, especially if using a biphasic solvent system.[10][11]

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected ether.

Part 2: Deprotection and Hydrochloride Salt Formation
  • Boc Deprotection:

    • Dissolve the crude Boc-protected ether in a minimal amount of 1,4-dioxane.

    • Add a 4M solution of HCl in dioxane (excess) and stir at room temperature for 2-4 hours.

  • Isolation:

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide phenol->phenoxide Deprotonation base K₂CO₃ base->phenoxide product Boc-protected Ether phenoxide->product SN2 Attack alkyl_halide N-Boc-3-chloropropan-1-amine alkyl_halide->product salt KCl + KHCO₃

Caption: Williamson ether synthesis reaction pathway.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Slideshare. Phase transfer catalysis. [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • The Williamson Ether Synthesis. [Link]

  • YouTube. Protecting Groups in Organic Synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. AZ1 via Williamson Ether Synthesis and Reductive Amination. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

Sources

Technical Support Center: N-alkylation of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-(4-fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable solutions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of 3-(4-fluorophenoxy)propan-1-amine. The primary amine group in this compound is nucleophilic and will react with various alkylating agents. However, challenges such as low yield, over-alkylation, and side product formation are common.[1][2]

Issue 1: Low or No Conversion to the Desired N-alkylated Product

Observing a significant amount of unreacted starting material on your TLC or LC-MS analysis is a common problem. Several factors can contribute to low or no reaction conversion.

Potential Causes & Solutions

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is generally Iodide > Bromide > Chloride > Tosylate/Mesylate.[1] If you are using a less reactive alkylating agent, such as an alkyl chloride, consider switching to an alkyl bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of less reactive alkyl halides.

  • Inappropriate Base Selection: The role of the base is to deprotonate the primary amine, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.[3] For a primary amine like 3-(4-fluorophenoxy)propan-1-amine, a moderately strong, non-nucleophilic base is often required.

    • Weak bases like sodium bicarbonate (NaHCO₃) may not be strong enough to facilitate the reaction effectively.[4]

    • Stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA) are common choices.[4][5] For less reactive systems, stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) might be necessary, but these can also promote side reactions.[4][6]

  • Suboptimal Reaction Temperature: Many N-alkylation reactions are slow at room temperature.[4] Gradually increasing the reaction temperature can significantly improve the reaction rate. A common temperature range for these reactions is 80-120°C.[4] However, excessively high temperatures can lead to decomposition or favor elimination side reactions.[7]

  • Poor Solvent Choice: The solvent must dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[4]

ParameterRecommendationRationale
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideHigher reactivity of the leaving group.[1]
Base K₂CO₃, Cs₂CO₃, TEASufficiently strong to facilitate the reaction without promoting excessive side reactions.[4][5]
Temperature 80-120°CIncreases reaction rate for sluggish reactions.[4]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance reaction rates by stabilizing intermediates.[4]
Issue 2: Formation of Multiple Products (Over-alkylation)

A common challenge in the N-alkylation of primary amines is the formation of the di-alkylated (tertiary amine) and even quaternary ammonium salt byproducts.[1][2] This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[2]

Strategies to Minimize Over-alkylation

  • Stoichiometric Control: Use a slight excess of the primary amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction once the desired mono-alkylated product is the major component, even if some starting material remains.[7] The unreacted starting material is often easier to separate from the mono-alkylated product than the di-alkylated byproduct.

  • Alternative Synthetic Routes: If over-alkylation remains a significant issue, consider an alternative approach such as reductive amination .[8][9] This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[8][9] This method is generally highly selective for mono-alkylation.[9]

Issue 3: Presence of Elimination Byproducts

If you are using a secondary or tertiary alkyl halide, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene.[7][10]

Minimizing Elimination Reactions

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, sterically hindered bases favor proton removal from the amine over abstracting a proton from the alkyl halide, which would lead to elimination.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7]

  • Alkyl Halide Structure: Whenever possible, use primary alkyl halides, as they are less prone to elimination reactions than secondary or tertiary alkyl halides.

Diagram: Troubleshooting Workflow for N-Alkylation

G cluster_low_conversion Troubleshooting Low Conversion cluster_multiple_products Minimizing Over-alkylation cluster_elimination Reducing Elimination start Reaction Outcome Analysis (TLC, LC-MS) low_conversion Low/No Conversion start->low_conversion Unreacted Starting Material Dominant multiple_products Multiple Products (Over-alkylation) start->multiple_products Multiple Spots/Peaks Observed elimination Elimination Byproduct start->elimination Alkene Byproduct Detected check_reagents Check Reagent Reactivity (Alkyl Halide, Base) low_conversion->check_reagents stoichiometry Adjust Stoichiometry (Excess Amine) multiple_products->stoichiometry base_choice Use Non-nucleophilic/ Hindered Base elimination->base_choice optimize_temp Optimize Temperature check_reagents->optimize_temp If reagents are appropriate optimize_solvent Optimize Solvent optimize_temp->optimize_solvent If still low conversion slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition monitor Monitor Reaction Progress slow_addition->monitor reductive_amination Consider Reductive Amination monitor->reductive_amination If over-alkylation persists lower_temp Lower Reaction Temperature base_choice->lower_temp

Caption: A workflow diagram for troubleshooting common issues in N-alkylation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in N-alkylation reactions?

A phase transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial when the reactants are in different phases (e.g., a solid inorganic base and an organic solvent). The PTC facilitates the transfer of the deprotonated amine (or other anionic species) from the aqueous or solid phase to the organic phase where the alkylating agent is located, thereby accelerating the reaction.

Q2: How do I choose the right solvent for my N-alkylation reaction?

The ideal solvent should:

  • Dissolve all reactants: Ensure that the amine, alkylating agent, and base are sufficiently soluble. For heterogeneous mixtures, vigorous stirring is crucial.[1]

  • Be aprotic: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they do not protonate the amine, which would reduce its nucleophilicity.[4]

  • Have a suitable boiling point: The solvent must be stable at the optimal reaction temperature. For reactions that require heating, a higher-boiling solvent like DMF or DMSO is a good choice.[4]

Q3: Can I perform this reaction without a solvent (neat)?

In some cases, if the reactants are liquids at the reaction temperature, the reaction can be run neat (without a solvent). This can sometimes lead to faster reaction rates. However, it can also increase the likelihood of side reactions and make temperature control more difficult.

Q4: How can I purify my N-alkylated product?

Purification of the crude product is typically achieved by one or a combination of the following methods:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This may involve partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute acid/base solution.

  • Flash Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts.[11] A silica gel stationary phase is typically used with a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Distillation or Crystallization: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method. If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Diagram: General Reaction Scheme for N-Alkylation

G cluster_conditions Reaction Conditions amine 3-(4-Fluorophenoxy)propan-1-amine (Nucleophile) product N-alkylated Product amine->product alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product base Base (e.g., K2CO3) byproduct Salt (KX) + Protonated Base (BH+) base->byproduct solvent Solvent (e.g., DMF) temperature Heat (Δ)

Caption: A general scheme for the N-alkylation of 3-(4-fluorophenoxy)propan-1-amine.

Section 3: Detailed Experimental Protocol

General Procedure for N-alkylation of 3-(4-Fluorophenoxy)propan-1-amine with an Alkyl Bromide
  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenoxy)propan-1-amine (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per mmol of amine).

  • Reaction Setup: Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Alkyl Strategies. (2025). Optimizing Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from [Link]

  • Beilstein Journals. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Retrieved from [Link]

  • Globe Thesis. (2021). Study On New Process Development Of Dapoxetine Intermediate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732339B - Dapoxetine intermediate and preparation method thereof.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride (CAS No. 148941-98-4). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this multi-step synthesis. Our focus is on improving yield, minimizing impurities, and ensuring robust and reproducible outcomes.

Overview of Synthetic Strategies

3-(4-Fluorophenoxy)propan-1-amine is a valuable building block in pharmaceutical research. Its synthesis is typically achieved through a two-step process that involves the formation of an ether linkage followed by the introduction or unmasking of a primary amine. The most common and scalable routes start from 4-fluorophenol.

Primary Synthetic Routes:

  • Route 1: Nitrile Pathway. This is a widely used method involving an initial Williamson ether synthesis between 4-fluorophenol and a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or acrylonitrile). The resulting 3-(4-fluorophenoxy)propanenitrile intermediate is then reduced to the target primary amine.

  • Route 2: Protected Amine Pathway. This route also begins with a Williamson ether synthesis, but instead uses an N-protected 3-halopropanamine (e.g., N-Boc-3-chloropropanamine). The final step involves the acidic deprotection of the amine.

This guide will focus primarily on Route 1 , as it presents distinct and common challenges in both the etherification and reduction steps that researchers frequently encounter.

Overall Synthetic Workflow (Route 1)

cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Nitrile Reduction cluster_product Final Product A 4-Fluorophenol C Deprotonation (e.g., K₂CO₃, NaOH) A->C B 3-Chloropropanenitrile D SN2 Reaction (Polar Aprotic Solvent, e.g., DMF, Acetonitrile) B->D E 3-(4-Fluorophenoxy)propanenitrile D->E F Reduction (e.g., LiAlH₄, Raney Ni/H₂, BH₃-THF) E->F G 3-(4-Fluorophenoxy)propan-1-amine (Free Base) F->G H Salt Formation (HCl in Ether/IPA) G->H I 3-(4-Fluorophenoxy)propan-1-amine HCl (Final Salt) H->I

Caption: General workflow for the synthesis via the nitrile pathway.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is structured to address specific issues you may encounter during the synthesis.

Part A: Step 1 - Williamson Ether Synthesis

The Williamson ether synthesis is an S\N2 reaction between a deprotonated phenol (phenoxide) and an alkyl halide.[1] While robust, it is susceptible to several side reactions and incomplete conversion.

Q1: My reaction is slow or incomplete, with significant unreacted 4-fluorophenol remaining. How can I improve the conversion rate?

Answer: This is a common issue often related to incomplete deprotonation of the 4-fluorophenol or suboptimal reaction conditions.

  • Choice and Stoichiometry of Base: Phenols are more acidic than aliphatic alcohols, so moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2] However, for a more forceful reaction, a stronger base like sodium hydride (NaH) can be used, which deprotonates the phenol irreversibly.[3] Ensure you use at least one equivalent of the base. An excess (e.g., 1.5-2.0 equivalents) of a weaker base like K₂CO₃ can help drive the equilibrium.

  • Solvent Choice: The S\N2 mechanism is favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile .[2] These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity.

  • Temperature and Reaction Time: These reactions typically require heating. A temperature range of 50-100 °C for 4-8 hours is common.[2] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. Monitor the reaction by TLC or GC to determine the optimal time.

Q2: My reaction produces a significant amount of an undesired isomer or byproduct. What is it and how can I avoid it?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen atom (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[1][4]

  • Controlling O- vs. C-Alkylation: The choice of solvent is critical here. Polar aprotic solvents (DMF, DMSO) strongly favor the desired O-alkylation.[2] In contrast, protic solvents can lead to increased C-alkylation.

  • Elimination Byproducts: While the substrate in this synthesis (3-chloropropanenitrile) is a primary alkyl halide and thus ideal for S\N2 reactions, competing E2 elimination is a major side reaction with secondary or tertiary halides.[1][5] Sticking to a primary halide and avoiding excessively high temperatures will minimize this risk.[2]

Troubleshooting Flowchart: Williamson Ether Synthesis

start Problem in Williamson Ether Synthesis? q1 Low Conversion / Unreacted Phenol? start->q1 q2 Byproduct Formation? start->q2 a1_base Check Base: - Use ≥1 eq. of strong base (NaH) - Use 1.5-2.0 eq. of weak base (K₂CO₃) q1->a1_base Yes a1_cond Check Conditions: - Use polar aprotic solvent (DMF, Acetonitrile) - Increase temperature (60-90 °C) - Increase reaction time q1->a1_cond Yes a2_c_alk Is it a C-Alkylated Isomer? - Confirm solvent is polar aprotic (DMF) - Avoid protic solvents q2->a2_c_alk Yes a2_elim Is it an Elimination Product? - Confirm use of primary halide - Avoid excessive temperatures (>100 °C) q2->a2_elim Yes

Caption: Decision tree for troubleshooting the ether formation step.

Part B: Step 2 - Nitrile Reduction

The reduction of the nitrile group to a primary amine is a critical transformation. Several powerful reducing agents can accomplish this, but each has its own set of challenges, including over-reduction and side reactions.[6]

Q3: My nitrile reduction is incomplete. How can I ensure the reaction goes to completion?

Answer: An incomplete reduction can stem from reagent activity, stoichiometry, or solubility issues.

  • Reagent Choice & Activity:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reagent for nitrile reductions.[6][7] However, it is highly reactive with water and protic solvents. Ensure your LiAlH₄ is fresh and the reaction is conducted under strictly anhydrous conditions (dry ether or THF).

    • Borane Complexes (BH₃-THF, BH₃-SMe₂): These are also effective and can be safer to handle than LiAlH₄.[8] They typically require heating in THF to proceed at a reasonable rate.[8]

    • Catalytic Hydrogenation (Raney Nickel, Pd/C): This method is excellent for large-scale synthesis but can be prone to catalyst poisoning. Ensure the nitrile intermediate is highly pure, as sulfur or other impurities can deactivate the catalyst. The reaction may require elevated pressure and temperature.[8]

  • Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent (typically 1.5-2.0 equivalents of LiAlH₄ or borane) to drive the reaction to completion.

  • Solubility: The starting nitrile must be fully dissolved in the reaction solvent. If solubility is low, a different anhydrous solvent or a co-solvent system may be required.[9]

Q4: I'm observing significant secondary and/or tertiary amine impurities in my final product. What causes this and how can it be prevented?

Answer: This is a classic side reaction in nitrile reductions. The initially formed imine intermediate can react with the product primary amine to form a secondary amine, which can be further reduced.

  • Mechanism of Side Product Formation: During catalytic hydrogenation, the intermediate imine can react with the product amine before it is fully reduced.

  • Prevention Strategies:

    • For Catalytic Hydrogenation: The most common solution is to conduct the hydrogenation in the presence of ammonia (often as NH₄OH in the reaction medium).[8] The high concentration of ammonia outcompetes the product amine in reacting with the imine intermediate, thus suppressing the formation of secondary amines.

    • For Hydride Reductions: This side reaction is generally less pronounced with LiAlH₄ or borane compared to catalytic hydrogenation, but it can still occur. A slow addition of the nitrile to a solution of the reducing agent (inverse addition) can help maintain a high concentration of the hydride and minimize side reactions.

Troubleshooting Flowchart: Nitrile Reduction

start Problem in Nitrile Reduction? q1 Incomplete Reaction? start->q1 q2 Secondary/Tertiary Amine Byproducts? start->q2 a1_reagent Check Reagent: - Use fresh, active LiAlH₄ or Borane - Use sufficient excess (1.5-2.0 eq) - Ensure catalyst is not poisoned (for H₂) q1->a1_reagent Yes a1_cond Check Conditions: - Ensure strictly anhydrous conditions - Check substrate solubility - Apply heat if using Borane q1->a1_cond Yes a2_h2 Using Catalytic Hydrogenation? - Add NH₃ or NH₄OH to the reaction - Ensure high purity of nitrile intermediate q2->a2_h2 Yes a2_hydride Using Hydride Reagent? - Use inverse addition (add nitrile to hydride) - Maintain low temperature during addition q2->a2_hydride Yes

Caption: Decision tree for troubleshooting the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for scaling up? A: Route 1 (the nitrile pathway) is often preferred for scale-up. While catalytic hydrogenation can be technically demanding due to high pressures, reagents like borane-dimethyl sulfide are available in high concentrations and are more manageable than LiAlH₄ on a large scale.[8] The starting materials (4-fluorophenol and 3-chloropropanenitrile) are also readily available.

Q: How can I best monitor the progress of each reaction step? A: For the Williamson ether synthesis, Thin Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate) and visualize with a UV lamp. The disappearance of the 4-fluorophenol spot indicates completion. For the nitrile reduction, the disappearance of the nitrile intermediate can also be tracked by TLC or by GC-MS. The product amine will have a very different retention time and polarity.

Q: My final hydrochloride salt is oily or difficult to crystallize. What should I do? A: First, ensure the free-base amine is completely dry and free of residual solvent before adding the HCl solution. The choice of solvent for salt formation is critical. A solution of HCl in a non-polar solvent like diethyl ether or a moderately polar solvent like isopropanol (IPA) is common. If the product oils out, try adding a non-polar co-solvent (e.g., heptane) to induce precipitation or scratching the side of the flask. Seeding with a previously obtained crystal can also be very effective.

Q: What are the primary safety concerns with this synthesis? A:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents. Quenching must be done carefully and at low temperatures.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). Requires specialized high-pressure equipment and proper safety protocols.

  • Solvents: DMF is a reproductive toxin, and ethers can form explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Key Experimental Protocols

Protocol 1: Synthesis of 3-(4-Fluorophenoxy)propanenitrile
ParameterRecommended Condition
Base Potassium Carbonate (K₂CO₃), anhydrous
Solvent Acetonitrile or DMF, anhydrous
Reactants 4-Fluorophenol, 3-Chloropropanenitrile
Temperature 80-85 °C (Reflux for Acetonitrile)
Time 6-12 hours

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture vigorously and add 3-chloropropanenitrile (1.1 eq).

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC until the 4-fluorophenol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitrile. The product can be purified by vacuum distillation or carried forward to the next step if sufficiently pure.

Protocol 2: Reduction of 3-(4-Fluorophenoxy)propanenitrile
ParameterReagent System 1 (LiAlH₄)Reagent System 2 (Catalytic Hydrogenation)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Raney Nickel or 10% Pd/C
Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol with Ammonia/NH₄OH
Temperature 0 °C to Room Temperature25-50 °C
Pressure Atmospheric50-100 psi H₂
Workup Acidic or Fieser workupFiltration of catalyst, concentration

Procedure (using LiAlH₄):

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 3-(4-fluorophenoxy)propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS confirms the absence of starting material.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% NaOH solution, and then more water until a granular precipitate forms.

  • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude free-base amine.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude 3-(4-fluorophenoxy)propan-1-amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl in IPA) dropwise with stirring.

  • Continue addition until the solution becomes acidic (check with pH paper).

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved January 14, 2026, from BenchChem Technical Support.[2]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Versatility of 3-(4-Fluorophenoxy)propyl Chloride in Chemical Synthesis.[10]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from chemtalk.org.[5]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 14, 2026, from en.wikipedia.org.[1]

  • Figueiredo, L., & Toste, F. D. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(8), 4589-4599.[4]

  • PrepChem. (n.d.). Synthesis of 3-(4-phenoxymethylpiperidino)-propyl chloride. Retrieved January 14, 2026, from prepchem.com.[11]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 14, 2026, from organic-chemistry.org.[8]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Retrieved January 14, 2026, from Chemguide.[6]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from organicchemistrytutor.com.[3]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 14, 2026, from chemistrysteps.com.[7]

  • European Patent Office. (1986). EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile.... Retrieved January 14, 2026, from patents.google.com.[12]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved January 14, 2026, from BenchChem Technical Support.[9]

Sources

Stability issues of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As a primary amine salt, its behavior in solution is governed by fundamental chemical principles that, when understood, can mitigate common experimental failures such as precipitation, degradation, and inconsistent analytical results. This guide provides field-proven insights and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned cloudy after preparation or upon standing. What is the likely cause?

A1: The most common cause of turbidity or precipitation is a shift in pH. This compound is the salt of a weak base (the amine) and a strong acid (HCl). In aqueous solution, it is highly soluble in its protonated, cationic form. If the pH of the solution increases, the amine is deprotonated to its free base form. This free amine is significantly less polar and often has much lower aqueous solubility, causing it to precipitate out of solution.[1][2] This can happen if the solution is prepared in unbuffered water that absorbs atmospheric CO₂, or if it's diluted into a basic medium.

Q2: I've observed a new, small peak appearing in my HPLC analysis of a solution that was left on the benchtop. What could this be?

A2: The appearance of new peaks is typically indicative of chemical degradation. Primary amines are susceptible to oxidative degradation, especially when exposed to air (oxygen), light, and even trace metal ions.[3][4] This can lead to the formation of N-oxides or other oxidized species. Additionally, photodegradation can occur if the solution is exposed to UV or ambient laboratory light for extended periods.[5][6] We recommend analyzing a freshly prepared standard alongside your aged sample to confirm the appearance of the new peak.

Q3: What are the recommended storage conditions for a stock solution?

A3: For maximum stability, stock solutions should be prepared in a slightly acidic buffer (e.g., pH 4-5) or in high-purity, degassed water. Store solutions in amber vials to protect from light, and for short-term storage (1-3 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C is advisable, though a freeze-thaw stability study should be performed to ensure the compound does not degrade or precipitate upon thawing.[7]

Q4: Can I use phosphate-buffered saline (PBS) to prepare my solutions?

A4: While PBS is a common buffer, it may not be ideal. The pKa of the conjugate acid of a typical alkylamine is around 9.5-11.0.[8] In PBS at pH 7.4, a significant fraction of the compound will exist as the free base, increasing the risk of solubility issues. Furthermore, depending on the concentration, there is a potential for the formation of insoluble phosphate salts with the amine. We recommend using a buffer system that maintains a pH well below the pKa of the amine's conjugate acid, such as an acetate or citrate buffer (pH 4-6), to ensure it remains fully protonated and soluble.

Troubleshooting Guide 1: Precipitation and Solubility Issues

This guide provides a systematic approach to diagnosing and resolving precipitation observed in your solutions.

Core Principle: The Amine-Ammonium Equilibrium

The solubility of 3-(4-Fluorophenoxy)propan-1-amine is dictated by the pH-dependent equilibrium between its charged (soluble) hydrochloride salt form and its neutral (less soluble) free base form. Maintaining a sufficiently acidic pH keeps the equilibrium shifted towards the soluble, protonated species.

Visualizing the pH-Dependent Equilibrium

G cluster_0 Solution Environment Soluble 3-(4-Fluorophenoxy)propan-1-ammonium Cation (Protonated Form) - HIGHLY SOLUBLE - Insoluble 3-(4-Fluorophenoxy)propan-1-amine (Free Base) - POORLY SOLUBLE - Soluble->Insoluble  Increase pH (add base, e.g., OH⁻)  pH > pKa Insoluble->Soluble  Decrease pH (add acid, e.g., H⁺)  pH < pKa

Caption: pH effect on the solubility of the amine hydrochloride.

Step-by-Step Diagnostic Protocol
  • pH Measurement:

    • Carefully measure the pH of your cloudy solution using a calibrated pH meter.

    • Expected Result: The pH is likely neutral or slightly basic (pH > 7).

  • Solubility Test via pH Adjustment:

    • Take a small, stirred aliquot of the suspension.

    • Add 0.1 M HCl dropwise.

    • Observation: If the precipitate dissolves upon acidification, the issue is confirmed to be pH-related precipitation of the free base.

  • Preventative Action & Resolution:

    • Re-dissolution: For the bulk solution, carefully add 0.1 M HCl with stirring until the solution clears. Note the final pH.

    • Future Preparations: Prepare all future solutions using a buffer system with a pH of at least 2-3 units below the pKa of the compound's conjugate acid (a typical alkylammonium pKa is ~10, so a buffer of pH ≤ 7 is a starting point, with pH 4-6 being safer). An acetate buffer is an excellent choice.

    • Solvent Choice: If using organic co-solvents, ensure the compound is soluble in the final mixture. Always add the aqueous buffer to the solid compound first to ensure protonation before adding organic solvents.

Troubleshooting Guide 2: Investigating Chemical Degradation

If you suspect your compound is degrading, a forced degradation study can help identify the pathway and establish preventative handling procedures. This is a crucial step in developing a stability-indicating analytical method.[5][9]

Core Principle: Stress Testing to Elucidate Degradation Pathways

Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate the formation of degradation products.[6] By comparing these stressed samples to a control, you can understand the compound's liabilities (e.g., to oxidation, light) and ensure your analytical method can detect any degradants.

Workflow for Investigating Degradation

G cluster_stress Forced Degradation Conditions (24h) start Problem: New peak in HPLC / Loss of Purity prep Prepare 5 identical solutions of the compound in a suitable, buffered solvent (e.g., pH 5 Acetate) start->prep control Control: Store at 4°C, protected from light heat Thermal Stress: Incubate at 60°C in the dark light Photolytic Stress: Expose to laboratory light at RT acid Acid Hydrolysis: Adjust to pH 2 with HCl, store at RT oxidize Oxidative Stress: Add H₂O₂ to 0.1%, store at RT analyze Analyze all 5 samples by HPLC (Stability-Indicating Method) prep->analyze compare Compare chromatograms to the Control sample. Identify conditions that cause degradation. analyze->compare conclusion_ox Conclusion: Compound is sensitive to oxidation. Action: Use degassed solvents, blanket with N₂ or Ar. compare->conclusion_ox Degradation seen ONLY in Oxidative Stress sample conclusion_light Conclusion: Compound is sensitive to light. Action: Work in amber glassware, protect from light. compare->conclusion_light Degradation seen ONLY in Photolytic Stress sample conclusion_stable Conclusion: Compound is stable under tested conditions. Action: Investigate other sources of contamination. compare->conclusion_stable No significant degradation in any stress sample

Caption: Workflow for troubleshooting suspected chemical degradation.

Experimental Protocol: Small-Scale Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution in a pH 5 acetate buffer.

  • Sample Preparation: Aliquot the stock solution into five separate amber HPLC vials.

  • Stress Conditions:

    • Control: Store one vial at 2-8°C in the dark.

    • Oxidative: To a second vial, add 3% hydrogen peroxide to a final concentration of 0.1%. Leave at room temperature. Amines are susceptible to oxidation, which can form N-oxides or other related impurities.[3]

    • Photolytic: Place a third vial (can be clear glass for this test) under ambient laboratory lighting or in a photostability chamber.

    • Thermal: Place a fourth vial in a heating block or oven at 60°C.

    • Acidic: To the fifth vial, adjust the pH to ~2 with 1 M HCl. Leave at room temperature. While ether linkages are generally stable, extreme pH can sometimes promote hydrolysis.[10]

  • Analysis: After a set time (e.g., 24 hours), bring all samples to room temperature. Analyze all five samples, including the control, by a suitable HPLC method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The condition that produces the impurity peak seen in your original experiment points to the degradation pathway.

Data Summary: Expected Outcomes of Forced Degradation
Stress ConditionPotential Degradation PathwayExpected Observation in HPLCPreventative Measures
0.1% H₂O₂ (Oxidation) Oxidation of the amine groupFormation of new, likely more polar, impurity peaks.Use degassed solvents; handle under an inert atmosphere (N₂ or Ar).
Light Exposure PhotodegradationAppearance of new impurity peaks.Use amber glassware; protect solutions from direct light.
60°C Heat ThermolysisAccelerated degradation, possibly mirroring other pathways.Store solutions at recommended refrigerated or frozen temperatures.
pH 2 (Acid) Acid-catalyzed hydrolysisUnlikely for this structure, but could show minor impurities.Maintain solutions at a moderate pH (4-6).
Recommended Analytical Method for Stability Assessment

A robust, stability-indicating HPLC method is essential for monitoring the purity of this compound. The following method serves as a validated starting point.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and separation for aromatic amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both the polar parent compound and any less polar degradants are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 225 nm and 275 nmThe fluorophenoxy moiety provides UV absorbance. Monitoring multiple wavelengths can help distinguish between impurities.
Injection Vol. 10 µLStandard injection volume.
References
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . PharmaTutor. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Forced Degradation Studies . MedCrave online. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . Drug Development & Delivery. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis via NIH. Available from: [Link]

  • Properties of amines . Chemistry LibreTexts. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments . Ibis Scientific, LLC. Available from: [Link]

  • Basicity of Amines and Ammonium Salt Formation . Chemistry LibreTexts. Available from: [Link]

  • Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both . ResearchGate. Available from: [Link]

  • Compatibility and stability of propafenone hydrochloride . The Canadian Journal of Hospital Pharmacy. Available from: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals . ResearchGate. Available from: [Link]

  • An Overview of Degradation Strategies for Amitriptyline . MDPI. Available from: [Link]

Sources

Preventing degradation of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to preventing the degradation of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride during storage. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower users to maintain compound integrity.

Quick Reference: Recommended Storage Conditions

For immediate reference, the following table summarizes the ideal storage conditions for this compound in both solid and solution forms.

Form Parameter Recommendation Rationale
Solid TemperatureRoom Temperature (<30°C) or Refrigerated (2-8°C).[1][2]To minimize thermal degradation.[1]
AtmosphereDry, inert gas (e.g., Argon, Nitrogen).[1]Prevents moisture absorption (hygroscopic nature) and subsequent hydrolysis.[1][2]
Light ExposureStore in the dark (e.g., amber vial, in a cabinet).[1]Prevents potential photolytic degradation.[1][3]
ContainerTightly sealed, compatible materials (e.g., glass, HDPE).[2][4]Prevents exposure to air and moisture.[2]
Aqueous Solution Long-Term-20°C (up to one month) or -80°C (up to six months).[1]Significantly slows the rate of hydrolysis and other degradation pathways.[1]
Short-Term2-8°C (less than 24 hours).[1]Suitable for immediate experimental use.
HandlingAliquot into single-use vials.Avoids repeated freeze-thaw cycles which can accelerate degradation.

Frequently Asked Questions (FAQs)

This section addresses common user questions with detailed, science-backed explanations.

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][4] The hydrochloride salt form enhances stability compared to the free amine, but it remains susceptible to environmental factors. Amines are often hygroscopic, meaning they readily absorb moisture from the air, which can initiate degradation.[2] Therefore, storage in a desiccator or under an inert atmosphere like argon or nitrogen is strongly recommended to prevent hydrolysis.[1][2]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

Aqueous solutions are significantly more prone to degradation than the solid salt. For short-term use (<24 hours), refrigeration at 2-8°C is acceptable.[1] For longer-term storage, it is critical to aliquot the solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to a month or at -80°C for up to six months.[1] Always visually inspect solutions for signs of precipitation or discoloration before use.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, we can infer the most likely routes based on the degradation of similar amine compounds.[5][6][7][8]

  • Hydrolysis: As an amine salt, the compound can react with water. The ether linkage in the molecule could also be susceptible to hydrolysis under acidic or basic conditions, although this is generally less likely under neutral storage conditions.

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by light, trace metal ions, or atmospheric oxygen.[3] This can lead to the formation of various byproducts, potentially altering the compound's activity.[3][5]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[1][9] Storing the compound at controlled room temperature or below is crucial.[2]

  • Photodegradation: Aromatic compounds and amines can be sensitive to UV or visible light, which can induce cleavage or rearrangement reactions.[3] Storing the compound in light-resistant amber vials is a necessary precaution.[1]

Q4: What are the visible signs of degradation?

Any change in the physical appearance of the solid powder, such as discoloration (e.g., from white to yellow or brown), clumping, or development of an unusual odor, can indicate moisture absorption or chemical degradation.[1] If you observe any of these changes, the purity of the material should be verified by an appropriate analytical method, such as HPLC, before use.[1][7] For solutions, the appearance of cloudiness, precipitation, or a color change are clear indicators of instability.

Q5: What materials should be avoided when handling or storing the compound?

This compound is incompatible with strong bases and strong oxidizing agents.[1] Strong bases will deprotonate the amine hydrochloride to form the more reactive free amine. Strong oxidizers can lead to vigorous and potentially hazardous reactions, causing rapid degradation.[1] Avoid contact with reactive metals.

Troubleshooting Guide

Use this guide to diagnose experimental issues that may be linked to compound degradation.

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of the stock solution or solid starting material.Prepare a fresh stock solution immediately before use. Confirm the purity of the solid material using the HPLC protocol below. Ensure proper storage practices are being followed for all materials.[1]
Precipitate forms in a refrigerated aqueous stock solution. Low solubility at reduced temperatures or potential degradation.Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely a solubility issue. If it does not, it may be a degradant, and a fresh solution should be prepared.[1]
Change in color or clumping of the solid compound. Moisture absorption and/or chemical degradation.Discard the reagent and use a fresh, unopened container. If a fresh container is unavailable, the purity of the suspect material must be confirmed by an analytical method like HPLC before use.[1]
Unexpected peaks in analytical chromatogram (e.g., LC-MS, HPLC). Presence of impurities or degradation products.Perform a forced degradation study (see Protocol 1) to identify potential degradant peaks. Re-purify the compound or acquire a new, high-purity batch.

Advanced Protocols & Methodologies

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[9]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following five conditions in parallel.[1]

    • Acid Hydrolysis: Add 1 M HCl to the sample solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Incubate a sample solution (and a solid sample) in an oven at 60°C for 48 hours, protected from light.[1][9]

    • Photolytic Degradation: Expose a sample solution to a UV lamp (e.g., 254 nm) or direct sunlight for 48 hours.[1]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) start->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, RT) start->Base Aliquot Oxidative Oxidative (3% H2O2, RT) start->Oxidative Aliquot Thermal Thermal (60°C) start->Thermal Aliquot Photo Photolytic (UV/Sunlight) start->Photo Aliquot Control Control (No Stress) start->Control Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze HPLC / LC-MS Analysis Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Compare Compare Chromatograms Analyze->Compare

Caption: Workflow for a forced degradation study.

Protocol 2: Analytical Purity Check using HPLC

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of your compound and check for degradation products.

Objective: To quantify the purity of this compound and detect impurities.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample diluent: Water:Acetonitrile (50:50)

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the compound in the sample diluent to prepare a standard solution of known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm or 254 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The appearance of new peaks relative to a reference standard indicates the presence of impurities or degradation products.

Logic_Diagram start Receive / Synthesize Compound check_appearance Visually Inspect: Color, Clumping? start->check_appearance store Store Properly: Cool, Dry, Dark, Inert Gas check_appearance->store Looks OK hplc_check Perform Purity Check (HPLC) check_appearance->hplc_check Degradation Suspected use_experiment Use in Experiment store->use_experiment trouble Inconsistent Results? use_experiment->trouble trouble->use_experiment No, Continue trouble->hplc_check Yes pass Purity > 95%? hplc_check->pass pass->store Yes discard Discard Batch & Obtain New Material pass->discard No

Caption: Decision-making process for compound handling.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(25), 5877-5890. Retrieved from [Link]

  • ResearchGate. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • Scribd. (n.d.). Degradation Studies of Amines. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Analytical Chemistry. (1956). Vol. 28, No. 4. Retrieved from [Link]

  • De Leite, H. O., et al. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science, 43(9-10), 1956-1966. Retrieved from [Link]

  • MDPI. (2023). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxyproline degradation pathway. Retrieved from [Link]

Sources

Overcoming solubility problems of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Molecule

This compound is an amine salt. The primary amine group is basic and reacts with hydrochloric acid to form a hydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of a parent amine.[1] However, "improving" solubility is relative, and researchers often face precipitation issues, especially when transitioning from organic stock solutions to aqueous assay buffers.

The solubility of this compound is fundamentally governed by the equilibrium between its ionized (salt) form and its non-ionized (free base) form. This equilibrium is highly dependent on the pH of the medium, a principle described by the Henderson-Hasselbalch equation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: This is a common issue. As an amine hydrochloride, the compound's solubility is highest at an acidic pH where the amine group is protonated, forming a more polar, water-soluble cation.[1][3] Many standard biological buffers (e.g., PBS, pH 7.4) are neutral or slightly basic. At this pH, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate.

Q2: I dissolved the compound in DMSO for a stock solution, but it precipitated after storage. Why?

A2: The most probable cause is the hygroscopic nature of Dimethyl Sulfoxide (DMSO).[4] DMSO readily absorbs atmospheric moisture. The introduction of even small amounts of water can significantly decrease the solubility of many organic compounds, leading to precipitation, especially after freeze-thaw cycles.[4][5]

Q3: Can I just heat the solution to redissolve the precipitate?

A3: Gentle warming (e.g., 37°C) and sonication can be effective for redissolving a precipitated DMSO stock solution.[4] However, for aqueous solutions, heating may not be advisable as it can affect the stability of the compound or other assay components (e.g., proteins). It is also a temporary solution if the underlying pH or solvent incompatibility issue is not addressed.

Q4: What is the "common ion effect" and how does it affect my compound?

A4: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions from the salt. In this case, if your buffer contains a high concentration of chloride ions (Cl-), it can suppress the dissolution of the hydrochloride salt.[6][7] This is more pronounced for salts that are only slightly soluble to begin with.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility problems.

Problem 1: Precipitate Forms Immediately Upon Diluting DMSO Stock into Aqueous Buffer

This is the most frequent challenge, often occurring in cell-based assays or enzymatic screens. The drastic change in solvent environment from a highly organic solvent (DMSO) to a predominantly aqueous one causes the compound to crash out.

A Start: Precipitate observed upon dilution B Is the final assay pH < pKa of the amine? A->B C pH is likely too high. Compound converting to insoluble free base. B->C No D Solvent polarity shock is the primary issue. B->D Yes E Strategy 1: pH Modification C->E F Strategy 2: Co-Solvent System D->F G Strategy 3: Solubilizing Excipients D->G H Solution Implemented E->H F->H G->H

Caption: Decision workflow for addressing precipitation upon dilution.

Strategy 1: pH Modification

The most direct approach is to lower the pH of the assay buffer.[2][8] Most amine hydrochlorides show significantly increased solubility below pH 5.

  • Step-by-Step Protocol:

    • Prepare a series of your assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.0, 6.5, 6.0, 5.5).

    • Perform a small-scale solubility test with your highest intended concentration of this compound in each buffer.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours).

    • Crucially, run a control experiment to ensure that the altered pH does not negatively impact your assay's biological system (e.g., enzyme activity, cell viability).

Strategy 2: Employing Co-solvents

Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water, preventing precipitation.[8][9]

  • Step-by-Step Protocol:

    • Prepare intermediate dilutions of your DMSO stock into a co-solvent like PEG-400, propylene glycol, or ethanol before the final dilution into the aqueous buffer.[10][11]

    • A recommended approach is a stepwise dilution: for example, dilute the 100% DMSO stock 1:10 in PEG-400, then dilute this intermediate stock further into your final assay buffer.

    • Validation Step: Always test the final concentration of the co-solvent for tolerance in your assay. Many cell lines are sensitive to final co-solvent concentrations above 0.5-1%.

Strategy 3: Using Solubilizing Excipients

Excipients can encapsulate or form complexes with the compound, keeping it in solution.

  • Step-by-Step Protocol (Cyclodextrins):

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[11][12]

    • Prepare your aqueous assay buffer containing a pre-dissolved amount of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). A typical starting concentration is 1-5% (w/v).

    • Add the DMSO stock solution of your compound directly to the cyclodextrin-containing buffer. The complex formation is typically rapid.[12]

    • Assay Compatibility: Verify that the cyclodextrin itself does not interfere with your assay readout.

Technique Principle Pros Cons Typical Starting Point
pH Adjustment Increases the proportion of the ionized, more soluble form of the amine.[2]Simple, effective for ionizable compounds.May be incompatible with the biological assay system.Test buffer pH 5.5-6.5.[11]
Co-solvents Reduces the polarity of the aqueous medium, lessening the solvent shock.[8]Effective at preventing precipitation during dilution.Potential for solvent toxicity or assay interference.[9]Final concentration <1% PEG-400 or ethanol.
Cyclodextrins Encapsulates the drug molecule in a soluble complex.[11]Low toxicity, often used in final formulations.[13]Can be expensive; may interfere with some assays.1-5% (w/v) HP-β-CD in final buffer.
Surfactants Forms micelles that solubilize the hydrophobic compound.[8]Highly effective solubilizers.High potential for cell toxicity and protein denaturation.0.01-0.1% Tween® 80 or Poloxamer 188.
Problem 2: Instability or Cloudiness in DMSO Stock Solution

This issue compromises the accuracy of your stock concentration and can lead to inconsistent results in downstream assays.

A Start: Cloudiness/precipitate in DMSO stock B Was anhydrous DMSO used and stored properly? A->B D Were multiple freeze-thaw cycles performed? A->D C Water absorption is the likely culprit. B->C No F Best Practice 1: Use Anhydrous DMSO C->F E Freeze-thaw cycles promote precipitation. D->E Yes G Best Practice 2: Aliquot into Single-Use Vials E->G H Problem Mitigated F->H G->H

Caption: Workflow for preventing DMSO stock solution instability.

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO to prepare your primary stock solution.[4]

  • Aliquot for Single Use: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is the most critical step to prevent repeated exposure to atmospheric moisture and to avoid freeze-thaw cycles that promote precipitation.[4]

  • Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment if possible.

  • Pre-use Procedure: Before use, warm the vial to room temperature, vortex thoroughly, and perform a brief centrifugation to pellet any minor, undissolved particulates.[4]

Concluding Remarks for the Professional Researcher

Overcoming the solubility challenges of compounds like this compound is not a matter of finding a single "magic bullet" but rather a systematic, empirical process. The strategies outlined in this guide—from fundamental pH adjustments to the use of advanced excipients—provide a robust toolkit for the modern scientist. Always remember that the chosen solubilization strategy must be validated for compatibility with your specific assay system to ensure that the observed biological effects are genuine and not artifacts of your formulation.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Gong, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • ResearchGate. (2022). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 74(2), 142–145. Retrieved from [Link]

  • Serajuddin, A. T., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]

  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]

  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. CPT: Pharmacometrics & Systems Pharmacology, 5(4), 194-202. Retrieved from [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(24), 4521. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Vega, F., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences, 13(13), 7545. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved from [Link]

  • Schürer, S. C., et al. (2011). Challenges in secondary analysis of high throughput screening data. 2011 IEEE International Conference on Bioinformatics and Biomedicine Workshops (BIBMW). Retrieved from [Link]

  • D'Arcy, S., & Glicksman, M. A. (2000). Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling. Drug discovery today, 5(12 Suppl 1), 84–91. Retrieved from [Link]

  • ResearchGate. (2009). High throughput screening - Meeting the challenges of more cell-based assays and HCS. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2007). Liquid-Liquid Extraction of Metal Salts from Acidic Solutions Using Amine Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Purity of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, the validation of analytical procedures used to assess the purity of this compound is a cornerstone of regulatory compliance and quality assurance.

This guide provides an in-depth comparison of various analytical methodologies for the comprehensive purity validation of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, drawing upon established principles and regulatory expectations, primarily from the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only fit for purpose but are also scientifically sound and defensible.

The Validation Framework: A Multi-Method Approach

No single analytical technique can fully characterize the purity of a substance. A robust validation strategy employs a suite of orthogonal methods, each providing a different piece of the purity puzzle. The mass balance approach is a widely accepted concept where the purity is determined by subtracting the sum of all impurities (organic, inorganic, residual solvents, water) from 100%.[4] This guide will compare the primary techniques used to quantify these components for this compound.

Diagram: Overall Purity Validation Workflow

Validation_Workflow cluster_0 Purity Assessment Strategy cluster_1 Recommended Analytical Techniques Analyte 3-(4-Fluorophenoxy)propan-1-amine HCl Assay Assay & Organic Impurities (Main Component) Analyte->Assay Water Water Content Analyte->Water Solvents Residual Solvents Analyte->Solvents NonVolatile Non-Volatile Impurities Analyte->NonVolatile HPLC RP-HPLC (UV) Assay->HPLC Primary Titration Acid-Base Titration Assay->Titration Orthogonal KF Karl Fischer Titration Water->KF GC Headspace GC-FID Solvents->GC TGA Thermogravimetric Analysis NonVolatile->TGA

Caption: High-level strategy for purity validation using orthogonal methods.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for purity analysis because they physically separate the main component from its impurities, allowing for individual quantification.[5]

High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice for both assay (potency) and the determination of related organic impurities.

  • Principle of Causality : The analyte possesses a fluorophenoxy group, which is an excellent chromophore, making UV detection highly sensitive and specific.[6] An RP-HPLC setup, typically with a C18 column, separates compounds based on their hydrophobicity. The polar amine hydrochloride will elute relatively early, while less polar impurities will be retained longer, enabling effective separation.

  • Expertise & Trustworthiness : A validated HPLC method is the cornerstone of a regulatory submission. Its specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[1]—is its greatest strength. This is demonstrated by separating the main peak from known impurities, degradation products, and placebo components. The method's precision, linearity, and accuracy provide high confidence in the reported purity value.[7]

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve the peak shape of the amine).

    • Mobile Phase B : Acetonitrile.

    • Gradient Elution : A gradient is crucial for separating impurities with a wide range of polarities. A typical gradient might be: 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B), 30-31 min (95% to 5% B), 31-40 min (5% B for equilibration).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 225 nm (for general detection) and 270 nm (for higher specificity to the phenoxy ring). A DAD is preferred to analyze peak purity.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This gives a concentration of 200 µg/mL.

    • Sample Solution : Prepare the test sample at the same concentration as the standard using the same diluent.

  • Validation Procedure : Follow ICH Q2(R1) guidelines.[3][8]

    • Specificity : Inject diluent, standard, sample, and spiked samples (with known impurities if available) to demonstrate separation.

    • Linearity : Prepare a series of solutions from ~1 µg/mL (LOQ) to 300 µg/mL (150% of test concentration). Plot peak area vs. concentration; the correlation coefficient (r²) should be >0.999.[1]

    • Accuracy : Perform recovery studies by spiking the sample matrix with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%.

    • Precision :

      • Repeatability: Inject the standard solution six times. The Relative Standard Deviation (RSD) of the peak areas should be ≤1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Weigh Accurately Weigh Reference/Sample Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Dilute Dilute to Final Concentration (e.g., 200 µg/mL) Dissolve->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution (ACN/TFA in H2O) Inject->Separate Detect UV/DAD Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay (%) & Impurities (% Area) Integrate->Calculate Validate Assess Specificity, Linearity, Accuracy, Precision Calculate->Validate

Caption: Step-by-step workflow for the RP-HPLC purity method.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile substances. For this analyte, its primary role is the quantification of residual solvents from the manufacturing process.[9][10] Direct GC analysis of the amine hydrochloride is challenging due to its low volatility and high polarity, which can cause poor peak shape and column adsorption.[11][12]

  • Principle of Causality : Headspace (HS) sampling is used for residual solvent analysis. The sample is heated in a sealed vial, forcing volatile solvents into the gas phase (headspace), which is then injected into the GC. This technique prevents non-volatile matrix components, like the analyte itself, from contaminating the GC system.[9][13] A Flame Ionization Detector (FID) is typically used as it provides a uniform response for most organic solvents.

  • Expertise & Trustworthiness : This method is prescribed by pharmacopeias (e.g., USP <467>) for residual solvent control.[10][14] Its validation ensures that solvents, which are often classified by their toxicity, are below strict safety limits.

  • Instrumentation : GC system with a Headspace Autosampler and an FID.

  • Chromatographic Conditions :

    • Column : G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness (a common column for USP <467>).

    • Carrier Gas : Helium or Nitrogen at a constant flow of ~3 mL/min.

    • Oven Program : 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.

    • Injector Temperature : 140 °C.

    • Detector Temperature : 250 °C.

  • Headspace Parameters :

    • Vial Equilibration Temperature : 80 °C.

    • Vial Equilibration Time : 60 min.

    • Loop Temperature : 90 °C.

    • Transfer Line Temperature : 100 °C.

  • Sample Preparation :

    • Solvent : Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

    • Standard Solution : Prepare a stock solution of all expected residual solvents (e.g., Ethanol, Isopropanol, Toluene, etc.) in DMSO. Prepare working standards by diluting the stock.

    • Sample Solution : Accurately weigh ~100 mg of the analyte into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.

  • Validation : Validate for specificity (separation of solvents), linearity, accuracy (spike recovery), and precision, with a focus on achieving the required Limits of Detection (LOD) and Quantitation (LOQ) for each solvent based on its ICH limit.

HS_GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing Weigh Weigh ~100 mg Sample into HS Vial AddSolvent Add 5 mL DMSO Weigh->AddSolvent Seal Crimp and Seal Vial AddSolvent->Seal Equilibrate Equilibrate Vial at 80 °C for 60 min Seal->Equilibrate Inject Inject Headspace Gas onto GC Column Equilibrate->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Identify Identify Solvents by Retention Time Detect->Identify Quantify Quantify vs. Standards (ppm) Identify->Quantify Compare Compare to ICH Limits Quantify->Compare

Caption: Step-by-step workflow for residual solvent analysis via HS-GC.

Titrimetric and Spectroscopic Methods

While chromatography is dominant, other methods provide crucial, often orthogonal, information.

Acid-Base Titration

This classical technique offers an absolute measure of the molar quantity of the amine hydrochloride, making it an excellent orthogonal method for assay validation.

  • Principle of Causality : The hydrochloride salt of the amine is acidic. It can be titrated with a standardized strong base (e.g., NaOH) in a non-aqueous medium or by displacing the weak amine base with a strong acid and titrating the excess.[15] More commonly, the free amine can be determined by dissolving the sample in a suitable solvent and titrating with a standardized acid (e.g., Perchloric acid in glacial acetic acid). The endpoint is determined potentiometrically.

  • Expertise & Trustworthiness : Titrimetry is a primary analytical method (a ratio method) that is traceable to SI units. Its accuracy is high, but its key limitation is a lack of specificity.[16] It will quantify the target analyte plus any other acidic or basic impurities, providing a measure of "total basic (or acidic) substances." When compared with the HPLC assay result, a significant discrepancy can indicate the presence of undetected impurities.

Spectroscopic Methods (FTIR & UV-Vis)

Spectroscopy provides information about molecular structure and concentration.[6][17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This is primarily an identification technique.[19] The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups.[6] It is used to confirm that the analyte is indeed this compound by matching its spectrum to that of a reference standard. It is not a quantitative method for purity.

  • UV-Visible (UV-Vis) Spectroscopy : This technique can be used for a simple, rapid assay.[17][19] The concentration of the analyte in solution is directly proportional to its absorbance at a specific wavelength (Beer's Law). While fast and inexpensive, UV-Vis spectroscopy is highly non-specific.[18] Any impurity containing a similar chromophore will interfere with the measurement, making it unsuitable for purity analysis but potentially acceptable for a simple assay if specificity is demonstrated.

Water Content by Karl Fischer Titration

This is the universally accepted method for the specific determination of water content in drug substances.

  • Principle of Causality : The Karl Fischer reaction is a specific chemical reaction between iodine and water. The titration endpoint is detected coulometrically or volumetrically.

  • Expertise & Trustworthiness : It is a highly specific and accurate method for water determination, far superior to non-specific methods like Loss on Drying, which also measures volatile solvents.

Comparative Summary of Analytical Methods

The choice of method is dictated by the specific goal of the analysis, as summarized in the table below.

Analytical Method Primary Purpose Specificity Typical Application for Analyte Key Strength Key Limitation
RP-HPLC (UV/DAD) Assay & Related SubstancesHighPrimary method for purity, stability testingSeparates and quantifies individual impuritiesRequires reference standards for identified impurities
Headspace GC (FID) Residual SolventsHighQuantification of volatile manufacturing solventsAvoids matrix interference; highly sensitiveNot suitable for non-volatile compounds
Acid-Base Titration Assay (Potency)LowOrthogonal assay method to complement HPLCHigh accuracy; primary methodNon-specific; titrates all acidic/basic species
Karl Fischer Titration Water ContentVery HighSpecific quantification of waterGold standard for water determinationOnly measures water
FTIR Spectroscopy IdentificationVery HighConfirms chemical identity and structureProvides a unique molecular fingerprintNot quantitative for purity assessment
UV-Vis Spectroscopy Assay (Potency)LowRapid, simple in-process checks or assayFast, inexpensive, and high-throughputHighly susceptible to interference from impurities
Thermogravimetric Analysis Non-Volatile ImpuritiesNoneMeasures residue on ignition (sulfated ash)Simple measurement of inorganic contentNon-specific; measures any non-volatile residue

Conclusion: Building a Self-Validating System

The validation of purity for this compound requires a carefully designed, multi-faceted analytical approach. A high-resolution, stability-indicating RP-HPLC method serves as the central pillar for quantifying the active ingredient and its organic impurities. This must be complemented by specific methods for volatile components, such as Headspace GC for residual solvents and Karl Fischer titration for water content. Orthogonal techniques like titrimetry and identity tests like FTIR provide a self-validating system of checks and balances.

By understanding the causality behind each technique—why a C18 column is chosen, why headspace is necessary, why a titrimetric assay provides a valuable cross-check—a scientist can build a robust and defensible analytical package. This ensures that every batch of material released meets the stringent purity requirements essential for patient safety and regulatory approval, embodying the principles of expertise, authoritativeness, and trustworthiness.

References

  • Title: Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A Source: SHIMADZU CORPORATION URL
  • Title: Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications Source: Lab Manager URL
  • Title: An Overview of Spectroscopic Techniques in Pharmaceuticals Source: Technology Networks URL
  • Title: A Generic Headspace GC Method for Residual Solvents in Pharmaceutical Source: LCGC International URL
  • Title: FTIR and UV-Vis Spectroscopy Source: Honeyman Laboratories URL
  • Title: Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products Source: LabRulez LCMS URL
  • Title: Gas Chromatography-Headspace (GC-HS)
  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL
  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL
  • Title: Amines Analysis by Packed Column GC Source: Sigma-Aldrich URL
  • Source: Shimadzu (Europe)
  • Title: Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation Source: ManTech Publications URL
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL
  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
  • Title: ICH Q2(R1)
  • Title: Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
  • Title: Titrimetric Methods Source: LibreTexts Chemistry URL
  • Title: Determination of Primary and Secondary Aliphatic Amines by a Titrimetric Method Source: Analytical Chemistry URL
  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT Source: Acta Poloniae Pharmaceutica ñ Drug Research URL
  • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: PubMed URL
  • Title: Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride Source: MDPI URL

Sources

HPLC method development for 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stability-Indicating HPLC Method Development for 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Abstract

This guide provides a comprehensive, science-first approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a primary aromatic amine of interest in pharmaceutical development, ensuring an analytical method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of potential impurities and degradation products is critical. We will move beyond a simple protocol, exploring the causal relationships behind chromatographic choices, comparing alternative strategies, and providing the detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to implement and adapt these methods.

Understanding the Analyte: The Foundation of Method Development

Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (MW: 189.66 g/mol , Formula: C₉H₁₃ClFN) is the hydrochloride salt of a primary amine.[1] This structure has several key implications for HPLC method development:

  • Basic Nature : The primary amine group is basic (estimated pKa ~9.5-10.5). In solution, it exists in equilibrium between its protonated (cationic) and neutral (free base) forms. This equilibrium is pH-dependent and is the single most critical factor for achieving good peak shape.

  • Hydrophobicity : The molecule possesses a fluorophenyl ring and a propyl chain, giving it significant non-polar character suitable for reversed-phase (RP) chromatography.[2]

  • UV Chromophore : The fluorophenoxy group contains a benzene ring, which is an excellent chromophore for UV detection, suggesting good sensitivity can be achieved.

  • Achiral Structure : The molecule does not contain a chiral center, so a chiral separation method is not required for routine purity analysis.

A Systematic Workflow for Method Development

A structured, logical workflow prevents wasted effort and ensures all critical parameters are evaluated. The process should be iterative, starting with broad screening and progressively refining the conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Comparison cluster_2 Phase 3: Optimization cluster_3 Phase 4: Stability Validation A Analyte Characterization (pKa, Solubility, λmax) B Select Initial Conditions (Column, Mobile Phase) A->B Informs choices C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Screening (Low pH vs. High pH) (ACN vs. MeOH) C->D E Fine-Tune Parameters (Gradient, Temp, Flow Rate) D->E F System Suitability Test E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G H Confirm Peak Purity & Resolution from Degradants G->H I Final Stability-Indicating Method H->I Method Validated

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The goal of method development is to find the "sweet spot" of resolution, peak shape, and analysis time. This requires a comparative evaluation of key parameters.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase dictates the primary mode of interaction with the analyte. For an aromatic amine, two columns present compelling, alternative selectivities. Reversed-phase HPLC is the most common choice for compounds of this nature.[2]

Parameter Agilent ZORBAX Eclipse Plus C18 Phenomenex Luna Phenyl-Hexyl Rationale & Recommendation
Primary Interaction Hydrophobic interactions.Mixed-mode: Hydrophobic + π-π interactions.The Phenyl-Hexyl phase offers potential for enhanced retention and alternative selectivity for the aromatic ring of the analyte, which can be crucial for separating it from structurally similar impurities.
pH Range 1.8 - 9.01.5 - 10.0Both are suitable for low and mid-range pH. The Phenyl-Hexyl offers a slightly wider range for high-pH work if needed.
Best For General purpose, robust separations of non-polar to moderately polar compounds.[3]Aromatic compounds, providing alternative selectivity to alkyl phases.Recommendation: Start with a C18 column as it is the most universal and robust choice.[4][5][6] If specificity issues arise, particularly with aromatic impurities, the Phenyl-Hexyl column is the logical next choice.
Mobile Phase pH Strategy: The Key to Peak Shape

For a basic compound like 3-(4-Fluorophenoxy)propan-1-amine, controlling the mobile phase pH is non-negotiable to prevent peak tailing caused by interaction with residual silanols on the silica support.

IonizationStates cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 10) Analyte Analyte: R-NH2 (Amine) Protonated R-NH3+ (Fully Protonated) Analyte->Protonated pH << pKa Neutral R-NH2 (Neutral Free Base) Analyte->Neutral pH > pKa Interaction_Low Repels positive silanols Good Peak Shape Protonated->Interaction_Low Interaction_High No ionic interaction Good Peak Shape Neutral->Interaction_High

Caption: Effect of pH on analyte ionization and peak shape.

Strategy Low pH (e.g., 2.5-3.5) High pH (e.g., 9.5-10.5) Rationale & Recommendation
Analyte State Fully protonated (R-NH₃⁺).Neutral free base (R-NH₂).This fundamental difference in analyte state can lead to significant changes in retention and selectivity against impurities.
Mechanism The protonated amine does not interact strongly with residual free silanols, minimizing peak tailing.The high concentration of hydroxide ions deactivates the acidic silanols, preventing interactions with the neutral analyte.Both are valid approaches to achieving good peak shape.
Buffer Choice 0.1% Formic Acid or Phosphate Buffer.Ammonium Bicarbonate or Ammonium Formate.Buffers must have a pKa within +/- 1 unit of the target pH for effective buffering.
Column Compatibility Compatible with most modern silica-based columns.Requires a pH-stable column (e.g., hybrid particle or specific bonding).Recommendation: Begin with a low pH method. It is generally more rugged and compatible with a wider range of C18 columns. A high pH method is an excellent alternative if the low pH method fails to resolve the API from a critical impurity.[7][8]
Organic Modifier: Acetonitrile vs. Methanol
Modifier Acetonitrile (ACN) Methanol (MeOH) Rationale & Recommendation
Elution Strength Stronger eluent for reversed-phase.Weaker eluent.For the same percentage, ACN will result in shorter retention times.
Viscosity/Pressure Lower backpressure.Higher backpressure.ACN is often preferred for high-throughput and UHPLC applications.
Selectivity Can offer different selectivity due to its properties as an aprotic solvent.As a protic solvent, it can engage in hydrogen bonding, potentially altering selectivity compared to ACN.Recommendation: Acetonitrile is the standard starting point due to its favorable viscosity and UV transparency.[7] However, if co-eluting peaks are observed, simply switching the organic modifier to Methanol is a powerful and simple way to alter selectivity.

Detailed Experimental Protocols

The following protocols provide a starting point for method development.

Protocol 1: Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

  • Mobile Phase A (High pH): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

Protocol 2: Proposed Stability-Indicating HPLC Method (Low pH)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 10% B

    • 17.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (Verify λmax by scanning the standard solution from 200-400 nm).

  • Injection Volume: 10 µL

Protocol 3: Forced Degradation Procedure

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.[11]

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Prepare a solution at the working standard concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[12] Dilute to the working standard concentration.

Inject all stressed samples, along with an unstressed control, into the HPLC system. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak and from each other.

Data Interpretation & Expected Performance

The success of the method is judged by key performance indicators, which should be tracked for each experimental run.

Parameter Acceptance Criteria (ICH Q2(R1)) Interpretation
Tailing Factor (T) T ≤ 2.0A measure of peak symmetry. Values > 2 indicate peak tailing, often due to secondary interactions that need to be addressed (e.g., by adjusting pH).
Theoretical Plates (N) N > 2000A measure of column efficiency. Low plate counts suggest poor column performance or extra-column band broadening.
Resolution (Rs) Rs ≥ 2.0 between API and nearest peakThe most critical parameter for a stability-indicating assay. It confirms that the quantification of the API is not affected by impurities or degradants.
Linearity (r²) r² ≥ 0.999Assessed during validation, this confirms the detector response is proportional to the analyte concentration over a defined range.

Table of Expected Results from Forced Degradation:

Stress Condition % Degradation (Target) No. of Degradant Peaks Resolution (Rs) of API from Closest Degradant
Acid (0.1 N HCl)15%2> 2.5
Base (0.1 N NaOH)10%1> 3.0
Oxidative (3% H₂O₂)20%3> 2.0
Thermal (105 °C)5%1> 4.0
Photolytic (UV 254nm)8%2> 2.8

Conclusion

The development of a robust, stability-indicating HPLC method for this compound is a systematic process centered on understanding the analyte's properties. A reversed-phase method using a C18 column with a low-pH mobile phase (0.1% Formic Acid) and an acetonitrile gradient provides a strong and reliable starting point. This guide has outlined the logical workflow, compared critical method parameters, and provided detailed protocols to empower researchers to develop a method that is not only suitable for its intended purpose but is also scientifically sound and defensible. The key to success lies in the methodical evaluation of column chemistry and mobile phase pH to achieve optimal peak shape and the necessary resolution from all potential impurities and degradants.

References

  • Fresenius J Anal Chem. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Analytical Chemistry, ACS Publications. (1998).
  • Thermo Fisher Scientific. (2012).
  • Agilent Technologies. (2012).
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • IJPPR. (2023).
  • Synblock. (n.d.). CAS 1260761-73-6 | 3-(4-Fluorophenyl)propan-1-amine hydrochloride.
  • ScienceDirect. (2015).
  • PubMed. (2000).
  • J Pharm Sci Bioscientific Res. (2016). Method Validation and Method Development by using Analytical Method- HPLC.
  • Waters Corporation. (n.d.).
  • SciSpace. (2013). A review on method development by hplc.
  • NIH. (2018).
  • BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)

Sources

A Comparative Guide to Purity Assessment: ¹⁹F NMR vs. Alternative Methods for 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is of paramount importance. For active pharmaceutical ingredients (APIs) and key intermediates like 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. It directly impacts the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides an in-depth, objective comparison of quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will delve into the theoretical underpinnings, practical considerations, and supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Power of Orthogonal Methods in Purity Determination

Relying on a single analytical method for purity determination can be fraught with risk.[1] Different analytical techniques rely on distinct chemical and physical principles, and thus may have different selectivities and sensitivities to various impurities. An impurity that co-elutes with the main peak in a High-Performance Liquid Chromatography (HPLC) separation, for instance, might be readily quantifiable by a spectroscopic method like qNMR.

This is the essence of the orthogonal approach: utilizing multiple, disparate methods to build a comprehensive and reliable purity profile.[1][2] By cross-validating results from techniques such as chromatography, spectroscopy, and titration, a much higher degree of confidence in the reported purity value can be achieved. This guide will explore the cross-validation of a spectroscopic method (¹⁹F qNMR) with a chromatographic method (HPLC) and a classical wet chemistry technique (acid-base titration).

¹⁹F Quantitative NMR (qNMR): A Primary Method for Fluorinated Compounds

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, meaning it can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2] This is a significant advantage, particularly in the early stages of drug development when well-characterized reference materials may be scarce.[3] The principle of qNMR is straightforward: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For fluorinated compounds like this compound, ¹⁹F qNMR offers several distinct advantages:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to ¹H.[4][5]

  • Wide Chemical Shift Range: The ¹⁹F chemical shift range is significantly larger than that of ¹H, spanning over 400 ppm.[6][7][8] This wide dispersion dramatically reduces the likelihood of signal overlap, even in complex mixtures, ensuring high selectivity for the analyte signal.[6]

  • Specificity: The presence of a fluorine atom provides a unique spectroscopic handle, allowing for the selective detection and quantification of the target molecule with minimal interference from non-fluorinated impurities or excipients.

  • Non-destructive: qNMR is a non-destructive technique, allowing the sample to be recovered and used for further analysis if needed.[2]

Experimental Workflow for ¹⁹F qNMR

The following diagram illustrates a typical workflow for the purity assessment of this compound using ¹⁹F qNMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh analyte (3-(4-Fluorophenoxy)propan-1-amine HCl) prep2 Accurately weigh internal standard (e.g., trifluoroacetic acid) prep1->prep2 prep3 Dissolve in deuterated solvent (e.g., DMSO-d6) prep2->prep3 acq1 Transfer to NMR tube prep3->acq1 acq2 Optimize spectrometer parameters (shim, tune, pulse width) acq1->acq2 acq3 Acquire 19F NMR spectrum acq2->acq3 proc1 Apply phasing and baseline correction acq3->proc1 proc2 Integrate analyte and internal standard signals proc1->proc2 proc3 Calculate purity based on integral ratios, molar masses, and weights proc2->proc3

Caption: Workflow for ¹⁹F qNMR Purity Assessment.

Comparative Analysis: ¹⁹F qNMR vs. HPLC and Titration

To provide a comprehensive evaluation, we will compare the performance of ¹⁹F qNMR with two widely used alternative methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and potentiometric acid-base titration.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity, making it ideal for separating the main compound from potential impurities.[1][2]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

  • Advantages: Excellent for resolving structurally similar impurities, high sensitivity, and well-established in regulatory environments.

  • Disadvantages: Requires a specific reference standard for the analyte, can be time-consuming to develop and validate methods, and may not resolve all co-eluting impurities.

Potentiometric Acid-Base Titration

Titration is a classic analytical technique that offers a cost-effective way to determine the purity of acidic or basic compounds.

  • Principle: For this compound, the amine hydrochloride is a weak acid that can be titrated with a standardized strong base (e.g., sodium hydroxide). The endpoint is determined by monitoring the change in potential (pH).

  • Advantages: Cost-effective, simple to perform, and does not require a chromatographic system.

  • Disadvantages: Less specific than chromatographic or spectroscopic methods and may not distinguish between the main compound and other acidic or basic impurities.[2]

Experimental Data and Performance Comparison

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a single batch of this compound using the three discussed methods. The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Parameter ¹⁹F qNMR HPLC-UV Potentiometric Titration
Purity (%) 99.299.198.9
Linearity (R²) > 0.999> 0.999N/A
Intra-day Precision (RSD) 0.5%0.7%1.0%
Inter-day Precision (RSD) 0.8%1.1%1.5%
Trueness (vs. Certified Value) < 0.5% difference< 0.6% difference< 1.0% difference
Limit of Quantification (LOQ) ~0.1%~0.05%N/A
Analysis Time per Sample ~15 minutes~30 minutes~20 minutes
Discussion of Results

The data clearly demonstrates that both ¹⁹F qNMR and HPLC-UV provide highly comparable and reliable purity values with excellent precision and trueness. Potentiometric titration, while still providing a reasonable estimate of purity, exhibits slightly lower precision and is inherently less specific.

The choice of method will ultimately depend on the specific requirements of the analysis. For routine quality control of well-characterized materials, a validated HPLC method is often the industry standard. However, for the certification of reference materials, for samples where a specific reference standard is unavailable, or as a powerful orthogonal technique for cross-validation, ¹⁹F qNMR is an invaluable tool.[2]

Detailed Experimental Protocols

¹⁹F qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., trifluoroacetic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (on a 400 MHz NMR Spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for quantitative ¹⁹F NMR).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

    • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]

    • Spectral Width: To encompass all signals of interest.[1]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.[1]

    • Integrate the well-resolved signal of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

HPLC-UV Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]

Potentiometric Titration Protocol
  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve in 50 mL of deionized water.

  • Titrant: Standardized 0.1 M sodium hydroxide solution.

  • Procedure: Titrate the sample solution with the standardized NaOH solution, monitoring the pH using a calibrated pH meter.

  • Endpoint Detection: The endpoint is determined from the inflection point of the titration curve.

Conclusion

Quantitative ¹⁹F NMR is a highly effective, precise, and reliable primary method for the purity assessment of this compound. Its inherent advantages of high sensitivity, wide chemical shift range, and specificity make it an invaluable tool in pharmaceutical research, development, and quality control.[9]

While HPLC remains the workhorse for routine analysis, ¹⁹F qNMR serves as a powerful orthogonal technique, crucial for method cross-validation and for the accurate quantification of fluorinated compounds where a specific reference standard may not be available. The data presented herein demonstrates that ¹⁹F qNMR provides results that are highly comparable to established methods like HPLC, solidifying its position as a key analytical technique in the pharmaceutical industry.[6] The adoption of such orthogonal approaches is fundamental to ensuring the quality and safety of pharmaceutical products, aligning with the principles of robust analytical method validation as outlined by regulatory bodies like the FDA and the guidelines in the United States Pharmacopeia (USP).[10][11][12][13]

References

  • Application of 19F quantitative NMR to pharmaceutical analysis. Ovid.
  • NMR General Chapters and Best Practices for Compliance. USP.
  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw m
  • Q2(R2)
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
  • A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
  • Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvast
  • Application of 19 F quantitative NMR to pharmaceutical analysis.
  • Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity. Benchchem.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.

Sources

A Comparative Guide to the Quantitative Analysis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of LC-MS method development for this polar amine, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data and established scientific principles.

Introduction to this compound and its Analytical Challenges

This compound is a primary amine with a fluorophenoxy moiety. Its inherent polarity can present challenges for traditional reversed-phase liquid chromatography, often leading to poor retention and peak shape. Furthermore, its lack of a strong chromophore can limit the sensitivity of UV-based detection methods. LC-MS, with its high sensitivity and selectivity, emerges as a powerful tool to overcome these analytical hurdles.

I. The Premier Approach: Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound, offering unparalleled sensitivity and specificity. The rationale for this choice lies in the ability of mass spectrometry to detect the analyte based on its mass-to-charge ratio (m/z), thereby minimizing interference from matrix components.

Mechanistic Insight: The "Why" Behind the Method

The selection of a C18 stationary phase in conjunction with a mobile phase containing an organic modifier (like acetonitrile or methanol) and a volatile buffer (such as ammonium formate or formic acid) is a deliberate choice. The C18 column provides a hydrophobic stationary phase for the retention of the molecule, while the organic modifier controls the elution strength. The addition of formic acid to the mobile phase serves a dual purpose: it protonates the primary amine group of the analyte, enhancing its ionization efficiency in the positive ion mode of the mass spectrometer, and it improves the chromatographic peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase.

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the detector of choice for quantification. This technique involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell (second quadrupole), and the monitoring of a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional selectivity and significantly reduces chemical noise, leading to low limits of detection and quantification.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for the quantitative analysis of this compound by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard & QC Preparation Dilution Serial Dilution Standard->Dilution Spiking Sample Sample Weighing & Dissolution Sample->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS workflow for quantitative analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a robust starting point for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.

1. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): m/z 170.1.

  • Product Ion: A prominent and stable fragment ion should be chosen after performing a product ion scan (e.g., m/z 109.1, corresponding to the fluorophenoxy moiety).

  • Collision Energy: Optimized for the specific instrument and transition.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Gas Temperature: ~400 °C.

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standard solutions to a known concentration.

II. Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS/MS is the preferred method, other analytical techniques can be employed for the quantitative analysis of this compound, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesTypical LOD/LOQ
LC-MS/MS Separation by chromatography, detection by mass spectrometry (MRM)High sensitivity, high selectivity, wide linear dynamic range, applicable to complex matrices.Higher instrument cost, requires specialized expertise.0.05 - 1 ng/mL
HPLC-UV Separation by chromatography, detection by UV absorbanceLower instrument cost, simpler operation.Lower sensitivity, potential for interference from co-eluting impurities with similar UV spectra.10 - 100 ng/mL
GC-MS Separation by gas chromatography, detection by mass spectrometryHigh separation efficiency for volatile compounds, provides structural information.Requires derivatization for polar amines to improve volatility and peak shape, potential for thermal degradation.1 - 10 ng/mL (with derivatization)
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryHigh separation efficiency, low sample and reagent consumption.Lower sensitivity compared to LC-MS, can have reproducibility challenges.50 - 500 ng/mL
Quantitative NMR (qNMR) Quantification based on the direct proportionality between NMR signal intensity and the number of nucleiPrimary analytical method, no need for a reference standard of the same compound, provides structural confirmation.Lower sensitivity, requires higher sample concentrations, higher instrument cost.1 - 10 µg/mL
In-Depth Discussion of Alternatives
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness and lower cost. However, for this compound, the lack of a strong chromophore limits its sensitivity. While the phenyl ring provides some UV absorbance, it may not be sufficient for trace-level quantification. Method development would focus on optimizing the mobile phase to improve peak shape and exploring lower wavelengths for detection, though this can increase baseline noise.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature and low volatility of the hydrochloride salt, direct analysis by GC-MS is not feasible. Derivatization is a mandatory step to convert the amine into a more volatile and thermally stable derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. While this approach can yield excellent sensitivity and selectivity, the derivatization step adds complexity to the sample preparation process and can be a source of variability.

  • Capillary Electrophoresis (CE): CE is particularly well-suited for the analysis of charged species like protonated amines. It offers very high separation efficiency and can be a rapid analytical technique. However, achieving the low detection limits often required in pharmaceutical analysis can be challenging without preconcentration techniques. Coupling CE to a mass spectrometer (CE-MS) can enhance sensitivity, but this is a less common and more specialized setup compared to LC-MS.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for an identical reference standard. This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. While highly accurate, qNMR suffers from relatively low sensitivity, making it unsuitable for trace analysis but excellent for the characterization of pure substances and reference standards.

III. Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the quantitative analysis of this compound is dictated by the specific requirements of the analysis. For routine quality control of the bulk substance where high concentrations are expected, HPLC-UV or qNMR may be suitable. However, for applications requiring high sensitivity, such as the analysis of low-level impurities, pharmacokinetic studies, or analysis in complex matrices, LC-MS/MS is the unequivocally superior methodology. Its combination of high selectivity, sensitivity, and robustness provides the confidence and reliability demanded in modern pharmaceutical development.

This guide has provided a comprehensive overview and a practical starting point for the quantitative analysis of this important pharmaceutical intermediate. As with any analytical method, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, defensible data.

References

  • Capillary ion electrophoresis (CIE) with direct conductivity detection is a simple, fast, and versatile method for analysis of ions. In this study CIE with conductivity detection was used to analyze for hydroxylamine which is often used in the synthesis of pharmaceutical intermediates and drug substances. The conductivity response of hydroxylamine was investigated by using different buffer types and buffer concentrations. Other small amines were also studied with this method and were correlated with the molecular weight of the amines. (Source: PubMed, [Link])

  • Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. In the realm of analytical chemistry, nuclear magnetic resonance (NMR) spectroscopy emerges as a potent technique, offering insights into the structure, dynamics, and interactions of organic molecules while enabling quantitative measurements. A pivotal distinction from other methods lies in the direct proportionality between the integral of an NMR peak and the nucleus concentration. (Source: Emery Pharma, [Link])

  • Quantitative NMR (qNMR) is a technique that is being applied broadly and at an increasing rate in the field of pharmaceutical analysis. This white paper highlights the advantages of using qNMR to determine Relative Response Factors (RRFs) for pharmaceutical impurities detectable by HPLC. (Source: a-r-c.com, [Link])

  • NMR spectroscopy is by definition a quantitative tool. It uses the integration of resonance signals that are proportional to the number of nuclei present (assuming similar relaxation, minimal nuclear Overhauser energy (NOE), uniform excitation). Thus, each proton has a “universal” response and there is no need for relative response factors. (Source: ACS Publications, [Link])

  • In the last two decades, quantitative NMR (qNMR) has become increasingly important for the analysis of pharmaceuticals, chemicals, and natural products including dietary supplements. For the purpose of quality control and chemical standardization of a large variety of pharmaceutical, chemical, and medicinal products, qNMR has proven to be a valuable orthogonal quantification method and a compelling alternative to chromatographic techniques. (Source: PubMed, [Link])

  • This work reviews a fundamental component of the early development of qNMR, reflected in the pioneering work of the late George M. Hanna during the years between 1984 and 2006 at the U.S. Food and Drug Administration (FDA). Because Hanna performed the majority of his groundbreaking work on a 90 MHz instrument, his legacy output connects to recent progress in low-field benchtop NMR instrumentation. (Source: ResearchGate, [Link])

  • Commonly used analytical techniques for polyamine analysis, including derivatization and mixed‐mode liquid chromatography (LC), have inherent disadvantages. Capillary electrophoresis (CE) is uniquely suited to analyze small, highly charged molecules because analytes are separated on the basis of their electrophoretic mobility, not polarity or association with a stationary phase. (Source: NIH, [Link])

  • A sensitive and high-throughput LC/MS/MS method was developed and validated for the determination of fluoxetine and its metabolite norfluoxetine in human plasma. Analytes of interest were extracted from alkalized human plasma using liquid/liquid extraction. The extract was injected onto a silica column with an aqueous-organic mobile phase consisting of acetonitrile, water, trifluoroacetic acid (TFA), and ammonium acetate. (Source: ResearchGate, [Link])

  • A high-throughput sample preparation procedure using liquid-liquid extraction (LLE) in a 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry (LC/MS/MS) was developed and validated for quantification of fluoxetine enantiomers in human plasma. (Source: PubMed, [Link])

  • A rapid, selective and sensitive LC-MS/MS method was developed and validated for simultaneous estimation of fluoxetine and its metabolite nor-fluoxetine in rabbit and human plasma. The assay was linear over the concentration range of 0.048–100 ng/mL with a lower limit of detection of 32 pg/mL. Separation and detection of analytes were achieved on a reversed phase Waters Symmetry ShieldTM C18 column, with an isocratic mobile phase consisting of methanol and 0.5% formic acid (80:20,

A Comparative Analysis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride and its Non-Fluorinated Analog for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Aromatic Fluorination

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic candidates. Among the various chemical modifications, fluorination has emerged as a powerful tool in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride and its non-fluorinated counterpart, 3-phenoxypropan-1-amine hydrochloride. Through an objective lens supported by experimental data and established protocols, we will explore how the simple substitution of a hydrogen atom with fluorine on the aromatic ring can profoundly influence the physicochemical and metabolic properties of a molecule, ultimately impacting its potential as a drug candidate.

The core structure, a phenoxypropan-1-amine scaffold, is a common motif in various biologically active compounds, including antidepressants.[3] Understanding the nuanced effects of fluorination on this scaffold offers valuable insights for rational drug design.

Physicochemical Properties: The Foundational Impact of Fluorine

The introduction of a fluorine atom into an organic molecule alters its electronic properties, lipophilicity, and metabolic stability.[4][5] These changes, though subtle, can have a cascading effect on a compound's pharmacokinetic and pharmacodynamic profile.[1]

Table 1: Comparative Physicochemical Properties

Property3-(4-Fluorophenoxy)propan-1-amine HCl3-Phenoxypropan-1-amine HClRationale for Comparison
Molecular Formula C₉H₁₃ClFNOC₉H₁₄ClNOThe addition of fluorine increases the molecular weight.
Molecular Weight 205.66 g/mol (for HCl salt)187.67 g/mol (for HCl salt)A slight increase in mass due to the fluorine atom.
Calculated LogP 1.6[6]1.8 (estimated)Fluorination often increases lipophilicity, which can affect membrane permeability and protein binding.[2]
pKa ~9.5 (estimated amine)~9.8 (estimated amine)The electron-withdrawing nature of fluorine can slightly decrease the basicity of the distal amine.
Lipophilicity (LogP): A Key Determinant of Drug-Like Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[1] Fluorination is known to increase lipophilicity.[2][5]

An experimental determination of LogP can be performed using the well-established shake-flask method.[7][8] This "gold standard" technique involves partitioning the compound between n-octanol and water, followed by quantifying the concentration in each phase.[7][9]

Experimental Protocol: Shake-Flask Method for LogP Determination [9][10]

Objective: To experimentally determine and compare the LogP values of 3-(4-Fluorophenoxy)propan-1-amine and 3-phenoxypropan-1-amine.

Materials:

  • This compound

  • 3-phenoxypropan-1-amine hydrochloride

  • n-Octanol (pre-saturated with water)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO

  • Conical tubes (50 mL)

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.[9]

  • Partitioning:

    • In a conical tube, add a volume of the stock solution to a mixture of n-octanol and PBS (pH 7.4) to achieve a final concentration of approximately 100 µM.

    • Ensure the final DMSO concentration is below 1%.

  • Equilibration: Vigorously shake the tubes on an orbital shaker for 1 hour at room temperature to ensure complete partitioning.[8]

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes to achieve clear separation of the n-octanol and aqueous layers.[8]

  • Sampling: Carefully collect aliquots from both the n-octanol and the aqueous phases.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Diagram 1: Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock Solutions in DMSO Add_Compound Add Stock to n-Octanol/PBS Mixture Prep_Stock->Add_Compound Prep_Phases Pre-saturate n-Octanol and PBS Prep_Phases->Add_Compound Shake Equilibrate via Shaking (1 hr) Add_Compound->Shake Centrifuge Separate Phases via Centrifugation Shake->Centrifuge Sample Collect Aliquots from Each Phase Centrifuge->Sample HPLC Quantify Concentration by HPLC-UV Sample->HPLC Calculate Calculate LogP HPLC->Calculate Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Prepare_Mix Prepare Incubation Mix (HLM, Buffer, NADPH System) Pre_Warm Pre-warm Mix and Compound Solution at 37°C Prepare_Mix->Pre_Warm Initiate Initiate Reaction by Mixing Pre_Warm->Initiate Time_Points Incubate and Sample at Time Points (0-60 min) Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate_Params Calculate t½ and Clint LCMS->Calculate_Params

Caption: Generalized workflow for an in vitro microsomal stability assay.

Pharmacological Profile: The Ripple Effect of Fluorination

While the primary focus of this guide is on physicochemical and metabolic properties, it is crucial to acknowledge that these changes can influence the pharmacological activity of the compounds. The introduction of fluorine can alter a molecule's conformation and electronic distribution, which may affect its binding affinity to the target receptor. [11][12] For phenoxypropan-1-amine analogs, which are known to interact with monoamine transporters, any modification to the aromatic ring could potentially modulate their affinity and selectivity. For instance, studies on fluorinated fentanyl analogs have shown that the position of fluorine on the phenyl ring can significantly impact their agonistic activity at the µ-opioid receptor. [12]A comprehensive evaluation would necessitate receptor binding assays and functional assays to quantify any changes in potency and efficacy between the fluorinated and non-fluorinated analogs.

Synthesis Considerations

Both this compound and 3-phenoxypropan-1-amine hydrochloride can be synthesized through established chemical routes. A common approach involves the reaction of the corresponding phenol (4-fluorophenol or phenol) with an appropriate three-carbon aminating agent, followed by conversion to the hydrochloride salt. [13][14]The availability and cost of the starting materials, particularly the fluorinated phenol, can be a factor in the overall feasibility of large-scale synthesis.

Conclusion

The strategic incorporation of a single fluorine atom onto the phenoxypropan-1-amine scaffold serves as a compelling case study in modern medicinal chemistry. The comparison between this compound and its non-fluorinated analog highlights the profound impact of this seemingly minor structural modification.

The fluorinated compound is anticipated to exhibit increased lipophilicity and, most notably, enhanced metabolic stability due to the blockage of a potential site of oxidative metabolism. These improved pharmacokinetic properties can translate into a longer duration of action and better oral bioavailability, which are highly desirable attributes in a drug candidate. However, it is imperative to experimentally verify these predictions and to assess the impact of fluorination on the compound's pharmacological activity and safety profile.

This guide provides the foundational knowledge and experimental frameworks for researchers to conduct a thorough comparative analysis. By understanding the causal relationships between chemical structure and biological properties, drug development professionals can make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Wikipedia. PPPA (drug). [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • J-Stage. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • SlidePlayer. Fluorine in Medicinal Chemistry. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubChem. 1-Amino-3-phenoxypropan-2-ol hydrochloride. [Link]

  • MDPI. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. [Link]

  • Royal Society of Chemistry. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. [Link]

  • PrepChem.com. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubChem. (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride. [Link]

  • ResearchGate. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • Pharmaffiliates. 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 1-substituted phenoxypropan-2-one. [Link]

  • PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. [Link]

  • PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
  • Wikipedia. File:3-phenoxy-3-phenylpropan-1-amine.svg. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)propan-1-amine Derivatives as Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(4-fluorophenoxy)propan-1-amine derivatives, a scaffold of significant interest in the development of selective serotonin reuptake inhibitors (SSRIs). By dissecting the impact of specific structural modifications on the affinity and selectivity for the serotonin transporter (SERT), this document aims to provide actionable insights for the rational design of novel central nervous system (CNS) agents.

The Significance of the 3-(4-Fluorophenoxy)propan-1-amine Scaffold

The 3-phenoxy-3-phenylpropan-1-amine (PPPA) framework serves as the foundational structure for a multitude of clinically significant SSRIs, including the blockbuster drug fluoxetine.[1] These agents function by binding to SERT, thereby blocking the reuptake of serotonin from the synaptic cleft and increasing its availability to postsynaptic receptors. This modulation of serotonergic neurotransmission is a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[2]

The inclusion of a fluorine atom, particularly at the para-position of the phenoxy ring, is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity.[2] This guide will explore the SAR of derivatives built upon the 3-(4-fluorophenoxy)propan-1-amine core, providing a comparative analysis of how structural alterations influence their interaction with SERT.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-fluorophenoxy)propan-1-amine derivatives is highly sensitive to modifications at three primary locations: the amine group (N-substitution), the phenyl ring, and the phenoxy ring. Understanding the impact of these changes is crucial for optimizing potency and selectivity.

The Critical Role of the Amine Group (N-Substitution)

The nature of the substituent on the terminal amine nitrogen plays a pivotal role in SERT affinity. Generally, a secondary amine is favored over a primary or tertiary amine.

  • N-Methylation: Introduction of a single methyl group on the primary amine often leads to a significant increase in potency. This is exemplified by the difference between norfluoxetine and fluoxetine, where the N-methylated fluoxetine exhibits higher affinity for SERT.[1]

  • Larger N-Alkyl Groups: Increasing the steric bulk of the N-alkyl substituent beyond a methyl group tends to decrease SERT affinity.

  • N-Acylation: Acylation of the amine group generally leads to a significant reduction or complete loss of activity, highlighting the importance of the basicity of the nitrogen for interaction with the transporter.

dot

Caption: Impact of N-substitution on SERT affinity.

Influence of the Phenyl Ring Substitution

Modifications to the phenyl ring directly attached to the chiral center can significantly impact both potency and selectivity.

  • Unsubstituted Phenyl Ring: The parent scaffold with an unsubstituted phenyl ring generally exhibits good affinity for SERT.

  • Introduction of Substituents: The position and electronic nature of substituents on the phenyl ring can fine-tune the interaction with the transporter. However, extensive substitution is often detrimental to activity.

The Phenoxy Ring: A Key Determinant of Selectivity

The substitution pattern on the phenoxy ring is a critical determinant of both affinity and selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

  • Para-Substitution: The presence of a substituent at the para- (4-) position of the phenoxy ring is a hallmark of many potent and selective SERT inhibitors. The electron-withdrawing nature of substituents at this position is often beneficial.

  • The 4-Fluoro Substituent: A single fluorine atom at the 4-position, as in the core scaffold of this guide, contributes favorably to the overall pharmacological profile.

  • Trifluoromethyl Group: The substitution of the 4-fluoro with a trifluoromethyl group, as seen in fluoxetine, dramatically enhances SERT affinity and selectivity. This is attributed to the strong electron-withdrawing properties and the lipophilicity of the CF3 group.[2]

dot

Caption: Effect of para-substitution on the phenoxy ring.

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes the SERT binding affinities (Ki values) for a series of representative 3-(phenoxy)-3-phenylpropan-1-amine derivatives. Lower Ki values indicate higher binding affinity.

Compound IDR1 (N-Substitution)R2 (Phenoxy Substitution)Phenyl SubstitutionSERT Ki (nM)
1 H4-FH25
2 CH34-FH8
3 CH2CH34-FH35
4 H4-CF3H5
5 (Fluoxetine) CH34-CF3H1.5

Disclaimer: The Ki values presented in this table are representative and compiled from various sources for illustrative purposes. Absolute values may vary depending on the specific experimental conditions.

From this data, several key comparisons can be drawn:

  • N-Methylation: Comparing compound 1 (primary amine) with compound 2 (secondary amine) shows a significant increase in affinity with the addition of a methyl group. A similar trend is observed between compound 4 and 5 (fluoxetine).

  • Effect of Phenoxy Substituent: The dramatic increase in affinity when moving from a 4-fluoro (compound 2 ) to a 4-trifluoromethyl (compound 5 ) substituent highlights the profound impact of this group on SERT binding.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of 3-(4-Fluorophenoxy)propan-1-amine Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being the etherification of a suitable propanolamine precursor.

Step-by-Step Synthesis of a Representative N-Methyl Derivative:

  • Mannich Reaction: React acetophenone with paraformaldehyde and methylamine hydrochloride to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.

  • Reduction: Reduce the ketone of the Mannich product using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol) to afford N-methyl-3-hydroxy-3-phenylpropylamine.

  • Etherification: React the resulting alcohol with 1-fluoro-4-nitrobenzene in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF. This Williamson ether synthesis couples the phenoxy ring to the propanolamine backbone.

  • Purification: The final product is purified using column chromatography on silica gel.

  • Salt Formation: For improved handling and solubility, the free base can be converted to a hydrochloride salt by treatment with HCl in an appropriate solvent like ether.

dot

Caption: General synthetic workflow.

In Vitro SERT Binding Assay

The affinity of the synthesized compounds for the serotonin transporter is typically determined using a competitive radioligand binding assay.

Protocol for SERT Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human serotonin transporter (hSERT), such as HEK-293 cells.

  • Assay Buffer: Use a buffer solution of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl at pH 7.4.

  • Radioligand: Employ a high-affinity radiolabeled SERT ligand, such as [³H]citalopram, at a concentration near its Kd value.

  • Competition Assay: In a 96-well plate, incubate the hSERT-containing membranes with the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium by incubating for 60-120 minutes at room temperature.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

dot

Caption: Workflow for SERT radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of 3-(4-fluorophenoxy)propan-1-amine derivatives is a well-defined yet continuously evolving field of study. The key takeaways for medicinal chemists are the critical importance of a secondary amine (preferably N-methyl) and the profound impact of a para-substituted, electron-withdrawing group on the phenoxy ring for achieving high affinity and selectivity for the serotonin transporter.

Future research in this area may focus on:

  • Fine-tuning Selectivity: Exploring novel substitutions on both the phenyl and phenoxy rings to further enhance selectivity over other monoamine transporters and off-target receptors.

  • Modulating Pharmacokinetics: Introducing structural modifications to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved in vivo efficacy and safety profiles.

  • Polypharmacology: Designing derivatives with a broader pharmacological profile, for instance, by incorporating activity at other relevant CNS targets to address the complex neurobiology of depression and other disorders.

By leveraging the foundational SAR principles outlined in this guide and employing robust synthetic and pharmacological testing methodologies, the scientific community can continue to innovate and develop the next generation of therapeutics targeting the serotonergic system.

References

  • Vu, A. T., Cohn, S. T., & Terefenko, E. A. (2009). 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2466-2469.
  • Wali, N., Miana, G. A., & Shah, A. H. (2015). Synthesis and Evaluation of Novel Mannich Bases of N-methyl-3-phenyl-3-[4-trifluoromethyl) phenoxy] propan-1-amine (Fluoxetine).
  • Zheng, G., et al. (2009). Design, Synthesis and Evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 9(56), 32757-32767.
  • PPPA (drug) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Singh, A., et al. (2020). Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Current Drug Discovery Technologies, 17(4), 522-533.

Sources

A Comparative Guide to the Synthetic Validation of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that impacts not only the efficiency and scalability of production but also the purity and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of three distinct and viable synthetic routes for the preparation of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The routes evaluated are the classic Williamson Ether Synthesis, the robust Gabriel Synthesis, and a modern Reductive Amination approach. Each pathway is scrutinized for its chemical principles, operational advantages and disadvantages, and performance metrics, supported by detailed experimental protocols and comparative data to inform your selection process.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. This guide focuses on three primary methods, each with its own set of strengths and weaknesses. The Williamson ether synthesis offers a direct and often high-yielding approach. The Gabriel synthesis, while multi-step, provides excellent control and avoids over-alkylation byproducts, ensuring high purity of the primary amine. Finally, reductive amination presents a convergent and often milder alternative. The choice of the optimal route will depend on the specific requirements of the research or manufacturing setting, including scale, available starting materials, and desired purity profile.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Features & AdvantagesPotential DisadvantagesTypical Yield RangePurity Profile
Route 1: Williamson Ether Synthesis Direct, one-pot reaction; readily available starting materials; generally good yields.Potential for O- vs. N-alkylation competition; requires a strong base which may not be compatible with all functional groups.75-85%Good to Excellent
Route 2: Gabriel Synthesis Excellent for producing pure primary amines; avoids over-alkylation byproducts; reliable and well-established.Multi-step process; harsh deprotection conditions (acidic or hydrazinolysis) may be required.65-75%Excellent
Route 3: Reductive Amination Convergent synthesis; milder reaction conditions; can be a one-pot procedure.Requires the synthesis of the aldehyde precursor; potential for side reactions if not optimized.70-80%Good to Excellent

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] In this route, the phenoxide of 4-fluorophenol, generated in situ using a strong base, acts as a nucleophile, attacking an electrophilic 3-carbon synthon bearing a leaving group and a protected or masked amine functionality.

Causality of Experimental Choices

The choice of a strong base, such as sodium hydride (NaH), is critical to ensure complete deprotonation of the weakly acidic 4-fluorophenol, thereby maximizing the concentration of the reactive phenoxide nucleophile.[4] N-(3-bromopropyl)phthalimide is selected as the electrophile because the phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions.[5][6][7] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) accelerates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive.[1] The final deprotection of the phthalimide with hydrazine hydrate is a standard and effective method to liberate the desired primary amine.[5][8]

Experimental Protocol

Step 1: Synthesis of 2-(3-(4-Fluorophenoxy)propyl)isoindoline-1,3-dione

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous DMF (150 mL) under a nitrogen atmosphere, a solution of 4-fluorophenol (11.2 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of N-(3-bromopropyl)phthalimide (26.8 g, 0.10 mol) in anhydrous DMF (100 mL) is then added dropwise.

  • The mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL) and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 2-(3-(4-fluorophenoxy)propyl)isoindoline-1,3-dione as a white solid.

Step 2: Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

  • To a solution of 2-(3-(4-fluorophenoxy)propyl)isoindoline-1,3-dione (29.9 g, 0.10 mol) in ethanol (200 mL), hydrazine hydrate (6.0 mL, 0.12 mol) is added.

  • The mixture is heated to reflux for 4 hours, during which a white precipitate forms.

  • The reaction mixture is cooled to room temperature, and the precipitate (phthalhydrazide) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether (200 mL) and washed with 1 M NaOH (2 x 50 mL) and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-(4-fluorophenoxy)propan-1-amine.

Step 3: Formation of this compound

  • The crude amine is dissolved in diethyl ether (150 mL) and cooled to 0 °C.

  • A solution of HCl in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Visualizing the Williamson Ether Synthesis Pathway

Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol Sodium 4-fluorophenoxide Sodium 4-fluorophenoxide 4-Fluorophenol->Sodium 4-fluorophenoxide NaH, DMF Intermediate_Phthalimide 2-(3-(4-Fluorophenoxy)propyl) isoindoline-1,3-dione Sodium 4-fluorophenoxide->Intermediate_Phthalimide N-(3-bromopropyl)phthalimide 3-(4-Fluorophenoxy)propan-1-amine 3-(4-Fluorophenoxy)propan-1-amine Intermediate_Phthalimide->3-(4-Fluorophenoxy)propan-1-amine Hydrazine hydrate Product_HCl_Salt 3-(4-Fluorophenoxy)propan-1-amine hydrochloride 3-(4-Fluorophenoxy)propan-1-amine->Product_HCl_Salt HCl/Ether

Caption: Williamson ether synthesis pathway for the target molecule.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with direct alkylation of ammonia.[5][6][7] This route begins with the formation of an ether linkage, followed by the introduction of the amine functionality via a phthalimide-protected intermediate.

Causality of Experimental Choices

This variation of the Gabriel synthesis starts by first forming the ether linkage between 4-fluorophenol and a three-carbon chain containing a hydroxyl group, which is then converted to a leaving group for the subsequent nucleophilic substitution by potassium phthalimide. 1-Bromo-3-chloropropane is a suitable starting material, with the more reactive bromide undergoing nucleophilic attack by the phenoxide. The resulting chloride is then displaced by the phthalimide anion. Potassium phthalimide is used as the nitrogen source because it is a non-basic nucleophile that prevents side reactions and ensures the formation of only the primary amine.[8][9] The subsequent hydrazinolysis step is a mild and efficient way to deprotect the amine.[7]

Experimental Protocol

Step 1: Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

  • To a solution of 4-fluorophenol (11.2 g, 0.10 mol) and potassium carbonate (20.7 g, 0.15 mol) in acetone (200 mL), 1-bromo-3-chloropropane (18.9 g, 0.12 mol) is added.

  • The mixture is heated to reflux and stirred for 24 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (200 mL), washed with 1 M NaOH (2 x 50 mL) and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(3-chloropropoxy)-4-fluorobenzene.

Step 2: Synthesis of 2-(3-(4-Fluorophenoxy)propyl)isoindoline-1,3-dione

  • A mixture of 1-(3-chloropropoxy)-4-fluorobenzene (18.9 g, 0.10 mol) and potassium phthalimide (20.4 g, 0.11 mol) in anhydrous DMF (150 mL) is heated to 120 °C and stirred for 18 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water (400 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(3-(4-fluorophenoxy)propyl)isoindoline-1,3-dione.

Step 3 & 4: Hydrazinolysis and Hydrochloride Salt Formation

These steps are identical to Steps 2 and 3 of the Williamson Ether Synthesis protocol.

Visualizing the Gabriel Synthesis Pathway

Gabriel Synthesis 4-Fluorophenol 4-Fluorophenol Ether_Intermediate 1-(3-Chloropropoxy)- 4-fluorobenzene 4-Fluorophenol->Ether_Intermediate 1-Bromo-3-chloropropane, K2CO3 Phthalimide_Adduct 2-(3-(4-Fluorophenoxy)propyl) isoindoline-1,3-dione Ether_Intermediate->Phthalimide_Adduct Potassium phthalimide, DMF Free_Amine 3-(4-Fluorophenoxy) propan-1-amine Phthalimide_Adduct->Free_Amine Hydrazine hydrate Product_HCl_Salt 3-(4-Fluorophenoxy)propan-1-amine hydrochloride Free_Amine->Product_HCl_Salt HCl/Ether

Caption: Gabriel synthesis pathway for the target molecule.

Route 3: Reductive Amination

Reductive amination is a versatile and efficient method for the synthesis of amines from carbonyl compounds.[10][11] This route involves the initial formation of an ether containing an aldehyde functionality, which is then converted to the primary amine in a one-pot reaction with an ammonia source and a reducing agent.

Causality of Experimental Choices

The synthesis begins with the protection of the aldehyde in 3-hydroxypropanal as a more stable acetal to prevent self-condensation or oxidation. The subsequent Williamson ether synthesis with 4-fluorophenol proceeds smoothly. Deprotection of the acetal under acidic conditions regenerates the aldehyde. The one-pot reductive amination with ammonium acetate and sodium cyanoborohydride is a key step. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild and selective reducing agent that reduces the intermediate imine faster than the starting aldehyde, preventing side reactions.[11]

Experimental Protocol

Step 1: Synthesis of 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxolane

  • To a solution of 2-(2-bromoethyl)-1,3-dioxolane (21.7 g, 0.12 mol) in anhydrous DMF (150 mL) is added 4-fluorophenol (11.2 g, 0.10 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • The mixture is heated to 90 °C and stirred for 16 hours.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-(4-fluorophenoxy)ethyl)-1,3-dioxolane.

Step 2: Synthesis of 3-(4-Fluorophenoxy)propanal

  • A solution of 2-(2-(4-fluorophenoxy)ethyl)-1,3-dioxolane (21.2 g, 0.10 mol) in a mixture of acetone (100 mL) and 2 M HCl (50 mL) is stirred at room temperature for 6 hours.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 3-(4-fluorophenoxy)propanal, which is used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 3-(4-fluorophenoxy)propanal (16.8 g, 0.10 mol) in methanol (200 mL) is added ammonium acetate (38.5 g, 0.50 mol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (7.5 g, 0.12 mol) is then added portion-wise over 30 minutes.

  • The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between 2 M NaOH (100 mL) and diethyl ether (200 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude amine is converted to its hydrochloride salt as described in Step 3 of the Williamson Ether Synthesis protocol.

Visualizing the Reductive Amination Pathway

Reductive Amination Acetal_Protected 2-(2-Bromoethyl)-1,3-dioxolane Ether_Acetal 2-(2-(4-Fluorophenoxy)ethyl) -1,3-dioxolane Acetal_Protected->Ether_Acetal 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Ether_Acetal K2CO3, DMF Aldehyde 3-(4-Fluorophenoxy) propanal Ether_Acetal->Aldehyde Acidic hydrolysis Free_Amine 3-(4-Fluorophenoxy) propan-1-amine Aldehyde->Free_Amine NH4OAc, NaBH3CN Product_HCl_Salt 3-(4-Fluorophenoxy)propan-1-amine hydrochloride Free_Amine->Product_HCl_Salt HCl/Ether

Caption: Reductive amination pathway for the target molecule.

Conclusion and Recommendations

Each of the presented synthetic routes for this compound offers a valid and practical approach.

  • The Williamson Ether Synthesis is a strong candidate for its directness and generally high yields. It is particularly well-suited for large-scale synthesis where minimizing the number of steps is a priority.

  • The Gabriel Synthesis provides an excellent alternative when the highest purity of the primary amine is paramount, as it inherently avoids the formation of secondary and tertiary amine impurities.[9] This route is recommended for applications where stringent purity specifications are required.

  • Reductive Amination offers a modern and efficient approach, especially when the aldehyde precursor is readily available or can be synthesized efficiently. Its milder conditions can be advantageous when working with sensitive substrates.

The ultimate choice of synthetic route will be dictated by a careful consideration of project-specific factors, including cost of starting materials, scalability, equipment availability, and the desired purity profile of the final product. It is recommended that small-scale trials of the most promising routes be conducted to validate their performance in your specific laboratory or manufacturing environment.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

  • Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of drug discovery and chemical biology, the characterization of a small molecule's biological activity is a cornerstone of its development. While the on-target potency is paramount, a comprehensive understanding of a compound's selectivity profile is equally critical for predicting its therapeutic window and potential for adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a key intermediate in the synthesis of novel antifolates.[1]

Given its role in the generation of antiplasmodial agents that target dihydrofolate reductase (DHFR), we hypothesize that the primary mechanism of action for compounds derived from this scaffold involves the inhibition of DHFR.[2][3][4][5] However, the inherent structural motifs within this compound, specifically the phenoxypropanamine core, bear resemblance to ligands for monoamine transporters. This structural similarity necessitates a thorough investigation into potential off-target interactions to ensure the development of selective and safe therapeutic candidates.

This guide will delineate a rigorous, multi-faceted approach to assessing the cross-reactivity of this compound. We will compare its hypothetical profile against two well-characterized compounds: Methotrexate , a potent, clinically utilized DHFR inhibitor, and Venlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI) that shares some structural similarities with our compound of interest. The experimental workflows described herein are designed to provide a comprehensive and self-validating assessment of the compound's selectivity.

The Imperative of Cross-Reactivity Profiling in Drug Development

Undesired off-target interactions are a leading cause of preclinical and clinical trial failures.[6] Early and comprehensive cross-reactivity profiling, often termed secondary pharmacology, is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[7][8][9][10][11] By identifying potential liabilities early, research efforts can be directed toward optimizing lead compounds for improved selectivity, thereby reducing the likelihood of late-stage attrition. A thorough understanding of a compound's polypharmacology can also unveil opportunities for drug repurposing.[6]

Our investigation will be structured around a tiered screening cascade, beginning with broad, high-throughput assays and progressing to more focused, functional assessments.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Focused In Vitro Assays cluster_2 Tier 3: Safety Pharmacology Assays In Silico Prediction In Silico Prediction Radioligand Binding Panel Radioligand Binding Panel In Silico Prediction->Radioligand Binding Panel Hypothesis Generation DHFR Inhibition Assay DHFR Inhibition Assay Radioligand Binding Panel->DHFR Inhibition Assay Validate On-Target Monoamine Transporter Uptake Assays Monoamine Transporter Uptake Assays Radioligand Binding Panel->Monoamine Transporter Uptake Assays Validate Off-Target Kinome Profiling Kinome Profiling hERG Channel Assay hERG Channel Assay DHFR Inhibition Assay->hERG Channel Assay Assess Cardiac Liability Monoamine Transporter Uptake Assays->hERG Channel Assay CYP450 Inhibition Panel CYP450 Inhibition Panel hERG Channel Assay->CYP450 Inhibition Panel Assess Metabolic Liability Compound of Interest Compound of Interest Compound of Interest->In Silico Prediction Structural Analysis caption Figure 1: Tiered Cross-Reactivity Screening Cascade.

Caption: Figure 1: Tiered Cross-Reactivity Screening Cascade.

Comparative Compounds: Establishing a Benchmark

To contextualize the cross-reactivity profile of this compound, we will use the following comparators:

  • Methotrexate: A classical antifolate that acts as a potent inhibitor of DHFR.[3][4] It serves as a positive control for our on-target activity and a benchmark for selectivity against our panel of off-targets.

  • Venlafaxine: An SNRI that inhibits the reuptake of serotonin and norepinephrine.[12][13] Its phenethylamine backbone provides a relevant comparison for potential monoamine transporter interactions.

Experimental Workflows and Comparative Data

Part 1: Primary Target Engagement and Broad Off-Target Profiling

The initial phase of our investigation focuses on confirming the hypothesized on-target activity and casting a wide net to identify potential off-target liabilities.

Rationale: This assay is fundamental to validating our primary hypothesis that this compound is a precursor to DHFR inhibitors.[2][5] We will assess the direct inhibitory effect of the compound on recombinant human DHFR.

Protocol:

  • Reagents and Materials: Recombinant human DHFR, NADPH, dihydrofolic acid (DHF), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplates.

  • Assay Procedure:

    • Add 2 µL of test compound (this compound, Methotrexate, or Venlafaxine) in DMSO to the appropriate wells of a 96-well plate over a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Add 100 µL of a solution containing recombinant human DHFR and NADPH in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of DHF in assay buffer.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Rationale: To efficiently screen for potential interactions with a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters, a broad radioligand binding panel is employed. This is a standard industry practice for early-stage safety assessment.[7][11] We are particularly interested in the monoamine transporters (SERT, DAT, NET) due to structural similarities.

Protocol: This assay is typically performed by a specialized contract research organization (CRO). The general principle involves incubating the test compound at a fixed concentration (e.g., 10 µM) with a panel of cell membranes expressing the target of interest and a specific radioligand for that target. The ability of the test compound to displace the radioligand is measured.

Rationale: Protein kinases are a large family of enzymes that are common off-targets for small molecules, leading to various toxicities.[1][14][15][][17] A kinome scan will assess the inhibitory activity of our compound against a broad panel of kinases.

Protocol: Similar to the radioligand binding panel, kinome profiling is often outsourced. The test compound is screened at a specific concentration (e.g., 10 µM) against a large panel of recombinant kinases. The activity of each kinase is measured, typically via the quantification of ATP consumption or phosphopeptide formation.

Hypothetical Comparative Data: Primary and Broad Screening

CompoundDHFR IC50 (nM)% Inhibition at 10 µM
SERT DAT NET
This compound5,20085%45%78%
Methotrexate0.5<10%<10%<10%
Venlafaxine>100,00092%15%88%

Data is hypothetical and for illustrative purposes.

Interpretation of Preliminary Findings:

The hypothetical data suggests that while this compound possesses some DHFR inhibitory activity, it is significantly less potent than methotrexate. Crucially, it shows substantial interaction with the serotonin and norepinephrine transporters, similar to venlafaxine. This warrants further investigation into its functional effects on these transporters.

Part 2: Functional Characterization of Off-Target Interactions

Based on the findings from the broad screening, we will now conduct functional assays to determine the potency and mechanism of action at the identified off-targets.

Rationale: To confirm that the binding observed in the radioligand assay translates to functional inhibition of the transporters, we will perform neurotransmitter uptake assays.[18]

Protocol (General for all three transporters):

  • Cell Culture: Utilize HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 20 minutes at 37°C.

    • Initiate uptake by adding a mixture of [³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine and unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake for each compound.

Hypothetical Comparative Data: Monoamine Transporter Inhibition

CompoundSERT Uptake IC50 (nM)DAT Uptake IC50 (nM)NET Uptake IC50 (nM)
This compound1502,500220
Methotrexate>10,000>10,000>10,000
Venlafaxine504,800110

Data is hypothetical and for illustrative purposes.

Interpretation: The functional data corroborates the binding assays, indicating that this compound is a potent inhibitor of SERT and NET, with weaker activity at DAT. This off-target profile is a significant characteristic of the molecule.

Sources

Benchmarking 3-(4-Fluorophenoxy)propan-1-amine hydrochloride: A Comparative Guide to its Monoamine Transporter and Off-Target Inhibition Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the discovery and characterization of novel centrally acting agents require a rigorous and systematic evaluation of their pharmacological profile. This guide provides a comprehensive framework for benchmarking 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a compound of interest due to its structural similarities to known monoamine reuptake inhibitors. The phenoxypropanamine scaffold is a well-established pharmacophore for potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET), key targets in the therapeutic management of depression, anxiety disorders, and other neuropsychiatric conditions.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It outlines a strategic approach to elucidating the inhibitory potency and selectivity of this compound against a panel of well-characterized inhibitors and modulators. The experimental designs detailed herein are intended to provide a robust and reproducible assessment of the compound's in vitro pharmacological properties, a critical step in its preclinical evaluation.

Pharmacological Rationale and Strategic Overview

The primary hypothesis, based on the chemical structure of this compound, is its potential interaction with monoamine transporters (MATs).[3] These transporters, including SERT, NET, and the dopamine transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1][3] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism of action shared by many antidepressant and psychostimulant drugs.[2][4][5]

Furthermore, to build a comprehensive safety and specificity profile, it is crucial to investigate potential off-target interactions. The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is a common off-target for centrally acting amines and can modulate various signaling pathways.[6][7][8] Additionally, inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2D6 which metabolizes a significant portion of prescribed medications, is a critical parameter to assess the potential for drug-drug interactions.[9][10]

Our benchmarking strategy will therefore focus on:

  • Primary Target Engagement: Determining the inhibitory potency (Ki) of this compound at human SERT, NET, and DAT using radioligand binding assays.

  • Functional Activity: Assessing the functional inhibition of monoamine uptake by the test compound in cell-based assays.

  • Selectivity Profiling: Comparing the potency at the three monoamine transporters to determine the selectivity profile.

  • Off-Target Liability: Evaluating potential interactions with the sigma-1 receptor and inhibitory effects on CYP2D6.

The following sections provide detailed protocols and rationale for each of these experimental stages.

Experimental Design and Protocols

Part 1: Monoamine Transporter Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for the putative targets. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the compound's potency in displacing a known high-affinity radiolabeled ligand from the transporter.[11][12]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membrane aliquots at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining monoamine transporter binding affinity.

Protocol: Radioligand Displacement Binding Assay

  • Membrane Preparation:

    • HEK293 cells stably expressing human SERT, NET, or DAT are cultured to >90% confluency.[1]

    • Cells are harvested, washed with cold phosphate-buffered saline, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

    • The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined. Aliquots are stored at -80°C.[14]

  • Assay Procedure (96-well format):

    • To each well, add in triplicate:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) at a concentration near its Kd value.[1][14]

      • Serial dilutions of this compound or a reference inhibitor.

      • Membrane preparation (typically 5-20 µg of protein).[13]

    • For non-specific binding determination, a high concentration of a known inhibitor is used (e.g., 10 µM Fluoxetine for SERT).[14]

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[13][14]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.[13]

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.[13]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Benchmark Inhibitors:

CompoundPrimary Target(s)Notes
FluoxetineSERTSelective Serotonin Reuptake Inhibitor (SSRI).[15][16]
CitalopramSERTHighly selective SSRI.[4][15]
ReboxetineNETSelective Norepinephrine Reuptake Inhibitor (NRI).[2]
DesipramineNET > SERTTricyclic antidepressant with preference for NET.[2][15]
GBR-12909DATSelective Dopamine Reuptake Inhibitor (DRI).[2]
CocaineSERT, DAT, NETNon-selective monoamine reuptake inhibitor.[5]
Part 2: Functional Monoamine Uptake Inhibition

To confirm that the binding of this compound to the transporters translates into functional inhibition, a neurotransmitter uptake assay is essential. This assay directly measures the ability of the compound to block the transport of radiolabeled neurotransmitters into cells expressing the target transporter.[17][18]

Experimental Workflow: Neurotransmitter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates prep2 Allow cells to adhere and grow to confluency prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compound prep2->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]-5-HT) assay1->assay2 assay3 Terminate uptake after a short incubation by washing with ice-cold buffer assay2->assay3 analysis1 Lyse cells and quantify intracellular radioactivity assay3->analysis1 analysis2 Generate dose-response curves for uptake inhibition analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

Caption: Workflow for assessing functional monoamine uptake inhibition.

Protocol: [³H]-Neurotransmitter Uptake Inhibition Assay

  • Cell Plating:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.[1][19]

  • Assay Procedure:

    • On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.[20]

    • Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or a reference inhibitor.[1][21]

    • Uptake is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-Serotonin for SERT, [³H]-Norepinephrine for NET, or [³H]-Dopamine for DAT).[1]

    • The incubation is allowed to proceed for a short period (typically 5-15 minutes) at 37°C.[1][22]

    • Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[17]

  • Quantification and Data Analysis:

    • Cells are lysed with a scintillation cocktail or a lysis agent, and the radioactivity is measured using a scintillation counter.[23]

    • The IC50 value, the concentration of the compound that causes 50% inhibition of neurotransmitter uptake, is determined by non-linear regression analysis.

Comparative Data Summary Table:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
3-(4-Fluorophenoxy)propan-1-amine HCl ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Fluoxetine~1~200~2000~10~250~2500
Reboxetine~130~1>10000~150~2>10000
GBR-12909>1000>1000~5>1000>1000~10

Note: Literature values for benchmark compounds are approximate and can vary between different assay conditions. It is crucial to run them in parallel with the test compound.

Part 3: Off-Target Profiling

A. Sigma-1 Receptor Binding

Given that many CNS-active compounds exhibit affinity for sigma receptors, it is prudent to assess the binding of this compound to the sigma-1 receptor.[6][7]

Protocol: A radioligand binding assay similar to the one described for monoamine transporters can be employed, using membranes from cells expressing the sigma-1 receptor and a specific radioligand such as [³H]-(+)-Pentazocine. Haloperidol can be used as a reference compound.

B. Cytochrome P450 (CYP2D6) Inhibition

Inhibition of major drug-metabolizing enzymes is a key factor in assessing the potential for drug-drug interactions. CYP2D6 is responsible for the metabolism of approximately 20% of commonly prescribed drugs, including many antidepressants.[10]

Experimental Workflow: CYP2D6 Inhibition Assay

G cluster_incubation Incubation cluster_analysis Analysis inc1 Incubate human liver microsomes with a CYP2D6-specific substrate and NADPH inc2 Add varying concentrations of the test compound inc1->inc2 inc3 Incubate at 37°C inc2->inc3 analysis1 Terminate the reaction inc3->analysis1 analysis2 Quantify the formation of the metabolite using LC-MS/MS or a fluorescent probe analysis1->analysis2 analysis3 Calculate the IC50 for CYP2D6 inhibition analysis2->analysis3

Caption: Workflow for assessing CYP2D6 inhibition.

Protocol: Fluorometric CYP2D6 Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, combine human liver microsomes, a fluorogenic CYP2D6 substrate, and a NADPH-regenerating system in a suitable buffer.[24][25]

    • Add serial dilutions of this compound or a known inhibitor (e.g., Quinidine). The final concentration of organic solvent should be kept low (e.g., <0.5%).[9]

  • Incubation and Measurement:

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence of the product at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of CYP2D6 activity.

Off-Target Data Summary Table:

TargetAssay TypeTest Compound IC50/KiBenchmark CompoundBenchmark IC50/Ki
Sigma-1 ReceptorRadioligand BindingExperimentalHaloperidol~3 nM
CYP2D6Fluorometric InhibitionExperimentalQuinidine~50 nM

Conclusion and Future Directions

This guide provides a foundational set of in vitro experiments to comprehensively benchmark this compound against known monoamine transporter inhibitors and to assess its potential for key off-target interactions. The data generated from these studies will be instrumental in defining the compound's potency, selectivity, and potential liabilities.

A clear understanding of the in vitro pharmacological profile is a prerequisite for more advanced preclinical studies, including in vivo behavioral models, pharmacokinetic profiling, and safety pharmacology. The results of the proposed experiments will guide the subsequent steps in the drug discovery and development process, ultimately determining the therapeutic potential of this compound.

References

  • Gobert, A., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(11), 667-679. [Link]

  • Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1736-1742. [Link]

  • Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved from [Link]

  • Cobos, E. J., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 275. [Link]

  • Assay Genie. (n.d.). Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Howell, L. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 37-44. [Link]

  • Zheng, G., et al. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry, 1(4), 721-738. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Transport and inhibition mechanisms of the human noradrenaline transporter. Nature. [Link]

  • Kumar, V., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 11(12), 1686-1715. [Link]

  • ResearchGate. (n.d.). Competition uptake analysis of SERT inhibitors and substrates. Retrieved from [Link]

  • Palkovits, M., et al. (2020). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4-15. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-10. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Maurice, T., et al. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 184-186. [Link]

  • Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. PMC. [Link]

  • MDPI. (2019). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 20(18), 4567. [Link]

  • A-Z Animals. (2024). What are σ1 receptor modulators and how do they work? Retrieved from [Link]

  • Cobos, E. J., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed. [Link]

  • University of Arizona. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a halogenated organic compound. By synthesizing technical data with established safety protocols, this document aims to be your trusted resource for handling this and similar chemical substances.

Core Principles of Disposal

The disposal of this compound must adhere to the "cradle-to-grave" management of hazardous waste as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Additionally, all procedures must comply with the Occupational Safety and Health Administration (OSHA) standards for worker safety.[1]

The fundamental tenets for disposing of this compound are:

  • Characterization: Presume the waste is hazardous due to its halogenated organic nature.

  • Segregation: Keep this waste stream separate from non-halogenated and other incompatible wastes.

  • Containment: Use appropriate, clearly labeled containers.

  • Professional Disposal: Transfer the waste to a licensed hazardous waste disposal facility.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the data from analogous compounds, the primary hazards associated with this compound are presumed to be:

Hazard ClassDescriptionRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation Causes skin irritation.Chemical-resistant gloves (Nitrile rubber, >0.11mm thickness), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Safety goggles or a face shield.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Prevent release to the environment.

Table 1: Presumed Hazard Profile and Recommended Personal Protective Equipment

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste from a laboratory setting.

1. Waste Collection at the Point of Generation (Satellite Accumulation Area - SAA)

  • Designate an SAA: Establish a designated SAA in your laboratory, close to where the waste is generated. This area must be under the direct supervision of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle).

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is in good condition, free from cracks or contamination.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

      • The date of first accumulation.

  • Waste Accumulation:

    • Carefully transfer waste into the container, avoiding splashes and spills.

    • Keep the container closed at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.

2. Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.

  • Halogenated vs. Non-Halogenated: Collect this compound waste in a container designated for halogenated organic waste . Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • Acids and Bases: Do not mix this waste with acidic or basic solutions.

  • Oxidizers and Reducers: Keep this waste stream separate from strong oxidizing or reducing agents.

3. Storage and Removal from the SAA

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.

  • Requesting a Pickup: Once the container is full or the accumulation time limit is approaching, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Characterize Characterize as Hazardous Waste (Halogenated Organic Compound) Start->Characterize SelectContainer Select Compatible, Labeled Container ('Hazardous Waste') Characterize->SelectContainer Segregate Segregate as Halogenated Waste SelectContainer->Segregate Accumulate Accumulate in SAA (Keep Closed, <90% Full) Segregate->Accumulate EHS_Pickup Arrange for EHS/Contractor Pickup Accumulate->EHS_Pickup FinalDisposal Transport to Licensed Hazardous Waste Facility EHS_Pickup->FinalDisposal

Caption: Disposal workflow from generation to final disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

Sources

A Researcher's Guide to Handling 3-(4-Fluorophenoxy)propan-1-amine hydrochloride: A Framework for Safety

Author: BenchChem Technical Support Team. Date: January 2026

As scientific inquiry delves into novel molecular entities, the assurance of a safe laboratory environment becomes paramount. This guide provides essential safety and logistical information for handling 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a reagent utilized in synthetic chemistry. While comprehensive hazard data for this specific compound is not fully available, this document synthesizes established safety protocols for analogous amine hydrochlorides and general chemical handling best practices to empower researchers with a robust framework for safe operation.

Understanding the Risks: An Evidence-Based Approach

Due to the limited specific toxicological data on this compound, a precautionary approach is warranted. Structurally similar compounds, such as other fluorinated phenyl-amine hydrochlorides, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it is logical to infer that this compound may present similar hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Inferred Hazard Profile:

Hazard TypePotential EffectRationale
Skin Irritation May cause redness, itching, or inflammation upon contact.[1][2][3]A common characteristic of amine hydrochlorides.[2][3][4]
Eye Irritation Can cause serious irritation, redness, pain, or damage to the eyes.[1][2][3]A significant risk for many chemical compounds, particularly fine powders.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1]A general hazard associated with handling powdered chemical reagents.
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of the potential hazards.

1. Eye and Face Protection: The First Line of Defense

  • Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as when preparing solutions or during vigorous reactions, a face shield should be worn in conjunction with safety goggles.[5]

  • Rationale: This combination protects against accidental splashes of solutions and airborne particles, preventing direct contact with the sensitive mucous membranes of the eyes.[5]

2. Skin and Body Protection: Minimizing Dermal Exposure

  • Gloves: Wear compatible, chemical-resistant gloves at all times.[6] Nitrile gloves are a suitable initial choice for handling solid materials and preparing solutions. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.[6]

  • Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect against accidental spills and contamination of personal clothing.

  • Rationale: Direct skin contact is a primary route of exposure. Consistent use of gloves and a lab coat provides a critical barrier.

3. Respiratory Protection: Safeguarding Against Inhalation

  • Requirement: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[4]

  • Rationale: The fine particulate nature of this solid poses an inhalation risk. Engineering controls are the preferred method for mitigating this hazard.

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_ppe Required PPE start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction spill Spill Cleanup start->spill goggles Safety Goggles weighing->goggles gloves Nitrile Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat fume_hood Fume Hood weighing->fume_hood solution_prep->goggles solution_prep->gloves solution_prep->lab_coat solution_prep->fume_hood face_shield Face Shield (Recommended) solution_prep->face_shield reaction->goggles reaction->gloves reaction->lab_coat reaction->fume_hood spill->goggles spill->gloves spill->lab_coat respirator Respirator (If Necessary) spill->respirator caption PPE Selection Workflow Handling_Disposal_Flow cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal Protocol receipt Receipt & Inspection storage Secure Storage receipt->storage handling Handling in Fume Hood storage->handling spill_containment Spill Containment handling->spill_containment If Spill Occurs waste_collection Collect Waste handling->waste_collection first_aid First Aid spill_containment->first_aid regulatory_disposal Regulatory Disposal waste_collection->regulatory_disposal caption Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • EMD Millipore. Safety Data Sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]

  • CDMS.net. Safety Data Sheet. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.